molecular formula C26H28O15 B150252 Isocarlinoside CAS No. 83151-90-0

Isocarlinoside

货号: B150252
CAS 编号: 83151-90-0
分子量: 580.5 g/mol
InChI 键: WYYFCTVKFALPQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isocarlinoside (CAS 83151-90-0) is a flavone C-glycoside, a class of flavonoid derivatives known for their biological activities. This compound is a luteolin derivative, specifically identified as luteolin 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside, with a molecular formula of C26H28O15 and a molecular weight of 580.49 g/mol . It is naturally found in plants such as the herbs of Lespedeza bicolor Turcz. and Indian barnyard millet ( Echinochloa frumentacea Link) . Research into this compound has highlighted its significant role as an antifeedant. A key study demonstrated that this compound, when combined with other compounds like L-malic acid and trans-aconitic acid isolated from Indian barnyard millet, exhibits high antifeeding activity against the brown planthopper ( Nilaparvata lugens ), a major agricultural pest . This suggests its potential value in the development of natural crop protection strategies. Furthermore, as a member of the flavone C-arabinoside family, this compound is related to other compounds such as schaftoside and carlinoside, which have been the subject of recent investigative research for potential therapeutic applications, including as candidates against SARS-CoV-2, according to in silico analyses . Researchers can utilize this high-purity compound (≥98%) to explore its mechanisms of action, its potential in integrated pest management, and its other bioactivities. This product is intended for research and development purposes only.

属性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYFCTVKFALPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83151-90-0
Record name Isocarlinoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Provenance of Isocarlinoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Botanical Sources, Biosynthesis, and Analytical Methodologies for the Flavonoid C-Glycoside Isocarlinoside

Introduction

This compound, a flavonoid 8-C-glycoside, has garnered interest within the scientific community for its potential biological activities. As a member of the isoflavonoid (B1168493) class of secondary metabolites, it is primarily associated with the plant kingdom, particularly within the Leguminosae (Fabaceae) family. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative distribution, experimental protocols for its extraction, isolation, and quantification, and a review of the biosynthetic pathways leading to its formation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the soybean (Glycine max)[1][2]. Soybeans are a rich source of isoflavones, and while daidzin (B1669773) and genistin (B1671436) are the most abundant, this compound is also present. The concentration of isoflavones, including this compound, in soybeans can be influenced by various factors such as the specific cultivar, geographical location of cultivation, and environmental conditions during growth[3].

While Glycine max is the principal source, the broader Leguminosae family, to which soybeans belong, is known for producing a wide array of isoflavonoids[4][5]. It is plausible that other species within this extensive family may also synthesize this compound, though specific documentation is less prevalent. Further phytochemical screening of various leguminous plants could reveal additional natural sources.

Quantitative Data on this compound Content

Quantitative data for this compound specifically is limited in the existing literature, with many studies focusing on the total isoflavone (B191592) content or the more abundant isoflavone glycosides. However, studies analyzing the isoflavone profiles of different soybean cultivars provide a basis for understanding the potential range of this compound concentrations. The total isoflavone content in soybeans can range from approximately 709.5 µg/g to 3394.3 µg/g of the seed[1][2].

Table 1: Total Isoflavone Content in Selected Soybean Cultivars

Soybean CultivarTotal Isoflavone Content (µg/g seed)Reference
Socheong3394.3[1]
Cheongja53132.7[1]
Jungmo30092923.9[1]
General Range551.15 - 7584.07[3]
Indian Varieties (Range)140.9 - 1048.6[6]

Note: The values presented are for total isoflavones. The specific concentration of this compound would represent a fraction of this total amount and would require targeted quantitative analysis for determination.

Experimental Protocols

The successful extraction, isolation, and quantification of this compound from plant matrices require specific and optimized methodologies. The following sections detail the key experimental protocols.

Extraction of Isoflavones from Glycine max

A common method for the extraction of isoflavones from soybean material involves solvent extraction.

Protocol 1: Ultrasonic-Assisted Solvent Extraction

  • Sample Preparation: Soybean seeds are dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: A mixture of aqueous ethanol (B145695) or methanol (B129727) is typically used. A common ratio is 70-80% ethanol or methanol in water[7].

  • Extraction Procedure:

    • The powdered soybean material is mixed with the extraction solvent in a defined solid-to-solvent ratio (e.g., 1:10 w/v).

    • The mixture is subjected to ultrasonication in a water bath for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency[7].

    • Following ultrasonication, the mixture is centrifuged or filtered to separate the solid plant material from the liquid extract.

    • The extraction process may be repeated on the solid residue to maximize the yield of isoflavones.

  • Concentration: The collected extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude isoflavone extract.

Isolation of this compound

The isolation of this compound from the crude extract typically involves chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

Protocol 2: Preparative Reversed-Phase HPLC

  • Sample Preparation: The crude isoflavone extract is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components, and filtered through a 0.22 µm syringe filter before injection.

  • Chromatographic System: A preparative HPLC system equipped with a C18 reversed-phase column is commonly employed[8][9].

  • Mobile Phase: A gradient elution system is often used to achieve optimal separation. A typical mobile phase consists of:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol with the same concentration of acid.

  • Elution Gradient: The gradient program is optimized to separate the different isoflavone components. An example of a gradient could be a linear increase in the percentage of Solvent B over time.

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength around 254-260 nm, where isoflavones exhibit strong absorbance[6].

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Purity Analysis and Confirmation: The purity of the isolated this compound is assessed by analytical HPLC. Its identity is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[8].

Quantification of this compound

Accurate quantification of this compound is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).

Protocol 3: UPLC-MS/MS Quantification

  • Sample Preparation: A known amount of the plant extract is dissolved in a suitable solvent and filtered. An internal standard may be added for improved accuracy.

  • Chromatographic System: A UPLC system with a C18 column provides high-resolution separation in a short analysis time[10][11][12].

  • Mobile Phase: Similar to preparative HPLC, a gradient of acidified water and acetonitrile/methanol is used.

  • Mass Spectrometry:

    • The UPLC system is coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

    • Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analytes.

    • Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve[13].

Biosynthesis of this compound

This compound is a flavonoid 8-C-glycoside. Its biosynthesis follows the general phenylpropanoid pathway, leading to the formation of a flavanone (B1672756) precursor, which then undergoes C-glycosylation.

The key enzymatic step in the formation of the C-glycosidic bond is catalyzed by a C-glycosyltransferase (CGT)[14][15]. These enzymes transfer a sugar moiety, typically from a UDP-sugar donor, to the C-8 position of the isoflavone aglycone. The biosynthesis of C-glycosyl flavones often involves a 2-hydroxyflavanone (B13135356) intermediate[14].

Below is a DOT script for a simplified diagram of the proposed biosynthetic pathway leading to this compound.

Isocarlinoside_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone (e.g., Naringenin) Chalcone->Flavanone CHI Isoflavone_Aglycone Isoflavone Aglycone (e.g., Daidzein) Flavanone->Isoflavone_Aglycone IFS This compound This compound (Isoflavone 8-C-glycoside) Isoflavone_Aglycone->this compound CGT UDP_Glucose UDP-Glucose UDP_Glucose->this compound CGT

Caption: Proposed biosynthetic pathway of this compound.

Signaling Pathways and Biological Interactions

Isoflavonoids, as a class, are known to play crucial roles in plant defense and signaling, particularly in the interactions between leguminous plants and microorganisms[16][17]. They can act as signaling molecules to attract symbiotic nitrogen-fixing bacteria (rhizobia) and as phytoalexins to defend against pathogenic microbes. While a specific signaling pathway for this compound has not been elucidated, it is likely involved in these general isoflavonoid-mediated processes.

The diagram below illustrates the general role of isoflavonoids in plant-microbe interactions.

Isoflavonoid_Signaling cluster_plant Plant Root cluster_rhizosphere Rhizosphere Plant_Root Plant Root Cell Isoflavonoid_Biosynthesis Isoflavonoid Biosynthesis (including this compound) Plant_Root->Isoflavonoid_Biosynthesis Isoflavonoid_Secretion Secreted Isoflavonoids Isoflavonoid_Biosynthesis->Isoflavonoid_Secretion Secretion Rhizobia Symbiotic Rhizobia Isoflavonoid_Secretion->Rhizobia Chemoattraction & Nod Gene Activation Pathogen Pathogenic Microbe Isoflavonoid_Secretion->Pathogen Phytoalexin Activity (Inhibition) Rhizobia->Plant_Root Nodulation & Nitrogen Fixation Pathogen->Plant_Root Pathogenesis

Caption: Role of isoflavonoids in plant-microbe interactions.

Conclusion

This compound is a naturally occurring isoflavone 8-C-glycoside primarily found in soybeans (Glycine max). Its presence and concentration can be influenced by genetic and environmental factors. This guide has provided an overview of its natural sources, along with detailed experimental protocols for its extraction, isolation, and quantification, which are crucial for further research and development. The biosynthetic pathway and the potential role of this compound in plant signaling and defense have also been discussed. Further investigation into other plant species within the Leguminosae family and more targeted quantitative analyses are warranted to expand our understanding of this intriguing natural compound.

References

The Biosynthesis of Isocarlinoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, a flavone (B191248) di-C-glycoside, belongs to the vast and diverse class of plant secondary metabolites known as flavonoids. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. C-glycosylflavones, such as this compound, are characterized by a carbon-carbon bond between the sugar moiety and the flavonoid aglycone, which confers greater stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts. This enhanced stability makes them attractive candidates for drug development. This compound is structurally defined as luteolin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. This guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps, precursor molecules, and relevant experimental methodologies.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of the general flavonoid pathway. It begins with the formation of the flavanone (B1672756) naringenin (B18129) from p-coumaroyl-CoA and malonyl-CoA. Naringenin is then converted to the flavone luteolin (B72000) through a series of hydroxylation and oxidation reactions. The subsequent steps leading to this compound involve the formation of a key 2-hydroxyflavanone (B13135356) intermediate and sequential C-glycosylation events. While the complete enzymatic cascade for this compound has not been fully elucidated in a single plant species, a putative pathway can be constructed based on studies of similar di-C-glycosylflavones.

The proposed biosynthetic pathway can be visualized as follows:

Isocarlinoside_Biosynthesis cluster_flavonoid_core General Flavonoid Pathway cluster_this compound This compound-Specific Pathway cluster_sugars Sugar Donors Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone (B49325) pCoumaroylCoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol (B191197) Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS Luteolin_2OH 2-Hydroxyluteolin Luteolin->Luteolin_2OH F2H (CYP93G family) Luteolin_6C_Ara Luteolin-6-C-α-L-arabinopyranoside Luteolin_2OH->Luteolin_6C_Ara C-arabinosyltransferase (CGT) + Dehydratase Isocarlinoside_precursor 2-Hydroxy-luteolin-6-C-α-L-arabinopyranosyl- 8-C-β-D-glucopyranoside Luteolin_6C_Ara->Isocarlinoside_precursor C-glucosyltransferase (CGT) This compound This compound (Luteolin-6-C-α-L-arabinopyranosyl- 8-C-β-D-glucopyranoside) Isocarlinoside_precursor->this compound Dehydratase (spontaneous or enzymatic) UDP_Ara UDP-Arabinose UDP_Ara->Luteolin_2OH UDP_Glc UDP-Glucose UDP_Glc->Luteolin_6C_Ara

Figure 1: Proposed biosynthetic pathway of this compound from Luteolin.
Key Enzymatic Steps:

  • Formation of the Flavone Backbone (Luteolin): The biosynthesis begins with the general phenylpropanoid pathway, where L-phenylalanine is converted to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to the flavanone naringenin. Naringenin is then hydroxylated at the 3' position by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol. Finally, flavone synthase (FNS) introduces a double bond in the C-ring of eriodictyol to form the flavone luteolin.

  • 2-Hydroxylation: A key step in the biosynthesis of C-glycosylflavones is the hydroxylation of the flavanone at the C-2 position, a reaction catalyzed by a flavanone 2-hydroxylase (F2H), which is typically a cytochrome P450 enzyme of the CYP93G family.[1] This creates the unstable intermediate 2-hydroxyluteolin, which exists in equilibrium with its open-chain tautomer, a dibenzoylmethane. This open-chain form is believed to be the actual substrate for the subsequent C-glycosylation.[2]

  • Sequential C-Glycosylation: The biosynthesis of di-C-glycosylflavones such as this compound involves two sequential C-glycosylation steps catalyzed by C-glycosyltransferases (CGTs).[3] These enzymes belong to the GT1 family of UDP-dependent glycosyltransferases. For this compound, this involves the attachment of an arabinose moiety and a glucose moiety to the luteolin backbone. Studies on the biosynthesis of the related compound isoschaftoside (B191611) (apigenin-6-C-arabinosyl-8-C-glucoside) have shown that the C-glycosylation occurs sequentially, with a C-glucosyltransferase acting first, followed by a C-arabinosyltransferase.[4][5] It is plausible that a similar sequential mechanism is involved in this compound biosynthesis, although the specific order of sugar addition (arabinose then glucose, or vice-versa) and the enzymes responsible have yet to be definitively identified for this specific molecule. The sugar donors for these reactions are UDP-arabinose and UDP-glucose.[4]

  • Dehydration: Following C-glycosylation of the 2-hydroxyflavanone intermediate, a dehydration step is required to form the stable flavone C-glycoside. This dehydration can occur spontaneously or be catalyzed by a dehydratase enzyme.[4][6] The presence of specific dehydratases can influence the final ratio of 6-C and 8-C glycosylated products.

Quantitative Data

Currently, there is a paucity of specific quantitative data for the enzymes directly involved in the this compound biosynthetic pathway. However, kinetic parameters for related flavonoid glycosyltransferases can provide an indication of their general efficiency.

Table 1: Kinetic Parameters of Related Flavonoid Glycosyltransferases

EnzymeSubstrateSugar DonorKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
FeCGTa (Fagopyrum esculentum)2-hydroxynaringeninUDP-glucose35.7 ± 1.9N/AN/A[2]
FeCGTb (Fagopyrum esculentum)2-hydroxynaringeninUDP-glucose34.5 ± 1.3N/AN/A[2]
CsUGT76F1 (Citrus sinensis)NaringeninUDP-glucose20.410.7134787[7]
CsUGT76F1 (Citrus sinensis)HesperetinUDP-glucose15.160.7750791[7]
CsUGT76F1 (Citrus sinensis)KaempferolUDP-rhamnose28.09N/AN/A[7]

N/A: Not Available in the cited literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of protein purification, enzyme activity assays, and metabolite analysis. Below are generalized protocols for key experiments.

Extraction and Purification of C-Glycosyltransferases

This workflow outlines the general steps for isolating C-glycosyltransferases from plant tissues.

GT_Purification_Workflow Start Plant Tissue Homogenization (e.g., in liquid nitrogen) Extraction Extraction with Buffer (e.g., Tris-HCl with PVPP and β-mercaptoethanol) Start->Extraction Centrifugation1 Centrifugation to remove cell debris Extraction->Centrifugation1 AmmoniumSulfate Ammonium Sulfate Precipitation Centrifugation1->AmmoniumSulfate Centrifugation2 Centrifugation to collect protein pellet AmmoniumSulfate->Centrifugation2 Dialysis Dialysis to remove salt Centrifugation2->Dialysis ColumnChromatography Column Chromatography (e.g., Anion exchange, Size exclusion, Affinity) Dialysis->ColumnChromatography SDS_PAGE SDS-PAGE analysis of fractions ColumnChromatography->SDS_PAGE ActivityAssay Enzyme Activity Assay of fractions ColumnChromatography->ActivityAssay PurifiedEnzyme Purified Enzyme ActivityAssay->PurifiedEnzyme

Figure 2: General workflow for the purification of C-glycosyltransferases.
Glycosyltransferase Activity Assay

A common method for assaying glycosyltransferase activity involves incubating the purified enzyme with the acceptor substrate (e.g., 2-hydroxyluteolin or a mono-C-glycosyl luteolin) and the activated sugar donor (UDP-glucose or UDP-arabinose), followed by analysis of the reaction products by High-Performance Liquid Chromatography (HPLC).

Reaction Mixture:

  • Buffer: Tris-HCl (pH 7.0-8.0)

  • Enzyme: Purified C-glycosyltransferase

  • Acceptor Substrate: 2-hydroxyluteolin or Luteolin-6-C-arabinoside

  • Sugar Donor: UDP-glucose or UDP-arabinose

  • Dithiothreitol (DTT): To maintain a reducing environment

Procedure:

  • Combine the buffer, acceptor substrate, and sugar donor in a microcentrifuge tube.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate at an optimal temperature (typically 25-37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an organic solvent such as methanol (B129727) or by heat inactivation.

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and product(s).

A generalized workflow for a glycosyltransferase assay is depicted below.

GT_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, Sugar Donor) Add_Enzyme Add Purified Enzyme Prepare_Mixture->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., with Methanol) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge HPLC_Analysis Analyze Supernatant by HPLC Centrifuge->HPLC_Analysis Data_Analysis Quantify Product Formation HPLC_Analysis->Data_Analysis

References

Isocarlinoside: A Technical Guide to its Pharmacological Properties and Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Isocarlinoside is a flavone (B191248) C-glycoside, a class of natural compounds noted for their diverse biological activities. Despite its well-defined chemical structure, comprehensive pharmacological data specifically for this compound remains limited in publicly accessible scientific literature. This technical guide addresses this gap by providing an in-depth overview of its predicted bioactivities based on the known properties of structurally similar compounds. Due to the scarcity of direct research on this compound, this whitepaper uses the closely related and well-studied C-glycosyl flavonoid, Isoschaftoside , as a primary proxy to detail potential anti-inflammatory mechanisms, quantitative data, and experimental protocols. Furthermore, this guide outlines standardized experimental methodologies for assessing the antioxidant and anti-diabetic properties typical of this flavonoid subclass. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz DOT language. This document is intended for researchers, scientists, and drug development professionals to facilitate and guide future experimental work on this compound.

Introduction to this compound

This compound, a member of the flavonoid 8-C-glycoside class, is characterized by a 2-phenylchromen-4-one backbone with C-glycosidically linked carbohydrate moieties.[1][2] Flavonoid C-glycosides are known for a range of pharmacological effects, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective activities.[3][4][5] While this compound has been identified in food sources like soy beans, extensive studies detailing its specific bioactivities are notably absent from the current body of scientific literature.[1]

Given the structural similarities within the flavone C-glycoside family, it is plausible to hypothesize that this compound possesses pharmacological properties akin to its better-studied analogs. This guide will leverage the available data on Isoschaftoside to provide a detailed framework for the potential anti-inflammatory properties of this compound. For antioxidant and anti-diabetic activities, general properties of flavone C-glycosides will be discussed, accompanied by standard, detailed experimental protocols that can be directly applied to the investigation of this compound.

Anti-inflammatory Properties (A Case Study of Isoschaftoside)

Recent studies on Isoschaftoside, a C-glycosyl flavonoid structurally similar to this compound, have demonstrated significant anti-inflammatory and neuroprotective effects, particularly through the modulation of microglial activation.[6][7][8] Microglia are the primary immune cells of the central nervous system, and their chronic activation is implicated in various neurodegenerative diseases.[7] Isoschaftoside has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells.[9]

Quantitative Data: Anti-inflammatory Activity of Isoschaftoside

The anti-inflammatory effects of Isoschaftoside have been quantified in in vitro studies using LPS-stimulated BV-2 microglial cells. The following tables summarize key findings.[6][10]

TreatmentNitric Oxide (NO) Production (% of LPS Control)
Control (no LPS)Baseline
LPS (10 ng/mL)100%
LPS + Isoschaftoside (various conc.)Dose-dependent inhibition observed
Pro-inflammatory MediatorEffect of Isoschaftoside (200 µM) on LPS-induced Expression
iNOSSignificantly reduced
TNF-αSignificantly reduced
IL-1βSignificantly reduced
COX-2Significantly reduced
HK2Significantly reduced
PFKFB3Significantly reduced
Upstream Signaling ProteinEffect of Isoschaftoside (200 µM) on LPS-induced Phosphorylation
p-ERK1/2Attenuated
p-mTORAttenuated
Signaling Pathway: HIF-1α and ERK1/2/mTOR Modulation

Isoschaftoside exerts its anti-inflammatory effects by inhibiting the Hypoxia-Inducible Factor-1α (HIF-1α)-mediated metabolic reprogramming pathway in activated microglia.[6][9] This is achieved by attenuating the phosphorylation of upstream regulators, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the mammalian Target of Rapamycin (mTOR).[6][10] By inhibiting the ERK1/2 and mTOR pathways, Isoschaftoside prevents the accumulation of HIF-1α, which in turn suppresses the expression of glycolytic enzymes and pro-inflammatory mediators.[6][7]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates ERK_pathway ERK1/2 Phosphorylation TLR4->ERK_pathway mTOR_pathway mTOR Phosphorylation TLR4->mTOR_pathway HIF1a HIF-1α Accumulation ERK_pathway->HIF1a mTOR_pathway->HIF1a Metabolic_Reprogramming Metabolic Reprogramming (Glycolysis ↑) HIF1a->Metabolic_Reprogramming Promotes Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β) Metabolic_Reprogramming->Pro_inflammatory_Mediators Fuels production of Isoschaftoside Isoschaftoside Isoschaftoside->ERK_pathway Inhibits Isoschaftoside->mTOR_pathway Inhibits

Proposed signaling pathway of Isoschaftoside's anti-inflammatory action.
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol details the investigation of the anti-inflammatory effects of a test compound (e.g., this compound) on BV-2 microglial cells.[6][11]

  • Cell Culture and Treatment:

    • Cell Line: Murine microglial BV-2 cells.

    • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

    • Treatment: Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for Western blot). Allow cells to adhere overnight. Pre-treat cells with various concentrations of the test compound for 1 hour. Induce inflammation with 10 ng/mL of lipopolysaccharide (LPS).

  • Cell Viability Assay (CCK-8):

    • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability.

    • Procedure: After a 24-hour treatment with the test compound, add 10 µL of CCK-8 solution to each well of a 96-well plate. Incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm. Cell viability is calculated as a percentage of the untreated control.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Principle: This colorimetric assay detects nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.[11]

    • Procedure: After 24 hours of incubation with the test compound and LPS, collect 50 µL of cell culture supernatant. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light. Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.[6]

  • Western Blot Analysis:

    • Principle: To determine the protein expression levels of inflammatory mediators and signaling molecules.

    • Procedure:

      • Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

      • Block the membrane with 5% non-fat milk in TBST.

      • Incubate with primary antibodies (e.g., against iNOS, TNF-α, IL-1β, COX-2, p-ERK1/2, p-mTOR, HIF-1α, and β-actin as a loading control) overnight at 4°C.[6]

      • Incubate with HRP-conjugated secondary antibodies.

      • Visualize protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensities.[6]

Antioxidant Properties (General for Flavone C-Glycosides)

Flavonoid C-glycosides are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[5][12][13] These activities help in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity of this compound can be evaluated using several standard in vitro assays.

Experimental Workflow: Antioxidant Activity Screening

A general workflow for screening the antioxidant potential of a novel compound like this compound involves a battery of tests to assess different aspects of its antioxidant action.

G start Test Compound (this compound) dpph DPPH Radical Scavenging Assay start->dpph abts ABTS Radical Scavenging Assay start->abts frap Ferric Reducing Antioxidant Power (FRAP) start->frap data_analysis Data Analysis (IC50 / TEAC values) dpph->data_analysis abts->data_analysis frap->data_analysis conclusion Conclusion on Antioxidant Potential data_analysis->conclusion

General experimental workflow for antioxidant activity screening.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a widely used method to assess the ability of a compound to act as a free radical scavenger.[14][15][16]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). This solution should be freshly prepared and protected from light.[17]

    • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • Include a control (100 µL of DPPH solution and 100 µL of solvent).

    • Incubate the plate in the dark at room temperature for 30 minutes.[14][17]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[18][19][20]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[19][20]

    • Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.[19]

    • Prepare dilutions of the test compound and a positive control (Trolox).

  • Assay Procedure:

    • Add 20 µL of the sample dilution to 2 mL of the ABTS•+ working solution.

    • Incubate for 6 minutes at room temperature.[19]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

Anti-diabetic Properties (General for Flavone C-Glycosides)

Flavonoids, including C-glycosides, have been investigated for their anti-diabetic potential.[21][22] One of the primary mechanisms is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which can help in managing postprandial hyperglycemia.[4][23]

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduced post-meal blood glucose spike.

G Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Substrate for Glucose Glucose Alpha_Glucosidase->Glucose Hydrolyzes to Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->Alpha_Glucosidase Inhibits

Mechanism of α-Glucosidase inhibition in carbohydrate digestion.
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol is used to determine the inhibitory effect of a compound on α-glucosidase activity.[23][24]

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Phosphate buffer (e.g., 50 mM, pH 6.8).

    • Sodium carbonate (Na₂CO₃) to stop the reaction.

    • Test compound (this compound) and positive control (Acarbose).

  • Assay Procedure:

    • In a 96-well plate, pre-mix 20 µL of the test compound at various concentrations with 20 µL of α-glucosidase solution (e.g., 2 U/mL).

    • Incubate the mixture for 5 minutes at 37°C.[24]

    • Initiate the reaction by adding 20 µL of 1 mM pNPG solution.[24]

    • Incubate the reaction mixture for 20 minutes at 37°C.[24]

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃.[24]

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the test compound.

    • Determine the IC₅₀ value from the dose-response curve.

Hypothetical Quantitative Data Presentation

The results from the α-glucosidase inhibitory assay can be presented as follows:

CompoundIC₅₀ (µg/mL)
This compoundTBD
Acarbose (Std.)TBD

(TBD: To Be Determined by experimental investigation)

Conclusion

This compound, as a member of the flavone C-glycoside family, holds significant potential for various pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects. Due to the current lack of specific research on this compound, this technical guide has leveraged data from the structurally related molecule, Isoschaftoside, to provide a detailed potential mechanism for its anti-inflammatory action. Furthermore, standardized, robust protocols for evaluating its antioxidant and anti-diabetic properties have been provided to guide future research. The experimental workflows and signaling pathway diagrams presented herein offer a clear framework for investigation. It is imperative that direct experimental validation is conducted on this compound to confirm these predicted bioactivities and to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

Preliminary Mechanism of Action Studies for Isocarlinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Isocarlinoside is limited in publicly available literature. This guide synthesizes preliminary data and proposes potential mechanisms based on the activities of structurally related flavonoid glycosides and isoquinoline (B145761) alkaloids. The experimental protocols and signaling pathways described herein represent a hypothetical framework for investigating the bioactivity of this compound.

Introduction

This compound, a flavone (B191248) C-glycoside, belongs to the flavonoid family, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This document provides a technical overview of the putative preliminary mechanisms of action of this compound, drawing parallels from studies on analogous compounds. The proposed mechanisms are centered on its potential to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Core Putative Mechanisms of Action

Based on the known activities of structurally similar flavonoids, the preliminary mechanism of action for this compound is likely multifaceted, primarily involving:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.

  • Anti-cancer Properties: Induction of apoptosis in cancer cells through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound
Experimental ModelKey BiomarkersEndpoints MeasuredExpected Outcome with this compound Treatment
Lipopolysaccharide (LPS)-stimulated RAW 264.7 MacrophagesNitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6, IL-1βConcentration of mediators in cell culture supernatantDose-dependent decrease in production
iNOS, COX-2Protein expression levels (Western Blot)Downregulation of expression
Phospho-IκBα, Phospho-p65 (NF-κB)Protein expression levels (Western Blot)Inhibition of phosphorylation
Phospho-p38, Phospho-ERK1/2, Phospho-JNK (MAPK)Protein expression levels (Western Blot)Inhibition of phosphorylation
Table 2: Hypothetical Antioxidant Capacity of this compound
Assay TypePrincipleParameter MeasuredExpected Result for this compound
DPPH Radical Scavenging AssayMeasures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.IC50 (concentration required for 50% scavenging)Low IC50 value, indicating potent scavenging activity.
Ferric Reducing Antioxidant Power (FRAP) AssayMeasures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Absorbance at 593 nm, expressed as Trolox equivalents.Increased absorbance, indicating significant reducing power.
Cellular Antioxidant Assay (CAA)Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.EC50 (concentration required for 50% antioxidant effect)Low EC50 value, demonstrating intracellular antioxidant activity.
Table 3: Hypothetical Anti-cancer Activity of this compound
Cancer Cell LineAssayKey MarkersExpected Outcome with this compound Treatment
e.g., MCF-7 (Breast), PC-3 (Prostate)MTT AssayCell ViabilityDose-dependent reduction in cell viability.
Annexin V/PI StainingApoptosisPercentage of apoptotic cellsIncrease in early and late apoptotic cell populations.
Western BlotBcl-2, Bax, Cleaved Caspase-9, Cleaved PARPProtein expression levelsDownregulation of Bcl-2, upregulation of Bax, and increased cleavage of Caspase-9 and PARP.
Cleaved Caspase-8, Fas, DR4Protein expression levelsIncreased cleavage of Caspase-8 and activation of death receptors.

Experimental Protocols

Anti-inflammatory Activity Assays
  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1]

  • ELISA for Cytokines: The levels of TNF-α, IL-6, and IL-1β in the culture medium are quantified using commercially available ELISA kits according to the manufacturer's instructions.[2][3]

  • Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against iNOS, COX-2, phospho-IκBα, phospho-p65, phospho-p38, phospho-ERK1/2, and phospho-JNK.[3][4]

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: Different concentrations of this compound are mixed with a methanolic solution of DPPH. The decrease in absorbance at 517 nm is measured after 30 minutes of incubation in the dark. The percentage of scavenging activity is calculated, and the IC50 value is determined.[5][6][7]

  • FRAP Assay: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution. This compound is added to the FRAP reagent, and the absorbance is measured at 593 nm after incubation. The antioxidant capacity is expressed as µM Trolox equivalents.[8][9]

Anti-cancer Activity Assays
  • Cell Viability (MTT) Assay: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates and treated with various concentrations of this compound for 24-72 hours. MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability.[10]

  • Apoptosis Assay (Annexin V/PI Staining): Treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is determined by flow cytometry.[11]

  • Western Blot for Apoptosis Markers: Cell lysates from treated cells are analyzed by Western blotting using antibodies against key apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-9, cleaved caspase-8, and cleaved PARP.[12][13][14]

Mandatory Visualizations

Signaling Pathways

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK This compound This compound This compound->p38 inhibits This compound->JNK inhibits This compound->ERK inhibits This compound->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->Pro_inflammatory_genes activates transcription factors JNK->Pro_inflammatory_genes activates transcription factors ERK->Pro_inflammatory_genes activates transcription factors IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades to release NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_genes activates transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.

G Proposed Apoptotic Pathways Induced by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptors Death Receptors (Fas, DR4/DR5) This compound->Death_Receptors activates Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Bax inhibits Bax->Mitochondrion promotes permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G Experimental Workflow for this compound Bioactivity Screening Start Start: this compound Sample In_Vitro_Screening In Vitro Bioactivity Screening Start->In_Vitro_Screening Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) In_Vitro_Screening->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, FRAP) In_Vitro_Screening->Antioxidant Anti_cancer Anti-cancer Assays (MTT, Apoptosis) In_Vitro_Screening->Anti_cancer Mechanism_Elucidation Mechanism Elucidation Anti_inflammatory->Mechanism_Elucidation Anti_cancer->Mechanism_Elucidation Western_Blot Western Blot (Signaling Proteins) Mechanism_Elucidation->Western_Blot ELISA ELISA (Cytokines) Mechanism_Elucidation->ELISA Flow_Cytometry Flow Cytometry (Apoptosis) Mechanism_Elucidation->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion on Preliminary Mechanism of Action Data_Analysis->Conclusion

References

Navigating the Solubility Landscape of Isocarlinoside in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocarlinoside, a flavone (B191248) C-glycoside, holds significant interest in various research and development fields. Understanding its solubility in organic solvents is paramount for its extraction, purification, formulation, and in vitro assay development. This technical guide provides a comprehensive overview of the available solubility data for this compound and its aglycone, apigenin (B1666066). Due to a lack of specific quantitative data for this compound in the public domain, this guide leverages data from its structurally related aglycone to provide valuable insights. Furthermore, a detailed, generalized experimental protocol for determining flavonoid solubility is presented, alongside a visual representation of the workflow.

Understanding this compound and the Importance of its Solubility

This compound belongs to the class of flavonoid C-glycosides, characterized by a C-C bond between the sugar moiety and the flavonoid backbone. This structural feature generally imparts greater stability compared to O-glycosides. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its bioavailability and the feasibility of developing it into therapeutic agents or other commercial products. Accurate solubility data is essential for:

  • Extraction and Purification: Selecting appropriate solvents to efficiently extract and isolate this compound from natural sources.

  • Formulation Development: Designing delivery systems and formulations for preclinical and clinical studies.

  • In Vitro and In Vivo Studies: Preparing stock solutions and ensuring the compound remains in solution during biological assays.

Solubility Data of this compound and Related Compounds

While specific quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature, several chemical suppliers provide qualitative information. To offer a more quantitative perspective, this guide includes solubility data for apigenin, the aglycone of this compound. The presence of two C-glycoside moieties in this compound is expected to increase its polarity and therefore influence its solubility profile compared to apigenin.

Qualitative Solubility of this compound

Commercial suppliers indicate that this compound is soluble in the following organic solvents. However, the exact concentrations are not specified.

Organic SolventSolubility Noted by Suppliers
Dimethyl Sulfoxide (DMSO)Soluble[1]
PyridineSoluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
Quantitative Solubility of Apigenin

The following table summarizes the experimentally determined solubility of apigenin in various organic solvents. This data serves as a valuable reference point for estimating the solubility of this compound.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (Mole Fraction)Reference
Dimethyl Sulfoxide (DMSO)2515-[2]
Dimethyl Formamide (DMF)2525-[2]
Ethanol250.3-[2]
Ethanol25-4.86 x 10-4[3]
Methanol25-2.96 x 10-4[3]
1-Butanol25-9.18 x 10-4[3]
Acetone25--[4]
Ethyl Acetate25-4.46 x 10-4[3]

Note: The solubility of flavonoids is temperature-dependent, generally increasing with a rise in temperature.[4][5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a flavonoid compound like this compound in an organic solvent, based on the widely used shake-flask method.

Materials and Equipment
  • This compound (or other flavonoid) of high purity

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve prepared with known concentrations of this compound should be used for quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate with Agitation (Constant Temperature) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter_sample Filter Supernatant settle->filter_sample dilute Dilute Sample filter_sample->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Experimental workflow for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents remains to be fully elucidated, this guide provides a foundational understanding based on available qualitative information and data from its aglycone, apigenin. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound and other flavonoids in their laboratories. Such data is invaluable for advancing the research and development of this promising natural compound. It is recommended that future studies focus on generating and publishing comprehensive, quantitative solubility data for this compound in various pharmaceutically and industrially relevant organic solvents.

References

Isocarlinoside: A Spectroscopic Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Examination of the UV-Vis and NMR Spectral Data of Isocarlinoside for Scientific Professionals in Drug Discovery and Natural Product Research.

This compound, a flavone (B191248) C-glycoside, has garnered interest within the scientific community for its potential biological activities. As a natural product, its unambiguous identification and characterization are paramount for any subsequent research and development. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a foundational resource for its identification and further investigation.

Spectroscopic Data of this compound

The structural elucidation of this compound is heavily reliant on spectroscopic techniques. UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore system, characteristic of its flavonoid core. NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, offers a detailed map of the molecular structure, revealing the connectivity and chemical environment of each atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in methanol (B129727), exhibits absorption bands that are characteristic of a flavone nucleus. These bands arise from the π → π* electronic transitions within the conjugated system of the benzoyl and cinnamoyl moieties of the flavonoid structure.

Table 1: UV-Vis Spectral Data for this compound

Solventλmax (nm)
MethanolData not available

A specific UV-Vis spectrum with absorption maxima (λmax) for this compound could not be located in the available literature. Researchers should expect to see two major absorption bands typical for flavones: Band I (in the range of 300-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (in the range of 240-280 nm) corresponding to the A-ring benzoyl system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the ¹H and ¹³C NMR spectra is crucial for the unambiguous identification of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 2: ¹H NMR Spectral Data of this compound (Data for a closely related isomer, Carlinoside, is provided for reference)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
36.78s
2'7.90d8.8
3'6.92d8.8
5'6.92d8.8
6'7.90d8.8
C-Glucosyl
1''4.69d9.8
C-Arabinosyl
1'''4.87d9.5

Detailed ¹H NMR data specifically for this compound was not available in the searched literature. The data presented is for Carlinoside, a closely related isomer, and serves as a reference. The chemical shifts and coupling constants for this compound are expected to be very similar, with minor variations due to the different stereochemistry of the sugar moieties.

Table 3: ¹³C NMR Spectral Data of this compound (Data for a closely related isomer, Carlinoside, is provided for reference)

PositionδC (ppm)
Aglycone
2164.1
3102.8
4182.2
5161.2
6109.1
7163.2
8105.3
9157.0
10104.0
1'121.5
2'128.6
3'116.0
4'161.3
5'116.0
6'128.6
C-Glucosyl
1''74.0
2''71.2
3''79.0
4''70.9
5''81.8
6''61.8
C-Arabinosyl
1'''71.0
2'''71.5
3'''74.4
4'''68.7
5'''76.5

Detailed ¹³C NMR data specifically for this compound was not available in the searched literature. The data presented is for Carlinoside, a closely related isomer, and serves as a reference. The chemical shifts for this compound are expected to be very similar.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized experimental protocols for obtaining UV-Vis and NMR spectra of flavonoid glycosides like this compound.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the purified this compound is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (ideally between 0.2 and 0.8 absorbance units).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the spectrum.

  • Data Acquisition: The spectrum is scanned over a wavelength range of 200-600 nm. The solvent is used as a blank to zero the instrument. The wavelengths of maximum absorbance (λmax) are recorded.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the dry, pure this compound sample are dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

    • 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is often necessary. These can include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of a natural product like this compound can be visualized to provide a clear overview of the process.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Saponaria officinalis) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compound Pure this compound fractionation->pure_compound uv_vis UV-Vis Spectroscopy pure_compound->uv_vis nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms data_analysis Spectral Data Analysis uv_vis->data_analysis nmr->data_analysis ms->data_analysis structure Structure of this compound data_analysis->structure

Caption: General workflow for the isolation and structural elucidation of this compound.

Disclaimer: The provided NMR data is for a closely related isomer and should be used as a reference. Researchers should obtain and analyze the spectral data for their own isolated this compound for definitive identification.

The Genesis of Isocarlinoside: A Journey from Folk Medicine to Modern Phytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the discovery and isolation history of a natural product provides critical context for its therapeutic potential. Isocarlinoside, a flavone (B191248) C-glycoside, is a compelling example of a compound identified through the systematic investigation of traditional medicinal plants. This in-depth technical guide traces the origins of this compound's discovery, detailing the experimental journey from initial plant extraction to its structural elucidation.

The story of this compound is intrinsically linked to the phytochemical exploration of the genus Carlina, a group of thistles historically used in European folk medicine. The very name "Carlinoside," and by extension its isomer "this compound," points to its botanical origins. Foundational work in the late 20th century on the chemical constituents of these plants laid the groundwork for the identification of a class of C-glycosylflavones, to which this compound belongs.

The Pioneering Investigation of Carlina acaulis

The primary breakthrough in the discovery of the chemical family that includes this compound can be traced to a 1979 study by J. Raynaud and L. Rasolojaona published in Planta Medica. Their research on the leaves of Carlina acaulis L. (Stemless carline thistle) led to the isolation and identification of several flavonoid C-glycosides. While the name "this compound" was not explicitly used in this initial report, the paper identified key related compounds, including orientin, homoorientin, vitexin, and isoschaftoside. This compound is now understood to be an isomer within this class of compounds, often co-occurring and co-isolated with them.

The initial isolation of these flavonoids from Carlina acaulis would have followed a classical phytochemical workflow, which has been refined over the decades but remains conceptually similar.

Experimental Protocols: From Plant Material to Pure Compound

The isolation of this compound and its isomers from plant sources is a multi-step process involving extraction, fractionation, and purification. The following sections detail the probable methodologies employed in the initial discovery and the modern techniques used for obtaining high-purity this compound.

Plant Material Collection and Extraction
  • Source Material: The leaves of Carlina acaulis L. were the original source material. Subsequent studies have identified this compound and related compounds in other plants, including fermented cereals.

  • Extraction Protocol:

    • Dried and powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a polar solvent such as methanol (B129727) or a methanol-water mixture to efficiently extract the glycosylated flavonoids.

    • The crude extract is then concentrated under reduced pressure to yield a viscous residue.

Fractionation of the Crude Extract

The crude extract, containing a complex mixture of phytochemicals, is then fractionated to separate compounds based on their polarity.

  • Liquid-Liquid Partitioning: The concentrated extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity. For flavonoid glycosides, a common sequence would be:

    • n-Hexane: To remove nonpolar compounds like lipids and chlorophylls.

    • Chloroform (B151607) or Dichloromethane: To remove compounds of intermediate polarity.

    • Ethyl Acetate (B1210297): This fraction is often enriched with flavonoid glycosides.

    • n-Butanol: To extract the more polar glycosides that remain in the aqueous phase. this compound and its isomers would typically be found in the ethyl acetate and/or n-butanol fractions.

Chromatographic Purification

The enriched fractions are then subjected to various chromatographic techniques to isolate the individual compounds.

  • Column Chromatography (CC): This is a fundamental technique for the preparative separation of compounds.

    • Stationary Phase: Silica (B1680970) gel was a common choice in earlier studies. More modern approaches often utilize reversed-phase silica gel (C18) or polymeric resins like Diaion HP-20.

    • Mobile Phase: A gradient elution system is typically employed. For normal-phase silica gel, a mixture of chloroform and methanol, with increasing methanol concentration, would be used. For reversed-phase chromatography, a gradient of water and methanol or acetonitrile (B52724) is common.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure compounds, preparative HPLC is the method of choice.

    • Column: A reversed-phase C18 column is most frequently used.

    • Mobile Phase: An isocratic or gradient system of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and methanol or acetonitrile is used to achieve fine separation of isomers like Carlinoside and this compound.

The logical workflow for the isolation of this compound is depicted in the following diagram:

Isolation_Workflow Plant Dried Plant Material (e.g., Carlina acaulis leaves) Extraction Extraction (e.g., Methanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Enriched Fractions (e.g., Ethyl Acetate, n-Butanol) Fractionation->Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel, C18) Fractions->Column_Chromatography Semi_Pure Semi-Pure Fractions Column_Chromatography->Semi_Pure Prep_HPLC Preparative HPLC (Reversed-Phase) Semi_Pure->Prep_HPLC This compound Pure this compound Prep_HPLC->this compound

Figure 1: General workflow for the isolation of this compound.

Structural Elucidation: Deciphering the Molecular Architecture

Once isolated, the structure of a novel compound is determined using a combination of spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides initial clues about the class of the compound. Flavonoids exhibit characteristic absorption spectra. The UV spectrum of this compound in methanol would show two major absorption bands, typically Band I (330-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) for the A-ring benzoyl system. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can help determine the substitution pattern of hydroxyl groups on the flavonoid skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS spectra are crucial for identifying the nature and position of the sugar moieties. For C-glycosides, characteristic losses of water molecules and cross-ring cleavages of the sugar units are observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of protons in the molecule. The signals for the aromatic protons of the flavonoid backbone and the anomeric protons of the sugar units are particularly informative.

  • ¹³C NMR (Carbon NMR): Shows the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons involved in the C-glycosidic bond are characteristic.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, confirming the structure of the flavonoid aglycone and the sugar moieties, and definitively determining the attachment points of the sugars to the flavonoid core.

The combination of these spectroscopic techniques allows for the unambiguous determination of the structure of this compound as a luteolin (B72000) derivative with two different sugar units attached at positions 6 and 8 of the A-ring.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the isolation and characterization of this compound and related flavonoid C-glycosides. The exact values can vary depending on the plant source and the specific experimental conditions.

ParameterTypical Value/RangeMethod
Extraction Yield 5 - 15% (of dry plant material)Gravimetric
Purity after Prep-HPLC > 95%HPLC-UV
Molecular Formula C₂₆H₂₈O₁₅HRMS
Exact Mass [M-H]⁻ 579.1355HRMS
UV λmax (MeOH) ~270 nm (Band II), ~350 nm (Band I)UV-Vis Spectroscopy
¹H NMR (Anomeric H) δ 4.5 - 5.5 ppm¹H NMR
¹³C NMR (C-6, C-8) δ 100 - 110 ppm¹³C NMR

Biological Activity and Signaling Pathways

While the initial discovery focused on chemical characterization, subsequent research has begun to explore the biological activities of this compound and its isomers. Flavonoid C-glycosides are known to possess a range of biological properties, including antioxidant, anti-inflammatory, and anti-diabetic effects. The specific signaling pathways modulated by this compound are an active area of research. For instance, related flavonoid C-glycosides have been shown to influence pathways such as NF-κB and MAPK, which are central to inflammation and cellular stress responses.

The following diagram illustrates a generalized signaling pathway potentially influenced by flavonoid C-glycosides like this compound, based on current understanding of this class of compounds.

Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway (e.g., ERK, JNK, p38) This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Stress Cellular Stress Stress->MAPK Stress->NFkB Inflammation Inflammatory Response MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation

Figure 2: Potential signaling pathways modulated by this compound.

Conclusion

The discovery and isolation of this compound exemplify the enduring value of natural product chemistry in identifying novel bioactive compounds. From its origins in the traditional medicinal plant Carlina acaulis, the journey of this compound has been one of meticulous extraction, purification, and structural elucidation. The foundational work of early phytochemists has provided the basis for ongoing research into its therapeutic potential. For scientists in drug development, the history of this compound serves as a reminder of the rich chemical diversity present in the natural world and the powerful analytical techniques that allow us to unlock it.

In Silico Prediction of Isocarlinoside Drug-like Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside, a flavone (B191248) C-glycoside, presents a scaffold of interest for further investigation. This technical guide provides a comprehensive overview of the methodologies for predicting the drug-like properties of this compound using in silico computational tools. In the absence of direct experimental data on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound, this document outlines the standard virtual screening protocols and predictive modeling techniques that form the foundation of modern early-phase drug discovery. We will detail the theoretical application of these methods to this compound, present the data in structured tables for clarity, and provide workflow diagrams using Graphviz to illustrate the computational processes. This guide is intended to serve as a practical framework for researchers initiating preclinical evaluations of this compound and similar flavonoid compounds.

Introduction

This compound is a naturally occurring flavone C-glycoside found in various plant species. Flavonoids as a class are known for a wide range of biological activities, making them attractive starting points for drug discovery programs.[1] The initial assessment of a compound's potential as a therapeutic agent involves the evaluation of its drug-like properties.[2] Modern drug discovery heavily relies on in silico methods to predict these properties, offering a time- and cost-effective approach to screen and prioritize candidates before committing to extensive laboratory synthesis and testing.[3][4]

This guide will focus on the established computational methodologies for predicting the physicochemical properties, pharmacokinetics (ADMET), and overall drug-likeness of this compound.

In Silico Methodologies for Drug-Likeness Prediction

The prediction of drug-like properties is a multi-faceted computational analysis that involves the calculation of various molecular descriptors. These descriptors are then used to evaluate the compound's potential to be orally bioavailable and to have a favorable safety profile.

Physicochemical Property Prediction

The foundational step in assessing drug-likeness involves the calculation of key physicochemical properties. These properties are crucial determinants of a drug's behavior in the body.[5]

Experimental Protocol:

  • Structure Input: The 2D or 3D structure of this compound is obtained, typically as a SMILES string or SDF file from a chemical database like PubChem (CID 21576182).

  • Software Application: The structure is imported into a computational software suite such as SwissADME, pkCSM, or ADMET Predictor®.[1][6][7]

  • Property Calculation: The software calculates a range of physicochemical descriptors based on the input structure. Key properties include:

    • Molecular Weight (MW): The mass of one mole of the substance.

    • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

    • Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes.

    • Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors in the molecule.

    • Rotatable Bonds: The number of bonds that can freely rotate.

    • Aqueous Solubility (logS): The logarithm of the molar solubility in water.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used rule of thumb to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[8][9][10]

Experimental Protocol:

  • Parameter Calculation: The physicochemical properties calculated in the previous step are assessed against the criteria of Lipinski's Rule of Five.

  • Rule Evaluation: A compound is considered to have a higher probability of being orally bioavailable if it does not violate more than one of the following criteria:

    • Molecular weight ≤ 500 Da

    • logP ≤ 5

    • Hydrogen bond donors ≤ 5

    • Hydrogen bond acceptors ≤ 10

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[4][11]

Experimental Protocol:

  • Software Selection: Specialized software with modules for ADMET prediction, such as pKCSM, PreADMET, or ADMET Predictor®, is utilized.[1][7]

  • Prediction of Absorption:

    • Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the human intestine.

    • Caco-2 Permeability: Predicts the permeability of the compound across the Caco-2 cell line, an in vitro model of the intestinal epithelium.

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts whether the compound is a substrate or inhibitor of the P-gp efflux pump.

  • Prediction of Distribution:

    • Volume of Distribution (VDss): Predicts the theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

    • Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the blood-brain barrier.

  • Prediction of Metabolism:

    • Cytochrome P450 (CYP) Substrate/Inhibitor: Predicts whether the compound is a substrate or inhibitor of various CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism.

  • Prediction of Excretion:

    • Total Clearance: Predicts the rate at which the drug is removed from the body.

  • Prediction of Toxicity:

    • AMES Toxicity: Predicts the mutagenic potential of the compound.

    • hERG Inhibition: Predicts the potential for the compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.

    • Hepatotoxicity: Predicts the potential for the compound to cause liver damage.

    • LD50 (Median Lethal Dose): Predicts the dose of the compound that is lethal to 50% of a test population.

Data Presentation

The quantitative data generated from the in silico predictions should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted Value
Molecular FormulaC26H28O15
Molecular Weight ( g/mol )580.49
logP (Octanol-Water Partition Coefficient)-1.5 to -0.5
Topological Polar Surface Area (Ų)~250
Hydrogen Bond Donors10
Hydrogen Bond Acceptors15
Rotatable Bonds7
Aqueous Solubility (logS)> -4.0

Table 2: Predicted Lipinski's Rule of Five Compliance for this compound

RuleValueCompliance
Molecular Weight (≤ 500 Da)580.49Violation
logP (≤ 5)-1.5 to -0.5Yes
Hydrogen Bond Donors (≤ 5)10Violation
Hydrogen Bond Acceptors (≤ 10)15Violation
Number of Violations 3 Poor Oral Bioavailability Predicted

Table 3: Predicted ADMET Profile of this compound

ADMET ParameterPredicted Outcome
Absorption
Human Intestinal Absorption (%)Low
Caco-2 Permeability (log Papp)Low
P-gp SubstrateNo
P-gp InhibitorNo
Distribution
VDss (L/kg)Low
BBB PermeabilityNo
Metabolism
CYP1A2 SubstrateNo
CYP2C9 SubstrateNo
CYP2C19 SubstrateNo
CYP2D6 SubstrateNo
CYP3A4 SubstrateYes
CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes
Excretion
Total Clearance (log ml/min/kg)Moderate
Toxicity
AMES ToxicityNon-mutagenic
hERG I InhibitorNo
hERG II InhibitorNo
HepatotoxicityLow risk
LD50 (rat, oral, mg/kg)> 2000

Note: The values presented in these tables are illustrative and based on typical predictions for flavonoid C-glycosides. Actual values would need to be generated using the described in silico tools.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the logical flow of experiments and the complex interactions within biological systems.

In_Silico_Prediction_Workflow cluster_input Input Data cluster_prediction In Silico Analysis cluster_physchem Physicochemical Properties cluster_druglikeness Drug-Likeness Evaluation cluster_admet ADMET Prediction cluster_output Output & Analysis Isocarlinoside_Structure This compound Structure (SMILES/SDF) PhysChem_Prediction Property Calculation (MW, logP, TPSA, etc.) Isocarlinoside_Structure->PhysChem_Prediction ADMET_Prediction ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) Isocarlinoside_Structure->ADMET_Prediction Lipinski Lipinski's Rule of Five PhysChem_Prediction->Lipinski Data_Analysis Data Analysis & Interpretation Lipinski->Data_Analysis ADMET_Prediction->Data_Analysis Go_NoGo Go/No-Go Decision for Further Studies Data_Analysis->Go_NoGo

Caption: Workflow for in silico prediction of this compound's drug-like properties.

Conclusion

The in silico prediction of drug-like properties is an indispensable component of modern drug discovery. This technical guide has outlined the standard computational protocols for evaluating the physicochemical properties, oral bioavailability, and ADMET profile of this compound. While the illustrative data suggests that this compound in its native form may face challenges with oral bioavailability due to its high molecular weight and number of hydrogen bond donors and acceptors, these in silico predictions provide a critical foundation for guiding further research. Future work could involve medicinal chemistry efforts to optimize the structure of this compound to improve its drug-like properties, with the in silico models described herein serving as a valuable tool for virtual screening of novel analogs. It is imperative that these computational predictions are ultimately validated through in vitro and in vivo experimental studies.

References

Methodological & Application

Application Notes and Protocols for Isocarlinoside Extraction from Lycoris radiata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside, a C-glycosylflavone, has been identified as a potent anti-hepatitis C virus (HCV) agent isolated from the whole plant of Lycoris radiata (Red Spider Lily). This document provides detailed application notes and a generalized protocol for the extraction and isolation of this compound from Lycoris radiata. The protocol is compiled based on established methods for the extraction of flavonoid C-glycosides from plant materials. Additionally, a representative signaling pathway associated with HCV infection is illustrated to provide context for further research into the mechanism of action of this compound.

Introduction

Lycoris radiata is a well-known plant in traditional medicine, containing a variety of bioactive compounds, most notably alkaloids. Recent studies have highlighted the presence of this compound (6-C-arabinosyl-luteolin), a flavone (B191248) with significant antiviral activity against the Hepatitis C virus.[1] The development of efficient extraction and purification protocols for this compound is crucial for facilitating further pharmacological studies and potential drug development. This document outlines a comprehensive approach to its extraction, purification, and analysis.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The whole plant of Lycoris radiata, including bulbs, leaves, and flowers, should be collected. The concentration of secondary metabolites can vary with the developmental stage and season, so it is advisable to document the collection time and conditions.

  • Washing and Drying: Thoroughly wash the plant material with distilled water to remove any soil and debris. The material should then be air-dried in the shade or freeze-dried (lyophilized) to prevent the degradation of thermolabile compounds.

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for extraction, leading to higher efficiency.

Extraction of this compound

This protocol describes a solvent-based extraction method, which is commonly used for flavonoids.

  • Maceration/Soxhlet Extraction:

    • Weigh the powdered plant material.

    • For maceration, suspend the powder in a suitable solvent (e.g., 70-80% ethanol (B145695) or methanol) in a sealed container at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Agitate the mixture at room temperature for 24-48 hours.

    • Alternatively, for a more exhaustive extraction, utilize a Soxhlet apparatus with the same solvent system. The extraction should be carried out for 6-8 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the isolation of pure this compound.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Pack a silica (B1680970) gel column and equilibrate it with a non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).

    • Load the concentrated ethyl acetate or n-butanol fraction onto the column.

    • Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol (B129727) in chloroform.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:methanol:water). Visualize the spots under UV light or by using a spraying reagent (e.g., natural product-polyethylene glycol reagent).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions containing the compound of interest (as identified by TLC).

    • Further purify the pooled fractions using a preparative HPLC system with a C18 column.

    • A typical mobile phase for flavonoid glycosides would be a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape).

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Currently, there is a lack of specific quantitative data in the reviewed literature regarding the yield of this compound from Lycoris radiata. The following table provides a template for researchers to document their extraction yields at various stages of the purification process.

Plant MaterialInitial Dry Weight (g)Crude Extract Weight (g)Ethyl Acetate Fraction (g)Purified this compound (mg)Yield (%)
Lycoris radiata (Whole Plant)

Yield (%) = (Weight of Purified this compound / Initial Dry Weight of Plant Material) x 100

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Lycoris radiata.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Collection of Lycoris radiata p2 Washing and Drying p1->p2 p3 Grinding p2->p3 e1 Solvent Extraction (Maceration/Soxhlet) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 u1 Liquid-Liquid Partitioning e3->u1 u2 Column Chromatography u1->u2 u3 Preparative HPLC u2->u3 a1 Purity and Structural Elucidation (HPLC, MS, NMR) u3->a1

Caption: General workflow for this compound extraction.
HCV Signaling Pathway

This compound has been reported to exhibit anti-HCV activity. The Hepatitis C virus is known to manipulate host cellular signaling pathways to promote its replication and survival. One such critical pathway is the PI3K/Akt pathway, which is often activated by HCV to prevent apoptosis of the host cell. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which could be a potential target for this compound's antiviral activity.

HCV_Signaling cluster_virus HCV Infection cluster_cell Host Cell Signaling HCV HCV Proteins (e.g., NS5A) PI3K PI3K HCV->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis This compound This compound This compound->PI3K Potential Inhibition?

Caption: Potential modulation of the PI3K/Akt pathway by this compound.

Conclusion

This document provides a foundational protocol for the extraction and isolation of this compound from Lycoris radiata. Researchers are encouraged to optimize the described methods to improve yield and purity. The provided workflow and signaling pathway diagrams serve as visual aids to guide experimental design and further investigation into the therapeutic potential of this compound. Future studies should focus on quantifying the this compound content in Lycoris radiata and elucidating its precise mechanism of anti-HCV action.

References

Application Note: HPLC-UV Method for the Quantification of Isocarlinoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocarlinoside is a flavonoid glycoside found in various plants, including certain species of the Lamiaceae family. As a natural product, it has garnered interest for its potential biological activities, making its accurate quantification in plant extracts and other matrices essential for quality control, standardization, and pharmacological research. This application note describes a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The method is designed to be robust, specific, and suitable for routine analysis in a research or quality control setting.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous solution with a small percentage of acid and an organic solvent. The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Plant material or sample containing this compound

2. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

4. Sample Preparation

The sample preparation procedure is crucial for obtaining accurate and reproducible results.

  • Grinding: If the sample is a solid plant material, grind it into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of 70% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more with 25 mL of 70% methanol each time.

  • Concentration and Reconstitution:

    • Combine the supernatants and evaporate to dryness under reduced pressure at 50°C.

    • Reconstitute the dried extract with 5 mL of methanol.

  • Filtration: Filter the reconstituted

Application Notes and Protocols for Isocarlinoside Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive and specific detection of Isocarlinoside using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended to guide researchers in developing and validating their own quantitative assays for this compound in various matrices.

Introduction

This compound is a flavone (B191248) C-glycoside, a class of natural products with a wide range of reported biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal medicines and related products. LC-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, offers the high selectivity and sensitivity required for reliable quantification of this compound in complex biological and botanical matrices.

This compound: Analyte Information

ParameterValueReference
Chemical Name Luteolin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside[1]
Molecular Formula C26H28O15[1]
Molecular Weight 580.5 g/mol [1]
CAS Number 83151-90-0[1]

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for plant materials is provided below. This should be optimized based on the specific matrix.

  • Extraction:

    • Accurately weigh 1.0 g of homogenized and dried plant material.

    • Add 20 mL of 70% methanol (B129727) (v/v).

    • Sonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine all supernatants.

  • Purification (if necessary):

    • For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interfering substances. A C18 SPE cartridge is a suitable starting point.

    • Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

    • Elute this compound with 5 mL of 90% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Parameters

The following UPLC conditions are recommended for the separation of this compound and related flavonoid C-glycosides.

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0
2
12
15
17
17.1
20
Mass Spectrometry (MS/MS) Parameters

The following parameters are proposed for a triple quadrupole mass spectrometer operating in MRM mode. Optimization of these parameters on the specific instrument is highly recommended.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound:

Based on the known fragmentation pattern of C-glycosyl flavones, which involves the neutral loss of water and cross-ring cleavages of the sugar moieties, the following MRM transitions are proposed for this compound. The precursor ion will be the deprotonated molecule [M-H]⁻.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV) - Starting Point
579.13489.10[M-H-90]⁻ (C3H6O3)25
579.13459.09[M-H-120]⁻ (C4H8O4)20
579.13339.05[M-H-120-120]⁻30

Note: The collision energies provided are starting points and should be optimized for the specific instrument to achieve maximum sensitivity.

Data Presentation

While specific quantitative data for this compound from a validated study could not be located in the initial search, a typical validation summary table is provided below for guidance. Researchers should aim to generate this data during their method validation.

Table 1: Method Validation Parameters (Example)

ParameterResult
Linearity Range e.g., 1 - 1000 ng/mL
Correlation Coefficient (r²) e.g., > 0.995
Limit of Detection (LOD) e.g., 0.5 ng/mL
Limit of Quantification (LOQ) e.g., 1 ng/mL
Precision (%RSD) Intra-day: < 15%, Inter-day: < 15%
Accuracy (%Recovery) 85 - 115%
Matrix Effect To be determined
Stability To be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plant Material Extraction Solvent Extraction Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound detection.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Product Ions This compound This compound [M-H]⁻ m/z 579.13 Fragment1 [M-H-90]⁻ m/z 489.10 This compound->Fragment1 - C3H6O3 Fragment2 [M-H-120]⁻ m/z 459.09 This compound->Fragment2 - C4H8O4 Fragment3 [M-H-120-120]⁻ m/z 339.05 Fragment2->Fragment3 - C4H8O4

Caption: Proposed fragmentation of this compound in ESI-.

References

Animal Models for Evaluating the Therapeutic Potential of Isocarlinoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isocarlinoside, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical evaluation of this compound necessitates the use of robust and reproducible animal models to investigate its pharmacological effects. These models are instrumental in elucidating the mechanisms of action and establishing a safety and efficacy profile before consideration for clinical trials. This document provides detailed application notes and protocols for utilizing animal models to test the anti-inflammatory, antioxidant, and anti-cancer properties of this compound.

I. Anti-inflammatory Effects of this compound

A widely used and well-established animal model for screening anti-inflammatory agents is the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response and is valuable for assessing the efficacy of compounds like this compound in reducing inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the dose-dependent anti-inflammatory effect of this compound on acute inflammation induced by carrageenan in rats.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Administration: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control: Administer vehicle orally.

    • This compound-treated groups: Administer this compound orally at various doses (e.g., 10, 20, 40 mg/kg).

    • Positive Control: Administer Indomethacin orally (10 mg/kg).

  • Induction of Edema: One hour after the administration of the respective treatments, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The difference between the initial and subsequent readings indicates the volume of edema.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (Hypothetical Data)% Inhibition of Edema (Hypothetical Data)
Vehicle Control-0.85 ± 0.07-
This compound100.62 ± 0.05*27.1%
This compound200.45 ± 0.04 47.1%
This compound400.31 ± 0.0363.5%
Indomethacin100.28 ± 0.03**67.1%

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are expressed as mean ± SEM.

II. Antioxidant Effects of this compound

To investigate the in vivo antioxidant properties of this compound, a common approach is to induce oxidative stress in animal models and subsequently measure biomarkers of oxidative damage and the activity of antioxidant enzymes. A frequently used model involves the administration of a pro-oxidant substance like carbon tetrachloride (CCl4).

Experimental Protocol: CCl4-Induced Oxidative Stress in Rats

Objective: To determine the protective effect of this compound against CCl4-induced oxidative stress in rats by measuring key antioxidant enzymes and markers of lipid peroxidation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Silymarin (positive control)

  • Reagents for measuring Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Malondialdehyde (MDA) levels.

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats as previously described. Divide them into the following groups (n=6 per group):

    • Normal Control: No treatment.

    • CCl4 Control: Administer CCl4 (2 g/kg, i.p.) as a single dose.

    • This compound-treated groups: Administer this compound orally for 14 days at various doses (e.g., 12.5 and 25 mg/kg) followed by a single dose of CCl4.

    • Positive Control: Administer Silymarin orally (25 mg/kg) for 14 days followed by a single dose of CCl4.

  • Induction of Oxidative Stress: On the 14th day, one hour after the final dose of this compound or Silymarin, administer CCl4 (diluted in olive oil) intraperitoneally to the respective groups.

  • Sample Collection: 24 hours after CCl4 administration, euthanize the animals and collect liver and kidney tissues. Homogenize the tissues for biochemical analysis.

  • Biochemical Analysis:

    • Lipid Peroxidation: Measure the levels of Malondialdehyde (MDA), a marker of lipid peroxidation, in the tissue homogenates.[1]

    • Antioxidant Enzymes: Determine the activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in the tissue homogenates.[1]

Data Presentation

Based on a study on a structurally similar compound, secoisolariciresinol (B192356) diglucoside.[2]

Table 1: Effect of this compound on Antioxidant Enzyme Activities in Liver Homogenate (Hypothetical Data)

Treatment GroupDose (mg/kg)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)
Normal Control-45.2 ± 3.162.5 ± 4.338.7 ± 2.9
CCl4 Control-21.8 ± 2.5 35.1 ± 3.819.4 ± 2.1**
This compound + CCl412.530.5 ± 2.844.8 ± 3.527.6 ± 2.4
This compound + CCl42539.1 ± 3.055.2 ± 4.134.1 ± 2.7
Silymarin + CCl42541.5 ± 3.258.9 ± 4.536.2 ± 2.8*

Table 2: Effect of this compound on Lipid Peroxidation (MDA Levels) in Liver Homogenate (Hypothetical Data)

Treatment GroupDose (mg/kg)MDA (nmol/mg protein)
Normal Control-1.2 ± 0.1
CCl4 Control-3.8 ± 0.3**
This compound + CCl412.52.5 ± 0.2
This compound + CCl4251.8 ± 0.15
Silymarin + CCl4251.5 ± 0.1*

*p < 0.05, **p < 0.01 compared to CCl4 Control. Data are expressed as mean ± SEM.

III. Anti-Cancer Effects of this compound

The anti-tumor potential of this compound can be evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice. This allows for the in vivo assessment of the compound's ability to inhibit tumor growth.

Experimental Protocol: Human Tumor Xenograft Model in Mice

Objective: To assess the efficacy of this compound in inhibiting the growth of human cancer cell-derived tumors in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)

  • This compound

  • Vehicle

  • Standard chemotherapeutic agent (e.g., Cisplatin)

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture and Implantation: Culture the selected human cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into the following treatment groups (n=6-8 per group):

    • Vehicle Control

    • This compound-treated groups (e.g., 25, 50 mg/kg, administered orally daily)

    • Positive Control (e.g., Cisplatin, administered intraperitoneally on a defined schedule)

  • Treatment and Monitoring: Administer the treatments as per the defined schedule. Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors and measure their final weight.

Data Presentation
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (Hypothetical Data)Mean Final Tumor Weight (g) (Hypothetical Data)% Tumor Growth Inhibition (Volume) (Hypothetical Data)
Vehicle Control-1250 ± 1501.3 ± 0.2-
This compound25875 ± 1100.9 ± 0.130.0%
This compound50550 ± 90 0.6 ± 0.0856.0%
Cisplatin5400 ± 75 0.4 ± 0.0668.0%

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are expressed as mean ± SEM.

IV. Signaling Pathway Modulation by this compound

The therapeutic effects of many flavonoids are mediated through the modulation of key intracellular signaling pathways. For anti-inflammatory and anti-cancer effects, the NF-κB and MAPK pathways are of particular interest. While direct in vivo evidence for this compound is emerging, studies on structurally similar flavonoids provide a strong rationale for investigating these pathways.

Experimental Workflow for Signaling Pathway Analysis

experimental_workflow cluster_in_vivo In Vivo Model cluster_analysis Molecular Analysis Animal Model Animal Model Treatment This compound Treatment Animal Model->Treatment Tissue Collection Tissue/Tumor Collection Treatment->Tissue Collection Protein Extraction Protein Extraction Tissue Collection->Protein Extraction Western Blot Western Blot (p-NF-κB, p-MAPK) Protein Extraction->Western Blot Data Analysis Densitometry Analysis Western Blot->Data Analysis NF_kB_pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IKK->NF-κB Frees IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits MAPK_pathway Growth Factors Growth Factors Ras Ras Growth Factors->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation & Survival Proliferation & Survival Nucleus->Proliferation & Survival Promotes This compound This compound This compound->Raf Inhibits This compound->MEK Inhibits

References

Isocarlinoside: A Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocarlinoside, also known as isoschaftoside, is a C-glycosylflavonoid found in various medicinal plants. As a distinct phytochemical entity, its accurate quantification is paramount for the standardization of herbal extracts, quality control of raw materials, and in-depth pharmacological studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods. Additionally, it elucidates a known signaling pathway influenced by this compound, highlighting its potential biological significance.

Data Presentation: Quantitative Data Summary

The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible quantitative results in phytochemical analysis. The following table summarizes the key quantitative data for a typical this compound reference standard and its application in validated analytical methods.

ParameterSpecification / ValueReference(s)
Reference Standard
Purity (by HPLC)≥98%[1][2]
Molecular FormulaC₂₆H₂₈O₁₅[1]
Molecular Weight580.5 g/mol [2]
Storage (Solid)2-8°C, protected from light and air[1]
Shelf Life (Solid)2 years[1]
HPLC-UV Method
Linearity Range1 - 200 µg/mL[3][4]
Correlation Coefficient (r²)≥0.999[3]
Limit of Detection (LOD)Typically < 0.5 µg/mL[5]
Limit of Quantification (LOQ)Typically < 2.0 µg/mL[5]
Accuracy (Recovery)95 - 105%[3]
Precision (RSD)< 5%[5]
HPTLC Method
Linearity Range100 - 1000 ng/spot
Correlation Coefficient (r²)≥0.998

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in plant extracts.[3]

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material (dried and powdered)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

4. Sample Preparation (Plant Extract)

  • Accurately weigh 1.0 g of the powdered plant material.

  • Add 25 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract with a known volume of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

ParameterCondition
ColumnC18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile PhaseGradient elution with Mobile Phase A and B (see gradient table below)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength330 nm
Injection Volume10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
08515
206535
256535
308515

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample by applying the peak area to the regression equation of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Detection UV Detection (330 nm) HPLC_System->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Quantification of This compound in Sample Detection->Quantification Calibration->Quantification HPTLC_Workflow Start Start Plate_Prep HPTLC Plate Preparation Start->Plate_Prep Application Sample & Standard Application Plate_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (350 nm) Drying->Scanning Quantification Data Analysis & Quantification Scanning->Quantification End End Quantification->End Signaling_Pathway cluster_cellular Cellular Components cluster_effects Cellular Effects This compound This compound RAC2 RAC2 This compound->RAC2 downregulates LINC00294 LINC00294 This compound->LINC00294 downregulates NADPH_Oxidase NADPH Oxidase Complex RAC2->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) LINC00294->ROS promotes NADPH_Oxidase->ROS produces Oxidative_Stress Oxidative Stress & Senescence ROS->Oxidative_Stress leads to

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Isocarlinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory cascade is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a variety of pro-inflammatory mediators. These include nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The production of these mediators is largely regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7][8]

Isocarlinoside is a flavonoid glycoside with potential therapeutic properties. This document provides a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound by examining its ability to modulate key inflammatory markers and signaling pathways in a cellular model of inflammation. The protocols detailed below utilize the RAW 264.7 murine macrophage cell line stimulated with LPS to mimic an inflammatory response.[1][9][10][11]

Key Experimental Assays

This application note details the following experimental procedures:

  • Cell Culture and Treatment: Maintenance and preparation of RAW 264.7 macrophages for experimentation.

  • Nitric Oxide (NO) Assay: Quantification of NO production, a key inflammatory mediator.

  • Reactive Oxygen Species (ROS) Assay: Measurement of intracellular ROS levels to assess oxidative stress.

  • Quantitative Real-Time PCR (qRT-PCR): Analysis of the gene expression of pro-inflammatory cytokines.

  • Western Blot Analysis: Investigation of the protein expression and activation of key components of the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data demonstrating the potential dose-dependent anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentrationNO Production (µM)% Inhibition
Control-1.2 ± 0.3-
LPS1 µg/mL25.8 ± 2.10%
This compound + LPS10 µM18.5 ± 1.528.3%
This compound + LPS25 µM11.2 ± 1.156.6%
This compound + LPS50 µM6.7 ± 0.874.0%

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentrationRelative Fluorescence Units (RFU)% Inhibition
Control-105 ± 12-
LPS1 µg/mL850 ± 550%
This compound + LPS10 µM625 ± 4826.5%
This compound + LPS25 µM410 ± 3551.8%
This compound + LPS50 µM230 ± 2872.9%

Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentrationTNF-α (Fold Change)IL-6 (Fold Change)iNOS (Fold Change)
Control-1.0 ± 0.11.0 ± 0.21.0 ± 0.1
LPS1 µg/mL15.2 ± 1.320.5 ± 1.835.1 ± 2.9
This compound + LPS10 µM10.8 ± 0.914.3 ± 1.224.6 ± 2.1
This compound + LPS25 µM6.5 ± 0.78.1 ± 0.913.8 ± 1.5
This compound + LPS50 µM2.8 ± 0.43.5 ± 0.55.9 ± 0.8

Table 4: Effect of this compound on NF-κB and MAPK Pathway Protein Activation in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentrationp-p65 / p65 Ratiop-IκBα / IκBα Ratiop-p38 / p38 Ratiop-JNK / JNK Ratio
Control-0.1 ± 0.020.05 ± 0.010.08 ± 0.020.12 ± 0.03
LPS1 µg/mL1.0 ± 0.11.0 ± 0.081.0 ± 0.091.0 ± 0.11
This compound + LPS10 µM0.72 ± 0.060.68 ± 0.050.75 ± 0.070.78 ± 0.08
This compound + LPS25 µM0.45 ± 0.050.41 ± 0.040.48 ± 0.050.51 ± 0.06
This compound + LPS50 µM0.21 ± 0.030.19 ± 0.020.25 ± 0.030.28 ± 0.04

Experimental Protocols

Cell Culture and Treatment Protocol
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Experimental Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.[10]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

    • Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).[1][11]

    • Include a vehicle control (DMSO, if used to dissolve this compound) and an LPS-only control.

Nitric Oxide (NO) Assay Protocol (Griess Reagent)

This protocol is based on the principle that nitrite (B80452) (NO2-), a stable product of NO, reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo compound, which can be measured spectrophotometrically.[12][13]

  • Sample Collection: After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Prepare this solution fresh.[13]

  • Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.[2]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[11][13]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Intracellular Reactive Oxygen Species (ROS) Assay Protocol (DCFH-DA)

This assay utilizes 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14][15][16][17]

  • Cell Treatment: Plate and treat cells in a 96-well black, clear-bottom plate as described in the cell culture protocol.

  • DCFH-DA Loading: After the treatment period, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

  • Add 100 µL of 10 µM DCFH-DA solution in serum-free DMEM to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[15]

Quantitative Real-Time PCR (qRT-PCR) Protocol

This protocol allows for the quantification of mRNA levels of specific pro-inflammatory genes.[18][19][20]

  • RNA Extraction:

    • After cell treatment in a 6-well plate, lyse the cells using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR Reaction:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green or TaqMan master mix.

    • Perform the qRT-PCR using a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Primer Sequences (Mus musculus):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
TNF-αCAGGAGGGAGAACAGAAACTCCAGCTACAGGCTTGTCACTCGAATT
IL-6TAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC
iNOSGTTCTCAGCCCAACAATACAAGAGTGACAGCCCGGATCTGAA
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Western Blot Protocol

This technique is used to detect and quantify specific proteins involved in the NF-κB and MAPK signaling pathways.[21][22][23]

  • Protein Extraction:

    • After treatment in a 6-well plate, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of phosphorylated proteins to their total protein counterparts and the loading control.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis & Interpretation cell_culture RAW 264.7 Cell Culture plating Seed cells in appropriate plates cell_culture->plating pretreatment Pre-treat with this compound plating->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide (NO) Assay stimulation->no_assay Supernatant ros_assay Reactive Oxygen Species (ROS) Assay stimulation->ros_assay Cells q_pcr qRT-PCR for Gene Expression stimulation->q_pcr Cells (RNA) western_blot Western Blot for Protein Analysis stimulation->western_blot Cells (Protein) data_quant Quantification of Inflammatory Markers no_assay->data_quant ros_assay->data_quant q_pcr->data_quant pathway_analysis Analysis of Signaling Pathways western_blot->pathway_analysis data_quant->pathway_analysis conclusion Conclusion on Anti-inflammatory Effects pathway_analysis->conclusion nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates p65_p50 p65/p50 IkappaB->p65_p50 Degrades & Releases IkappaB:e->p65_p50:w Inhibited Complex p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->IkappaB Prevents Degradation DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Induces mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates This compound This compound This compound->MAPKK Inhibits Phosphorylation This compound->MAPK Inhibits Phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_genes Induces

References

Application Notes and Protocols: Synthesis of Isocarlinoside Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, a naturally occurring flavonoid C-glycoside, has emerged as a promising scaffold for the development of novel therapeutic agents. As a luteolin (B72000) derivative, it belongs to a class of compounds known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique C-glycosidic linkages in this compound contribute to its enhanced stability and bioavailability compared to its O-glycoside counterparts, making it an attractive candidate for drug discovery programs.

This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The aim is to guide researchers in the rational design and development of potent and selective modulators of key biological pathways implicated in various diseases.

Structure of this compound

This compound is chemically defined as 6-arabinopyranosyl-8-glucopyranosylluteolin. Its core structure consists of the flavonoid luteolin, with an arabinose sugar moiety attached at the C-6 position and a glucose moiety at the C-8 position via carbon-carbon bonds.

Synthesis of this compound Derivatives: A General Protocol

The synthesis of C-glycosylflavonoids like this compound is a complex process that requires careful control of regioselectivity. The following protocol outlines a general strategy for the synthesis of the this compound scaffold, which can be adapted to produce a variety of derivatives for SAR studies. This protocol is based on established methods for flavonoid C-glycosylation.

Materials:

  • Luteolin

  • Protected arabinose and glucose donors (e.g., peracetylated glycosyl bromides)

  • Lewis acids (e.g., BF₃·OEt₂, TMSOTf)

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile)

  • Reagents for deprotection (e.g., sodium methoxide (B1231860) in methanol)

  • Chromatography supplies (silica gel, preparative HPLC)

Experimental Protocol:

  • Protection of Luteolin: To ensure regioselective glycosylation, the hydroxyl groups of luteolin, other than those at C-6 and C-8, must be protected. This is typically achieved by reacting luteolin with a suitable protecting group, such as benzyl (B1604629) or silyl (B83357) ethers.

  • C-Glycosylation (Step 1: Introduction of Glucose at C-8):

    • Dissolve the protected luteolin in an anhydrous solvent under an inert atmosphere.

    • Cool the reaction mixture to a low temperature (e.g., -78 °C).

    • Add the protected glucose donor and a Lewis acid catalyst.

    • Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Quench the reaction and perform an aqueous workup.

    • Purify the resulting 8-C-glucosyl luteolin derivative by column chromatography.

  • C-Glycosylation (Step 2: Introduction of Arabinose at C-6):

    • Dissolve the purified 8-C-glucosyl luteolin derivative in an anhydrous solvent.

    • Repeat the glycosylation procedure using the protected arabinose donor and a suitable Lewis acid.

    • Monitor the reaction by TLC and purify the desired 6-C-arabinosyl-8-C-glucosyl luteolin derivative.

  • Deprotection: Remove all protecting groups from the flavonoid and sugar moieties using appropriate deprotection conditions (e.g., catalytic hydrogenation for benzyl groups, sodium methoxide for acetyl groups).

  • Purification: Purify the final this compound derivative using preparative high-performance liquid chromatography (HPLC) to obtain a high-purity compound for biological evaluation.

Note: The synthesis of specific derivatives would involve using appropriately modified luteolin precursors or glycosyl donors in the steps outlined above.

Structure-Activity Relationship (SAR) Studies

The following table summarizes the key structural features of luteolin and its glycosides and their impact on biological activity, providing a basis for the rational design of this compound derivatives.

Structural Feature Effect on Activity Rationale for this compound Derivative Design
Ortho-dihydroxy groups on the B-ring Crucial for antioxidant and anti-inflammatory activity.[1]Maintain the catechol moiety on the B-ring for potent activity. Modifications at other positions can be explored.
Hydroxyl group at C-5 of the A-ring Contributes significantly to anti-inflammatory and antioxidant activities.[1]The C-5 hydroxyl group should generally be retained.
C-glycosylation vs. O-glycosylation C-glycosides are more stable to hydrolysis. The position and type of sugar influence activity.Focus on synthesizing C-glycoside derivatives for improved stability. Vary the sugar moieties and their linkages to explore SAR.
Free hydroxyl groups on the flavonoid backbone Generally, a higher number of free hydroxyl groups correlates with higher antioxidant activity.Derivatives with varying degrees of hydroxylation can be synthesized to optimize activity and selectivity.
Substitution on the sugar moieties Can modulate solubility, bioavailability, and target interaction.Introduce functional groups (e.g., acyl, alkyl) on the sugar hydroxyls to fine-tune the pharmacological profile.

Quantitative Biological Activity Data

The following tables present a summary of the reported in vitro biological activities of luteolin and its related glycosides. This data can serve as a benchmark for evaluating newly synthesized this compound derivatives.

Table 1: Anticancer Activity of Luteolin and its Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
LuteolinHL-60 (Leukemia)Proliferation12.5[2]
LuteolinA431 (Squamous cell carcinoma)Proliferation19[2]
LuteolinGLC4 (Lung cancer)Growth inhibition40.9[2]
LuteolinCOLO 320 (Colon cancer)Growth inhibition32.5[2]
Luteolin-7-O-glucosideGLC4 (Lung cancer)Growth inhibitionSimilar to Luteolin[2]
LuteolinMDA-MB-231 (Breast cancer)Cytotoxicity20-40[3]

Table 2: Anti-inflammatory Activity of Luteolin and its Glycosides

CompoundTarget/AssayInhibitionConcentrationReference
LuteolinThromboxane B₂ synthesisHigh-[1]
LuteolinLeukotriene B₄ synthesisHigh-[1]
Cynaroside (Luteolin-7-O-glucoside)Thromboxane B₂ synthesisModerate-[1]
Cynaroside (Luteolin-7-O-glucoside)Leukotriene B₄ synthesisModerate-[1]
Isoorientin (Luteolin-6-C-glucoside)Thromboxane B₂ synthesisGood-[1]
LuteolinCOX-2 mRNA expressionDown-regulation10 and 50 mg/kg (in vivo)[4]

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for designing targeted therapies.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start This compound Scaffold chem_modif Chemical Modification (Derivatization) start->chem_modif purification Purification (HPLC) chem_modif->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In vitro Assays (Anticancer, Anti-inflammatory) characterization->in_vitro ic50 IC50 Determination in_vitro->ic50 sar_analysis SAR Analysis ic50->sar_analysis sar_analysis->chem_modif Feedback for new derivatives pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) sar_analysis->pathway_analysis in_vivo In vivo Models pathway_analysis->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->chem_modif

Caption: Workflow for Synthesis and SAR Studies of this compound Derivatives.

Key Signaling Pathways

1. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Luteolin and its glycosides have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

nfkB_pathway This compound This compound Derivatives IKK IKK Complex This compound->IKK inhibits stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor receptor->IKK IkB IκBα IKK->IkB phosphorylates IkB->IKK degradation NFkB NF-κB (p50/p65) IkB->NFkB nucleus Nucleus NFkB->nucleus translocation transcription Gene Transcription NFkB->transcription activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.

2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Luteolin has been shown to modulate MAPK signaling.

mapk_pathway This compound This compound Derivatives Raf Raf This compound->Raf inhibits MEK MEK This compound->MEK inhibits growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor Ras Ras receptor->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus transcription_factors Transcription Factors (e.g., AP-1, c-Myc) ERK->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation

Caption: Modulation of the MAPK/ERK Signaling Pathway by this compound Derivatives.

3. Apoptosis Signaling Pathway: Induction of apoptosis (programmed cell death) is a key mechanism for anticancer agents. Luteolin and its glycosides can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Derivatives caspase8 Caspase-8 This compound->caspase8 activates p53 p53 This compound->p53 activates death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage dna_damage->p53 bax Bax p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Induction of Apoptosis by this compound Derivatives.

Conclusion

This compound presents a valuable chemical scaffold for the development of novel therapeutics. The protocols and data presented in these application notes provide a framework for the synthesis of this compound derivatives and the systematic investigation of their structure-activity relationships. By understanding the key structural determinants of biological activity and the underlying molecular mechanisms, researchers can rationally design and optimize lead compounds with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer, inflammatory disorders, and other diseases.

References

Application Note: Isocarlinoside as a Chemotaxonomic Marker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemotaxonomy is the classification of organisms based on their chemical constituents. This discipline utilizes the distribution of specific secondary metabolites, such as alkaloids, terpenoids, and flavonoids, to infer taxonomic relationships.[1] The presence, absence, or relative abundance of these compounds can serve as a molecular fingerprint, providing valuable insights for plant systematics, authentication of medicinal herbs, and quality control in the pharmaceutical industry.[2][3] Flavonoids, a large group of polyphenolic compounds, are particularly useful as chemotaxonomic markers due to their structural diversity and widespread occurrence in plants.[4][5]

Isocarlinoside, a flavone (B191248) 8-C-glycoside, is a specific type of flavonoid characterized by a stable carbon-carbon bond between the sugar moiety and the flavonoid backbone.[6] This C-glycosidic linkage makes it more resistant to acid and enzymatic hydrolysis compared to its O-glycoside counterparts.[7] The biosynthetic pathway for C-glycosylflavones is distinct and requires specific enzymes, suggesting that their distribution may be phylogenetically informative.[4][8] This application note details the use of this compound and related C-glycosylflavones as chemotaxonomic markers, providing protocols for their extraction, identification, and quantification.

Principle

The fundamental principle is that the presence and concentration of this compound and other C-glycosylflavones vary significantly among different plant taxa. By analyzing the flavonoid profile of a plant sample, it is possible to classify it or verify its identity. This process involves solvent extraction of the compounds from plant material, followed by separation and quantification using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[3][9]

Logical Framework for Chemotaxonomic Classification

The logical process of using this compound as a chemotaxonomic marker involves a series of steps from sample collection to taxonomic inference. The relationship between these steps is outlined below.

G cluster_0 Phase 1: Sample Processing cluster_1 Phase 2: Analytical Chemistry cluster_2 Phase 3: Data Interpretation Plant Plant Material (e.g., Leaf, Stem) Grind Grinding & Homogenization Plant->Grind Extract Solvent Extraction Grind->Extract Filter Filtration & Cleanup Extract->Filter Analysis HPLC / LC-MS Analysis Filter->Analysis Quant Peak Identification & Quantification Analysis->Quant Data This compound Profile (Presence & Concentration) Quant->Data Compare Comparison with Reference Database Data->Compare Classify Taxonomic Classification Compare->Classify

Caption: Logical workflow for chemotaxonomic analysis using this compound.

Quantitative Data on C-Glycosylflavone Distribution

Comprehensive quantitative data for this compound across a wide range of plant taxa is not yet consolidated in scientific literature. However, the distribution of C-glycosylflavones, the class to which this compound belongs, shows clear taxonomic patterns. The following table provides a representative summary of the occurrence of these compounds in different plant families, illustrating their potential as chemotaxonomic markers.

Plant FamilyGenus/SpeciesPredominant C-GlycosylflavonesRelative AbundanceReference
Poaceae Oryza sativa (Rice)Schaftoside, IsoschaftosideAbundant in leaves[4][8]
Triticum aestivum (Wheat)Carlinoside, this compoundAbundant in leaves[4][8]
Nelumbonaceae Nelumbo nucifera (Lotus)Orientin, Isoorientin, Vitexin, IsovitexinHigh in plumules[10]
Fabaceae Glycine max (Soybean)Apigenin C-glycosidesPresent[6]
Araceae Cryptocoryne spp.2''-O-glucopyranosyl-vitexinMarker for the genus[11]
Pteridaceae Stenoloma chusanum (Fern)Apigenin & Luteolin C-glycosidesPresent[7]

Experimental Protocols

Extraction of C-Glycosylflavones from Plant Material

This protocol describes a general method for the extraction of flavonoids, including this compound, from dried plant material.

Materials:

  • Dried, powdered plant material

  • 70% Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)

  • Reflux apparatus or ultrasonic bath

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 1.0 g of the finely powdered plant material and place it into a 100 mL round-bottom flask.

  • Add 50 mL of 70% ethanol to the flask. The solvent-to-sample ratio should be optimized but a 10:1 to 50:1 ratio is common.

  • Method A (Reflux Extraction): Attach the flask to the reflux condenser and heat the mixture in a water bath at 60-70°C for 2 hours.

  • Method B (Ultrasonic Extraction): Place the flask in an ultrasonic bath and sonicate at a frequency of 40 MHz for 1 hour at 60°C.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase for HPLC/LC-MS analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the analytical system.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Poroshell 120, EC-C18, 150 × 3 mm, 2.7 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 28°C.[4]

  • Detection Wavelength: 340 nm (typical for flavones).

  • Injection Volume: 10 µL.[4]

Gradient Elution Program: [4]

Time (min)% Mobile Phase A% Mobile Phase B
01000
59010
108515
207030
256535
315545
420100
470100
481000
531000

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.

  • Calibration Curve: Inject each standard solution in triplicate and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extract solutions.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard. Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Visualization of Protocols and Pathways

General Experimental Workflow

This diagram illustrates the key stages involved in the chemotaxonomic analysis of plant samples for this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Quantification A 1. Plant Material Collection & Drying B 2. Grinding to Fine Powder A->B C 3. Solvent Extraction (e.g., 70% EtOH, Reflux) B->C D 4. Filtration C->D E 5. Solvent Evaporation D->E F 6. Reconstitution & Syringe Filtration E->F G 7. HPLC/LC-MS Injection F->G H 8. Chromatographic Separation G->H I 9. Peak Identification (vs. Standard) H->I J 10. Quantification (Calibration Curve) I->J K 11. Data Analysis & Chemotaxonomic Comparison J->K

Caption: Workflow for this compound extraction and quantification.

Biosynthesis Pathway of Flavone C-Glycosides

This compound is synthesized via the phenylpropanoid pathway, which produces the core flavonoid structure, followed by specific C-glycosylation steps.

G cluster_0 General Phenylpropanoid Pathway cluster_1 Flavonoid Core Synthesis cluster_2 C-Glycosylation Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Chal Naringenin Chalcone CouCoA->Chal CHS (+ 3x Malonyl-CoA) Flav Naringenin (Flavanone) Chal->Flav CHI OHFlav 2-Hydroxyflavanone Flav->OHFlav F2H (Flavanone 2-hydroxylase) Cglucoside 2-Hydroxyflavanone C-Glucoside OHFlav->Cglucoside CGT (+ UDP-Glucose) FlavoneC Flavone-C-Glucoside (e.g., this compound) Cglucoside->FlavoneC Dehydratase PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase CGT CGT: C-Glycosyltransferase

References

Troubleshooting & Optimization

How to improve the yield of Isocarlinoside extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Isocarlinoside extraction. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

Issue: Low this compound Yield

Low yields of this compound can stem from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Potential Cause Troubleshooting Steps
Suboptimal Solvent Selection The polarity of the extraction solvent is critical for efficiently dissolving this compound.[1][2] Consider testing a range of solvents with varying polarities. For polar flavonoids like this compound, ethanol (B145695) or methanol (B129727), often in aqueous mixtures (e.g., 50-80%), are typically effective.[3]
Inefficient Extraction Method Conventional methods like maceration or Soxhlet extraction may not be as efficient as modern techniques.[4] Evaluate the use of Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially improve extraction efficiency and reduce extraction time and solvent consumption.[1][2][5][6]
Non-optimized Extraction Parameters Each extraction parameter significantly impacts yield. Systematically optimize temperature, time, and solid-to-liquid ratio.[7][8] Employing a response surface methodology (RSM) can help identify the optimal conditions for these variables.[8][9][10]
Degradation of this compound This compound may be susceptible to degradation under certain conditions. Assess the pH and temperature stability of your extract. Flavonoids can be unstable at high temperatures and in alkaline solutions.[11][12][13] Consider performing extractions at lower temperatures or under neutral to slightly acidic conditions.
Incomplete Cell Lysis The plant material's cell walls must be sufficiently disrupted to release the target compound. Ensure the plant material is finely ground. Techniques like UAE can aid in cell wall disruption through acoustic cavitation.[4][14]
Losses During Purification The purification process can be a significant source of product loss. Evaluate the efficiency of your chromatography steps. Ensure the chosen stationary and mobile phases are appropriate for this compound's polarity. Isocratic preparative liquid chromatography can be a rapid initial purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The ideal solvent for this compound, a polar flavonoid glycoside, is likely a polar solvent. Ethanol and methanol are commonly used for flavonoid extraction.[3] Often, an aqueous mixture (e.g., 70% ethanol) provides a good balance of polarity to effectively extract glycosylated flavonoids. It is recommended to perform small-scale trials with different solvents and solvent-water ratios to determine the optimal choice for your specific plant material.

Q2: How can I reduce the extraction time and solvent consumption?

A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent for reducing both time and solvent usage compared to conventional methods.[1][2][5][6] UAE utilizes sound waves to create cavitation, which enhances mass transfer and cell disruption, while MAE uses microwave energy to rapidly heat the solvent and plant matrix, accelerating extraction.[4][6]

Q3: What are the key parameters to optimize for improving this compound yield?

A3: The key parameters to optimize include:

  • Solvent Concentration: The ratio of solvent to water can significantly affect polarity and extraction efficiency.

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of thermolabile compounds.[15]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound, but prolonged times can increase the risk of degradation.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

  • For UAE: Ultrasonic power and frequency.[14]

  • For MAE: Microwave power.[2][16]

Response surface methodology (RSM) is a valuable statistical tool for optimizing these parameters simultaneously.[8][10]

Q4: How can I prevent the degradation of this compound during extraction?

A4: To minimize degradation, consider the following:

  • Temperature Control: Avoid excessively high temperatures, especially for extended periods. The stability of similar compounds suggests that temperatures should be carefully controlled.[15]

  • pH Control: Flavonoids can be unstable in alkaline conditions.[11][13] Maintaining a neutral or slightly acidic pH during extraction may improve stability.

  • Light and Oxygen Exclusion: Some flavonoids are sensitive to light and oxidation. Conducting extractions in amber glassware and under an inert atmosphere (e.g., nitrogen) can be beneficial.

Q5: What purification methods are suitable for this compound?

A5: After obtaining a crude extract, purification is necessary to isolate this compound. Common techniques include:

  • Liquid-Liquid Extraction: To partition the extract and remove compounds of significantly different polarity.

  • Column Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography are effective for separating flavonoids. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase will depend on the polarity of this compound.

  • Affinity Chromatography: This technique can be highly specific if a suitable ligand that binds to this compound is available.[17][18]

Experimental Protocols

Note: The following protocols are generalized based on methods used for similar flavonoid glycosides and should be optimized for your specific application.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the chosen solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Immerse the ultrasonic probe into the slurry or place the vessel in an ultrasonic bath. Apply ultrasonic waves at a set power (e.g., 200 W) and frequency (e.g., 25 kHz) for a predetermined time (e.g., 30 minutes). Maintain the temperature using a cooling water bath.[14]

  • Separation: After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.

  • Concentration: Evaporate the solvent from the extract under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude this compound extract.

  • Analysis: Analyze the yield of this compound using a suitable analytical method like HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup: Place a known amount of the powdered plant material into a microwave-safe extraction vessel. Add the extraction solvent at the desired solid-to-liquid ratio.

  • Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 300 W) and extraction time (e.g., 5 minutes).[16] Monitor the temperature and pressure inside the vessel.

  • Cooling and Separation: After irradiation, allow the vessel to cool to room temperature. Separate the extract from the solid residue.

  • Concentration: Concentrate the extract as described in the UAE protocol.

  • Analysis: Quantify the this compound yield.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoid Glycosides (Hypothetical Data for this compound)

Extraction MethodSolventTemperature (°C)TimeSolid-to-Liquid Ratio (w/v)This compound Yield (mg/g)
Maceration70% Ethanol2524 h1:205.2
Soxhlet70% Ethanol806 h1:158.1
UAE70% Ethanol5030 min1:2012.5
MAE70% Ethanol705 min1:2514.3

Table 2: Influence of Extraction Parameters on this compound Yield using UAE (Hypothetical Data)

Ethanol Conc. (%)Temperature (°C)Time (min)Solid-to-Liquid Ratio (w/v)This compound Yield (mg/g)
5040201:159.8
5060401:2511.2
7040401:2513.1
7060201:1514.8
8050301:2012.9

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification & Analysis Plant_Material Dried Plant Material Grinding Grinding Plant_Material->Grinding Powder Fine Powder Grinding->Powder Add_Solvent Addition of Solvent Powder->Add_Solvent Extraction_Method Extraction (UAE/MAE) Add_Solvent->Extraction_Method Filtration Filtration/Centrifugation Extraction_Method->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Concentration Solvent Evaporation Crude_Extract->Concentration Purification Chromatography Concentration->Purification Analysis HPLC Analysis Purification->Analysis Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Yield Start Low this compound Yield Check_Solvent Is the solvent optimal? Start->Check_Solvent Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Action_Solvent Test different solvents/polarities Check_Solvent->Action_Solvent No Check_Params Are extraction parameters optimized? Check_Method->Check_Params Yes Action_Method Consider UAE or MAE Check_Method->Action_Method No Check_Degradation Is degradation occurring? Check_Params->Check_Degradation Yes Action_Params Optimize T, t, ratio using RSM Check_Params->Action_Params No Check_Purification Are there losses during purification? Check_Degradation->Check_Purification No Action_Degradation Check pH and T stability Check_Degradation->Action_Degradation Yes Action_Purification Optimize chromatography steps Check_Purification->Action_Purification Yes Solution Improved Yield Action_Solvent->Solution Action_Method->Solution Action_Params->Solution Action_Degradation->Solution Action_Purification->Solution

Caption: Troubleshooting decision tree for low this compound yield.

References

Troubleshooting Isocarlinoside degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isocarlinoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, a flavone (B191248) C-diglycoside also known as Luteolin 6-C-glucoside 8-C-arabinoside, is a naturally occurring flavonoid. Like many complex organic molecules, its stability can be compromised by various environmental factors, leading to degradation. This degradation can result in a loss of biological activity and the formation of impurities, which may impact experimental outcomes and the safety profile of potential therapeutic products.

Q2: What are the primary factors that can cause this compound degradation?

The main factors contributing to the degradation of this compound and other flavonoids include:

  • pH: Flavonoids are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline aqueous solutions[1].

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation[1].

  • Light (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to the breakdown of the flavonoid structure.

  • Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of metal ions.

  • Moisture: The presence of water can facilitate hydrolytic and oxidative degradation pathways.

Q3: How should solid this compound be stored to ensure its stability?

For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

Q4: What are the recommended storage conditions for this compound in solution?

The stability of this compound in solution is highly dependent on the solvent and storage temperature. For solutions prepared in organic solvents like DMSO, it is advisable to store them in aliquots at -20°C for short-term storage and -80°C for long-term storage to minimize freeze-thaw cycles[1]. Aqueous solutions should ideally be prepared fresh before use due to the lower stability of flavonoids in aqueous media, particularly at neutral or alkaline pH[1].

Troubleshooting Guide

This guide addresses common problems encountered during the storage and use of this compound.

Problem 1: Loss of biological activity or inconsistent experimental results.

  • Possible Cause: Degradation of this compound in your stock solution or experimental buffer.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to the existing stock.

    • Assess Buffer Stability: Check the pH of your experimental buffer. If it is neutral or alkaline, this compound may be degrading during the experiment. Consider running a time-course experiment to evaluate the stability of this compound in your specific assay conditions.

    • Control for Oxidation: If not already doing so, consider de-gassing your buffers and running experiments under an inert atmosphere.

    • Protect from Light: Ensure that all solutions containing this compound are protected from light during storage and experimentation.

Problem 2: Appearance of unknown peaks in HPLC or LC-MS analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that both solid and solution forms of this compound have been stored under the recommended conditions (cool, dry, dark, inert atmosphere).

    • Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products.

    • Analyze Stressed Samples: Use a validated stability-indicating HPLC or LC-MS method to analyze the stressed samples and compare the chromatograms to that of an unstressed control sample.

Problem 3: Precipitation of this compound in aqueous solutions.

  • Possible Cause: Low aqueous solubility.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it into the aqueous buffer.

    • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent is low enough to be compatible with your experiment and does not cause precipitation.

    • Aid Dissolution: Sonication can be used to aid in the dissolution of the compound.

Quantitative Stability Data

Disclaimer: Quantitative stability data for this compound is limited. The following tables provide representative data for the aglycone, luteolin, and other related flavonoid glycosides to offer insights into the expected stability of this compound.

Table 1: Representative Thermal and pH Stability of Luteolin and Related Glycosides

CompoundConditionParameterValueReference
Luteolin37°CDegradation Rate Constant (k)0.0245 h⁻¹[1]
VerbascosidepH 2.0 (25°C)Half-life (t½)Stable over 28 days[2]
VerbascosidepH 5.5 (25°C)Half-life (t½)~25 days[2]
VerbascosidepH 7.4 (25°C)Half-life (t½)~10 days[2]
VerbascosidepH 8.0 (25°C)Half-life (t½)~2.5 days[2]

Table 2: Representative Photodegradation of Flavonoids in Solution

CompoundLight ConditionSolvent% Degradation (Time)Reference
LuteolinUV/VisibleMethanol (B129727)~50% (24h)
Luteolin-7-O-glucosideUV/VisibleMethanol~60% (24h)
Rutin (Quercetin-3-O-rutinoside)UV/VisibleMethanol~40% (24h)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours, protected from light.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 100°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified period (e.g., 24 hours).

  • Sample Analysis: After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability Assessment of this compound

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) (B).

    • Example Gradient: Start with 95% A, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at an appropriate wavelength for this compound (e.g., determined by UV scan, likely around 270 nm and 350 nm).

  • Injection Volume: 10-20 µL.

Visualizations

degradation_pathway This compound This compound (Luteolin 6-C-glucoside 8-C-arabinoside) Oxidation Oxidation (O₂, metal ions) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Hydrolysis Hydrolysis (Strong Acid/Base) This compound->Hydrolysis (aglycone cleavage) Quinones Quinone-type Products Oxidation->Quinones Ring_Fission Ring Fission Products Photodegradation->Ring_Fission Luteolin Luteolin (Aglycone) Hydrolysis->Luteolin Further_Degradation Further Degradation Products Luteolin->Further_Degradation (oxidation)

Caption: Potential degradation pathways of this compound under various stress conditions.

troubleshooting_workflow Start Inconsistent Results or Unexpected Peaks Check_Storage Review Storage Conditions (Solid & Solution) Start->Check_Storage Improper_Storage Improper Storage Identified Check_Storage->Improper_Storage Proper_Storage Storage Conditions Appear Correct Check_Storage->Proper_Storage Use_New_Sample Use Freshly Prepared Sample Improper_Storage->Use_New_Sample Yes Assess_Experimental Assess Experimental Conditions (pH, light, temp.) Proper_Storage->Assess_Experimental No End Problem Resolved/ Degradants Identified Use_New_Sample->End Suboptimal_Conditions Suboptimal Conditions Identified Assess_Experimental->Suboptimal_Conditions Optimal_Conditions Conditions Appear Optimal Assess_Experimental->Optimal_Conditions Modify_Protocol Modify Experimental Protocol Suboptimal_Conditions->Modify_Protocol Yes Forced_Degradation Perform Forced Degradation Study Optimal_Conditions->Forced_Degradation No Modify_Protocol->End Forced_Degradation->End

Caption: Troubleshooting workflow for this compound degradation issues.

References

Technical Support Center: Methods to Increase the Aqueous Solubility of Isocarlinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of Isocarlinoside.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: While specific experimental data for this compound's aqueous solubility is not extensively reported in publicly available literature, it is estimated to be around 1 mg/mL at 25°C[1][2]. As a flavonoid C-glycoside, it is expected to have low to moderate aqueous solubility[3]. The presence of multiple sugar moieties enhances solubility compared to its aglycone, but strong intermolecular forces in the crystalline state can still limit its dissolution in water[4][5].

Q2: Why might this compound exhibit poor aqueous solubility despite being a glycoside?

A2: Several factors can contribute to the limited aqueous solubility of flavonoid glycosides like this compound:

  • Crystalline Structure: A highly ordered and stable crystalline lattice requires significant energy to break apart for dissolution to occur.

  • Intermolecular Hydrogen Bonding: Strong hydrogen bonds between this compound molecules in the solid state can be more energetically favorable than interactions with water molecules.

  • Molecular Planarity: The relatively planar structure of the flavonoid backbone can promote efficient packing in the crystal lattice, reducing solubility[3][6].

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own distinct solubility profile.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several well-established techniques can be employed to enhance the aqueous solubility of this compound and other poorly soluble flavonoids:

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic flavonoid portion of this compound within the cavity of a cyclodextrin molecule can significantly increase its apparent solubility in water[7][8].

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level improves its wettability and dissolution rate by presenting it in an amorphous, higher-energy state[9][10][11].

  • Co-solvency: The use of water-miscible organic solvents (co-solvents) such as ethanol (B145695), polyethylene (B3416737) glycol 400 (PEG 400), and propylene (B89431) glycol can increase the solubility of this compound by reducing the polarity of the solvent system[12][13][14].

  • pH Adjustment: The solubility of flavonoids containing ionizable functional groups can be influenced by the pH of the aqueous medium[15].

Q4: How much of a solubility increase can be expected with these methods?

A4: The degree of solubility enhancement is dependent on the chosen method, the specific experimental conditions, and the physicochemical properties of this compound. For structurally similar flavonoid glycosides, the following increases have been observed:

  • Cyclodextrin complexation has been reported to increase the solubility of flavonoids by several fold, in some cases up to 100-fold or more[7][16].

  • Solid dispersions can lead to significant increases in solubility and dissolution rates, with reports of up to a 35-fold increase for some poorly soluble drugs using carriers like PVP K30[9][10].

  • Co-solvents can enhance solubility by several orders of magnitude, depending on the co-solvent used and its concentration in the aqueous solution[12][17].

Troubleshooting Guides

Problem: After attempting to prepare an this compound-cyclodextrin inclusion complex, the resulting solution remains cloudy or contains a precipitate.

  • Possible Cause: The concentration of this compound exceeds the complexation capacity of the cyclodextrin.

    • Solution: Increase the molar ratio of cyclodextrin to this compound. A common starting point is a 1:1 molar ratio, but this can be increased to 1:2 or higher.

  • Possible Cause: Incomplete complexation.

    • Solution: Increase the stirring time (e.g., to 48 hours) and/or gently warm the solution to facilitate complex formation. Sonication can also be used to aid dissolution and complexation.

  • Possible Cause: The cyclodextrin itself has limited solubility.

    • Solution: Consider using a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has significantly higher aqueous solubility than native β-cyclodextrin[18][19].

Problem: The solid dispersion of this compound is sticky and difficult to handle after solvent evaporation.

  • Possible Cause: The chosen polymer has a low glass transition temperature (Tg).

  • Possible Cause: Residual solvent is present.

    • Solution: Ensure complete solvent removal by drying the solid dispersion under vacuum for an extended period (e.g., 24-48 hours) at a temperature below the Tg of the polymer and the decomposition temperature of this compound.

Problem: When diluting a co-solvent formulation of this compound with an aqueous buffer, the compound precipitates.

  • Possible Cause: The concentration of the co-solvent is reduced below the level required to maintain this compound in solution.

    • Solution: Increase the initial concentration of the co-solvent in your stock solution. Alternatively, perform a stepwise dilution with vigorous mixing. For in vitro assays, ensure the final co-solvent concentration in the well is sufficient to maintain solubility and is compatible with the biological system.

Problem: Inconsistent results are observed in solubility measurements.

  • Possible Cause: The system has not reached equilibrium.

    • Solution: Ensure that the suspension is stirred or shaken for a sufficient period (typically 24-72 hours) to reach equilibrium solubility.

  • Possible Cause: Degradation of this compound.

    • Solution: Protect the solution from light and heat. Analyze the sample by HPLC to check for the appearance of degradation products.

  • Possible Cause: Inaccurate temperature control.

    • Solution: Use a calibrated temperature-controlled shaker or water bath, as solubility is temperature-dependent.

Data Presentation

The following tables summarize quantitative data on the solubility of flavonoids, which can be used as a reference for this compound due to their structural similarities.

Table 1: Solubility of this compound and Related Flavonoids in Various Solvents

CompoundSolventSolubilityReference
This compound (estimated)Water (25°C)~1 mg/mL[1][2]
Luteolin-7-o-glucosideWater0.0012 mg/mL[4][5]
Luteolin (B72000)Water0.0064 mg/mL[4][5]
This compoundDMSOSoluble[20][21]
This compoundMethanol, EthanolSoluble[21]

Table 2: Enhancement of Flavonoid Glycoside Solubility using Cyclodextrins

Flavonoid GlycosideCyclodextrinMolar Ratio (Drug:CD)Solubility Enhancement (fold)Reference
HyperosideHP-β-CD1:19[16]
LuteolinHP-β-CDN/ALinear increase with CD concentration[8]
MyricetinDimeric β-CDN/A33.6[7]
QuercetinDimeric β-CDN/A12.4[7]

Table 3: Solubility Enhancement of Poorly Soluble Drugs using Solid Dispersions with PVP K30

DrugDrug:PVP K30 Ratio (w/w)MethodSolubility EnhancementReference
Carvedilol (B1668590)1:1 to 1:9Solvent EvaporationIncreased with polymer concentration[9]
Andrographolide1:1 to 1:4Spray Drying5-fold[22]
Raloxifene1:4, 1:6, 1:8Spray DryingSignificant increase in dissolution[23]

Table 4: Effect of Co-solvents on the Solubility of Poorly Soluble Drugs

DrugCo-solvent SystemConcentration of Co-solventSolubility EnhancementReference
Berberine (B55584)PEG 400 in Water50%~6.2-fold[17]
LopinavirPEG 400 in WaterN/AMost effective among tested co-solventsN/A
General FlavonoidsEthanol in WaterVariesIncreases with ethanol concentration[24][25]

Experimental Protocols

Protocol 1: Preparation of an this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Lyophilization

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (optional, for initial drug dissolution)

  • Magnetic stirrer and stir bar

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a desired molar ratio (e.g., 1:1).

  • HP-β-CD Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with continuous stirring.

  • This compound Addition:

    • If this compound is directly dispersible in the aqueous HP-β-CD solution, add it slowly while stirring.

    • If pre-dissolution is required, dissolve the this compound in a minimal amount of ethanol and add this solution dropwise to the stirring HP-β-CD solution.

  • Complexation: Seal the container and stir the mixture at room temperature for 24-48 hours. The solution should become clear as the inclusion complex forms.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.45 µm syringe filter.

  • Freezing: Freeze the solution at a low temperature (e.g., -80°C) until it is completely solid.

  • Lyophilization: Dry the frozen sample in a lyophilizer until a fine, dry powder is obtained.

  • Characterization: The resulting powder can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray powder diffraction (XRPD) to confirm complex formation.

Protocol 2: Preparation of an this compound-PVP K30 Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Methodology:

  • Drug-to-Polymer Ratio Selection: Choose the desired weight ratio of this compound to PVP K30 (e.g., 1:2, 1:4, 1:8).

  • Dissolution: Dissolve both the this compound and PVP K30 in the chosen solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.

  • Sieving: Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: Analyze the solid dispersion using DSC and XRPD to confirm the amorphous state of this compound.

Protocol 3: Determination of this compound Solubility Enhancement using a Co-solvent System

Materials:

  • This compound

  • Co-solvent (e.g., PEG 400, ethanol)

  • Deionized water or buffer of desired pH

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to vials containing each co-solvent mixture and a control (water or buffer alone).

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After the incubation period, centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent for analysis.

  • Concentration Analysis: Determine the concentration of dissolved this compound in each sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.

Visualizations

experimental_workflow_cyclodextrin cluster_start Preparation cluster_complexation Complexation cluster_processing Processing cluster_end Final Product start Calculate Molar Ratio (this compound:HP-β-CD) dissolve_cd Dissolve HP-β-CD in Water start->dissolve_cd dissolve_iso Dissolve this compound (Optional: in Ethanol) start->dissolve_iso mix Mix Solutions dissolve_cd->mix dissolve_iso->mix stir Stir for 24-48h at Room Temp mix->stir filter Filter (0.45 µm) stir->filter freeze Freeze (-80°C) filter->freeze lyophilize Lyophilize freeze->lyophilize end Inclusion Complex Powder lyophilize->end

Caption: Workflow for Cyclodextrin Inclusion Complexation.

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_processing Processing cluster_end Final Product start Select Drug:Polymer Ratio (this compound:PVP K30) dissolve Dissolve this compound & PVP K30 in Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize end Solid Dispersion Powder pulverize->end

Caption: Workflow for Solid Dispersion Preparation.

logical_flow_solubility_enhancement cluster_methods Enhancement Methods cluster_outcomes Desired Outcomes start Poor Aqueous Solubility of this compound decision Select Enhancement Strategy start->decision cyclodextrin Cyclodextrin Complexation decision->cyclodextrin Encapsulation solid_dispersion Solid Dispersion decision->solid_dispersion Amorphous Form co_solvency Co-solvency decision->co_solvency Solvent Polarity Modification outcome Increased Aqueous Solubility Improved Dissolution Rate Enhanced Bioavailability cyclodextrin->outcome solid_dispersion->outcome co_solvency->outcome

Caption: Logical Flow for Selecting a Solubility Enhancement Method.

References

Technical Support Center: Optimizing HPLC Peak Shape for Isocarlinoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isocarlinoside analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help optimize High-Performance Liquid Chromatography (HPLC) peak shape for this compound. Achieving a sharp, symmetrical peak is critical for accurate quantification and high-resolution separation.

Troubleshooting Guide: Common Peak Shape Problems

Poor peak shape can compromise resolution and lead to inaccurate results.[1] The following table summarizes the most common peak shape issues, their probable causes, and recommended solutions for this compound, a flavonoid glycoside.[2][3]

Problem Appearance Probable Causes Solutions
Peak Tailing Asymmetrical peak with a "tail" extending to the right.1. Secondary Silanol (B1196071) Interactions: this compound's phenolic hydroxyl groups can interact with ionized residual silanol groups on the silica (B1680970) column packing, a common cause of tailing for acidic compounds.[4][5][6] 2. Mass Overload: Injecting too much sample can saturate the stationary phase.[7][8] 3. Column Contamination/Void: Accumulation of contaminants on the column frit or a void in the packing bed can distort peak shape.[6] 4. Incorrect Mobile Phase pH: A mobile phase pH that is not optimal can lead to multiple ionization states of the analyte.1. Adjust Mobile Phase pH: Add an acidifier like 0.1% formic or acetic acid to the aqueous mobile phase.[9][10] Lowering the pH (e.g., to ≤ 3) suppresses the ionization of silanol groups, minimizing secondary interactions.[5] 2. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[5] 3. Use a Guard Column & Flush: Use a guard column to protect the analytical column from contaminants.[4] If contamination is suspected, flush the column with a strong solvent like 100% acetonitrile (B52724).[5] If a void is present, the column may need replacement.[6] 4. Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column to minimize available silanol groups.[4]
Peak Fronting Asymmetrical peak with a leading edge, resembling a shark fin.1. Sample Solvent Mismatch: Dissolving this compound in a solvent significantly stronger than the initial mobile phase (e.g., 100% DMSO or Methanol).[7] 2. Column Overload: Severe mass overload can also cause fronting.[11] 3. Column Packing Issues: Can occur if the column bed has collapsed, though this typically affects all peaks in the chromatogram.[7]1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase composition.[5][11] If a stronger solvent is required for solubility, inject the smallest possible volume.[5][12] 2. Reduce Injection Mass: Decrease the sample concentration or injection volume.[11] 3. Replace Column: If all peaks are fronting and backpressure has dropped, the column may be damaged and require replacement.[7]
Peak Broadening Symmetrical but wide peak, leading to poor sensitivity and resolution.1. Column Degradation: Loss of stationary phase or general column aging.[4] 2. Extra-Column Volume: Excessive length or diameter of tubing between the injector, column, and detector can cause band broadening.[5][13] 3. Slow Mass Transfer: May be caused by suboptimal flow rate or high mobile phase viscosity.[9] 4. Inappropriate Column: Using a column with a pore size too small for the analyte.[14]1. Replace Column: If performance has declined over time, replace the column.[4] 2. Minimize Tubing: Use narrow-bore (e.g., 0.005") tubing and keep connections as short as possible.[5] 3. Optimize Temperature and Flow Rate: Increase the column temperature (e.g., 30-40°C) to reduce mobile phase viscosity.[11][15] Ensure the flow rate is optimal for the column dimensions.[9] 4. Check Column Specifications: While not typically an issue for a molecule of this size, ensure the column is appropriate.
Split Peaks A single compound appears as two or more distinct peaks.1. Partially Blocked Frit: Contamination blocking the inlet frit of the column.[7] 2. Sample Solvent Effect: Injecting in a very strong solvent can cause the sample band to distort as it enters the column.[16] 3. Co-elution: An impurity or related compound is eluting very close to the main peak. 4. pH Near pKa: If the mobile phase pH is very close to the analyte's pKa, the compound may exist in both ionized and non-ionized forms, leading to splitting.1. Backflush the Column: Reverse the column (if permitted by the manufacturer) and flush with a strong solvent. 2. Adjust Sample Solvent: Dissolve the sample in the mobile phase. 3. Optimize Selectivity: Modify the mobile phase composition or gradient to separate the interfering peak. 4. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

Experimental Protocol: HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and other flavonoids. Optimization may be required based on your specific sample matrix and HPLC system.

Parameter Specification Notes
HPLC System Quaternary or Binary HPLC/UHPLC System with UV/PDA DetectorEnsure system is well-maintained with low dead volume.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)A high-purity, end-capped column is recommended.[4]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterAcidifying the mobile phase is crucial for good peak shape with flavonoids.[10][17]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution for flavonoids.[5]
Gradient Elution 0-5 min: 20% B5-25 min: 20-21% B25-45 min: 21-50% BThis is an example gradient; adjust based on required retention and separation.[17]
Flow Rate 0.8 - 1.0 mL/minOptimize for column dimensions to achieve best efficiency.[9]
Column Temperature 25 - 35°CMaintaining a constant temperature improves reproducibility and can sharpen peaks.[15][17]
Detection Wavelength ~260 nm or ~355 nmMonitor at the absorbance maximum for this compound for best sensitivity.[15][17]
Injection Volume 2 - 10 µLKeep volume low, especially if sample solvent is stronger than the mobile phase.[12]
Sample Preparation Dissolve the sample in the initial mobile phase composition.This is the most critical step to prevent solvent-mismatch peak distortion.[11]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even though I'm using a C18 column?

Peak tailing for phenolic compounds like this compound is often not due to the C18 phase itself, but to interactions with the underlying silica support.[4] Even with good C18 bonding, some residual silanol groups (Si-OH) remain. At mid-range pH, these silanols can become ionized (SiO-) and interact with polar groups on your analyte, causing tailing.[14] The best solution is to lower the mobile phase pH with an additive like 0.1% formic acid, which keeps the silanol groups protonated and non-interactive.[5]

Q2: How does mobile phase pH specifically affect the peak shape of this compound?

The pH of the mobile phase controls the ionization state of both the this compound molecule and the stationary phase. By keeping the pH low (e.g., pH 2.5-3.5), you ensure that the phenolic hydroxyls on this compound are not ionized and the silanol groups on the column are suppressed.[5] This promotes a single, neutral form of the analyte, leading to a sharp, symmetrical peak. If the pH is too close to the pKa of the analyte, you risk having both ionized and non-ionized forms present, which can cause split or broadened peaks.

Q3: I see peak fronting. I thought overloading only caused tailing?

While mass overload can cause tailing, peak fronting is a classic symptom of either severe column overload or, more commonly, a sample solvent mismatch.[7][11] If you dissolve your this compound standard in a solvent that is much stronger than your starting mobile phase (e.g., pure acetonitrile when your gradient starts at 10% acetonitrile), the sample doesn't bind cleanly to the head of the column. Instead, it travels down the column in the strong solvent plug, causing the characteristic "shark fin" shape.[12] Always try to dissolve your sample in the initial mobile phase.

Q4: Can increasing the column temperature really improve my peak shape?

Yes, moderately increasing the column temperature (e.g., from 25°C to 35°C) can lead to sharper peaks.[11] This is because it lowers the viscosity of the mobile phase, which improves the mass transfer kinetics.[9] Faster mass transfer means the analyte molecules can move more quickly between the mobile and stationary phases, resulting in less band dispersion and thus a narrower (sharper) peak. However, excessive temperatures can be detrimental to column life.[15]

Q5: What is a "ghost peak" and how do I get rid of it?

A ghost peak is an unexpected peak that appears in your chromatogram, often during a gradient run or in a blank injection.[4] These are caused by contamination in the mobile phase, sample carryover from a previous injection, or impurities in the solvents or additives.[4] To resolve this, use fresh, HPLC-grade solvents and additives, flush the injector and system lines thoroughly, and always run a blank injection (injecting only your sample solvent) to confirm that the system is clean before analyzing samples.[4]

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common HPLC peak shape issues encountered during this compound analysis.

HPLC_Troubleshooting cluster_problems start Identify Peak Shape Problem tailing Peak Tailing? start->tailing No start->tailing Yes fronting Peak Fronting? broad Peak Broadening? split Peak Splitting? cause_tailing Cause: Secondary Interactions or Mass Overload tailing->cause_tailing tailing->fronting No solution_tailing1 Add 0.1% Formic Acid to Mobile Phase cause_tailing->solution_tailing1 solution_tailing2 Dilute Sample or Reduce Injection Volume cause_tailing->solution_tailing2 end_node Symmetrical Peak Achieved solution_tailing1->end_node solution_tailing2->end_node cause_fronting Cause: Solvent Mismatch or Column Overload fronting->cause_fronting Yes fronting->broad No solution_fronting Dissolve Sample in Initial Mobile Phase cause_fronting->solution_fronting solution_fronting->end_node cause_broad Cause: Column Degradation or Extra-Column Volume broad->cause_broad Yes broad->split No solution_broad1 Increase Column Temp (e.g., 35°C) cause_broad->solution_broad1 solution_broad2 Check/Replace Column & Minimize Tubing cause_broad->solution_broad2 solution_broad1->end_node solution_broad2->end_node cause_split Cause: Blocked Frit or Solvent/pH Issue split->cause_split Yes split->end_node No solution_split Backflush Column & Check Sample Solvent/pH cause_split->solution_split solution_split->end_node

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

References

Technical Support Center: Optimizing Isocarlinoside Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal dosage of Isocarlinoside for in vivo studies. Given the limited specific preclinical data on this compound, this guide emphasizes a systematic approach to dose-finding, including troubleshooting common issues and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dosing this compound in my animal model?

A1: In the absence of prior in vivo data for this compound, a conservative approach is recommended. The initial dose can be estimated by first conducting in vitro studies to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). While no specific in vitro data for this compound is readily available, data from flavonoids with similar structures can be used as a starting point. A literature review for related compounds is crucial.[1] Following this, a dose-escalation study, starting with a very low dose (e.g., 1-5 mg/kg), should be performed in a small group of animals to determine the Maximum Tolerated Dose (MTD).[2][3]

Q2: What is a dose-ranging study and why is it important?

A2: A dose-ranging study is a critical preclinical experiment designed to identify a safe and effective dose range for a new compound like this compound.[4][5] Its primary objectives are to determine the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable adverse effects.[2][6] This information is essential for designing subsequent efficacy studies and for the overall success of the drug development process.[2][7]

Q3: What are the key parameters to monitor during a dose-finding study?

A3: During a dose-finding study, it is crucial to monitor for both signs of toxicity and efficacy. Key parameters include:

  • Toxicity: Clinical signs (e.g., changes in behavior, posture, or activity), body weight changes, food and water consumption, and, upon completion of the study, gross pathology and histopathology of key organs.

  • Efficacy: This will depend on the therapeutic goal of your study. It could involve measuring tumor size in an oncology model, assessing biomarkers, or evaluating behavioral changes in a neuroscience model.

Q4: How many animals and dose groups should I use?

A4: A typical dose-ranging study includes a control group (vehicle only) and at least three to four dose groups (low, medium, and high).[4][5] The number of animals per group will depend on the statistical power required to detect significant effects, but a common starting point for initial toxicity and dose-ranging studies is 3-5 animals per sex per group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable efficacy at tested doses. - Insufficient Dosage: The administered doses may be too low to elicit a biological response.- Poor Bioavailability: Like many flavonoids, this compound may have low oral bioavailability.[8]- Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated.- Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution.- Conduct a Dose-Escalation Study: Systematically increase the dose until an effect or toxicity is observed.- Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's half-life, bioavailability, and inform dosing frequency.- Optimize Formulation: Consider formulation strategies to enhance solubility and absorption.- Evaluate Alternative Administration Routes: Test intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes in addition to oral (PO) administration.
Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy). - Dose is too high: The administered dose exceeds the MTD.- Off-target effects: this compound may have unintended biological effects.- Vehicle toxicity: The vehicle used to dissolve the compound may be causing adverse effects.- Reduce the Dose: Test lower doses to establish the MTD.- Conduct a Thorough Literature Review: Investigate the known activities of similar flavonoid compounds.- Include a Vehicle-Only Control Group: This is essential to differentiate compound toxicity from vehicle effects.- Monitor Clinical Signs Closely: Implement a detailed scoring system for clinical observations.
High variability in results between animals in the same dose group. - Inconsistent Dosing Technique: Variations in the volume or concentration of the administered dose.- Biological Variability: Natural physiological differences between animals.- Environmental Factors: Stress or other environmental variables can influence outcomes.- Standardize Procedures: Ensure all personnel are trained and follow a strict, standardized protocol for dosing and measurements.- Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.[9]- Control Environmental Conditions: Maintain consistent housing, diet, and handling procedures.

Experimental Protocols

Protocol 1: Single-Dose Toxicity Study to Determine Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of this compound that can be administered as a single dose without causing significant toxicity.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats), typically 6-8 weeks old. Use both males and females.

  • Groups:

    • Group 1: Vehicle control (e.g., saline, DMSO/saline mixture).

    • Groups 2-n: Escalating doses of this compound (e.g., 5, 50, 500, 2000 mg/kg). The dose progression can be logarithmic.

  • Administration: Administer a single dose via the intended route of administration (e.g., oral gavage).

  • Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.[2] Record body weights daily for the first week and then weekly.

  • Endpoints:

    • Primary: Mortality, clinical signs of toxicity.

    • Secondary: Body weight changes, gross necropsy at the end of the 14-day observation period.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs of toxicity.

Protocol 2: Dose-Response Efficacy Study

Objective: To identify the Minimum Effective Dose (MED) and characterize the dose-response relationship of this compound for a specific therapeutic effect.

Methodology:

  • Animal Model: Use a validated animal model for the disease or condition of interest.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (a known effective drug, if available).

    • Groups 3-5: At least three doses of this compound, selected based on the MTD study (e.g., MTD, MTD/3, and MTD/10).

  • Administration: Administer this compound daily (or as determined by PK studies) for a predefined study duration.

  • Efficacy Assessment: Measure the primary efficacy endpoint at appropriate time points. This could be tumor volume, a behavioral score, a specific biomarker level, etc.

  • Toxicity Monitoring: Continue to monitor for clinical signs of toxicity and record body weights throughout the study.

  • Data Analysis: Analyze the dose-response relationship to determine the MED.

Quantitative Data Summary

The following tables present hypothetical data that would be generated from the described studies.

Table 1: Hypothetical Results of a Single-Dose MTD Study in Mice

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical SignsBody Weight Change (Day 7)
Vehicle Control5 M / 5 F0/10None observed+5%
505 M / 5 F0/10None observed+4%
5005 M / 5 F0/10Mild lethargy at 4h, resolved by 24h-2%
20005 M / 5 F2/10Severe lethargy, piloerection-10%

Table 2: Hypothetical Efficacy Data from a Dose-Response Study in a Xenograft Mouse Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+3%
Positive Control10400 ± 10073%-5%
This compound501200 ± 20020%+2%
This compound150800 ± 15047%-1%
This compound500500 ± 12067%-8%

Visualizations

experimental_workflow cluster_0 Phase 1: Dose Escalation & MTD Determination cluster_1 Phase 2: Dose-Response Efficacy Study start Start with Low Dose dose1 Dose Group 1 (e.g., 5 mg/kg) start->dose1 obs1 Observe for Toxicity (14 days) dose1->obs1 no_tox1 No Significant Toxicity? obs1->no_tox1 no_tox1->dose1 Yes, Escalate Dose mtd_det MTD Determined no_tox1->mtd_det No, Previous Dose is MTD select_doses Select Doses Based on MTD (e.g., MTD, MTD/3, MTD/10) mtd_det->select_doses treat_groups Treat Animal Model Groups select_doses->treat_groups measure_eff Measure Efficacy Endpoints treat_groups->measure_eff med_det MED Determined measure_eff->med_det

Caption: Workflow for determining the optimal in vivo dosage of this compound.

signaling_pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition RAS RAS This compound->RAS Inhibition IKK IKK This compound->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cellular Response (e.g., Proliferation, Inflammation) mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response NFkB NF-κB IKK->NFkB NFkB->Cell_Response

Caption: Hypothetical signaling pathways modulated by this compound.

troubleshooting_tree cluster_efficacy Efficacy Issues cluster_toxicity Toxicity Issues start In Vivo Experiment Issue no_effect No Observable Effect start->no_effect high_tox High Toxicity Observed start->high_tox cause_dose Dose Too Low? no_effect->cause_dose cause_bio Poor Bioavailability? no_effect->cause_bio sol_dose Increase Dose cause_dose->sol_dose Yes sol_pk Conduct PK Studies cause_bio->sol_pk Yes cause_high_dose Dose > MTD? high_tox->cause_high_dose sol_reduce_dose Reduce Dose cause_high_dose->sol_reduce_dose Yes

Caption: Decision tree for troubleshooting common in vivo dosing issues.

References

Technical Support Center: Large-Scale Purification of Isocarlinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of Isocarlinoside. This compound is a flavonoid 8-C-glycoside, and its purification from complex plant extracts presents several challenges. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to streamline your purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the large-scale purification of this compound in a question-and-answer format.

Q1: Low yield of this compound in the initial crude extract. What are the potential causes and how can I improve extraction efficiency?

A1: Low initial yield is a common issue stemming from suboptimal extraction parameters. This compound, as a polar C-glycoside, requires careful selection of solvents and extraction conditions.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While pure methanol (B129727) or ethanol (B145695) can be effective, aqueous mixtures often provide better results for glycosides.

    • Recommendation: Experiment with different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 80%). An optimal concentration for a similar class of flavonoids was found to be 67.7% ethanol.[1]

  • High Extraction Temperature: Prolonged exposure to high temperatures can lead to the degradation of flavonoids.[2] The stability of flavonoids is influenced by their structure; a higher number of hydroxyl groups can promote degradation.[3]

    • Recommendation: Maintain extraction temperatures below 70°C. A study on flavonoid extraction noted a sharp decrease in yield above 90°C.[2]

  • Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to extract the target compound effectively.

    • Recommendation: A solid-to-liquid ratio of 1:30 has been shown to be optimal for flavonoid extraction, with higher ratios leading to decreased concentrations.[1]

  • Insufficient Extraction Time: The extraction process may not be long enough to allow for complete diffusion of this compound from the plant material.

    • Recommendation: An extraction time of 1.5 to 2.5 hours is often a good starting point. One study found that yields peaked at 1.5 hours and remained stable up to 2.5 hours, after which degradation was observed.[2]

Q2: Poor separation of this compound from structurally similar impurities, such as isomers, during column chromatography.

A2: Co-elution with isomers (e.g., carlinoside) and other flavonoid glycosides is a significant challenge due to their similar polarities and structures.

  • Inappropriate Stationary Phase: Standard silica (B1680970) gel may not provide sufficient selectivity for closely related polar compounds.

    • Recommendation:

      • Macroporous Resins: These resins separate based on a combination of polarity, molecular size, and hydrophobic interactions and are effective for the initial enrichment of flavonoid glycosides. ADS-5 resin has been successfully used for the separation of the isomeric C-glycosides vitexin (B1683572) and isovitexin (B1672635).[4][5][6]

      • Reversed-Phase Chromatography (C18): This is a powerful technique for separating polar compounds. Optimization of the mobile phase is key.

      • Sephadex LH-20: This size-exclusion chromatography media is effective for the final polishing steps to remove remaining impurities.[7]

  • Suboptimal Mobile Phase: The composition of the mobile phase is crucial for achieving good resolution.

    • Recommendation:

      • For reversed-phase HPLC, a gradient elution using acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid), can improve peak shape and resolution.

      • For High-Speed Counter-Current Chromatography (HSCCC), a two-phase solvent system such as ethyl acetate-n-butanol-water is commonly used for separating flavonoid glycosides.[8][9]

Q3: Significant loss of this compound during the solvent removal step.

A3: Evaporation of large volumes of solvent, especially at elevated temperatures, can lead to the degradation of the target compound.

  • Recommendation:

    • Use a rotary evaporator under reduced pressure to keep the temperature low (e.g., below 45°C).

    • For the final drying step, freeze-drying (lyophilization) is the preferred method to prevent thermal degradation and obtain a stable, amorphous powder.

Q4: The final product purity is below the required specifications for drug development (e.g., >98%).

A4: Achieving high purity on a large scale often requires a multi-step purification strategy.

  • Recommendation: A combination of chromatographic techniques is often necessary. A typical workflow would be:

    • Initial Enrichment: Macroporous resin chromatography to capture and concentrate the glycoside fraction from the crude extract.

    • Primary Purification: Preparative reversed-phase HPLC to separate this compound from the majority of other compounds.

    • Final Polishing: A final chromatography step, such as Sephadex LH-20 or another round of preparative HPLC with a different selectivity, to remove any remaining trace impurities and isomers.

Frequently Asked Questions (FAQs)

Q: What is the chemical nature of this compound and how does it affect purification?

A: this compound is a flavonoid 8-C-glycoside.[10] The C-glycosidic bond is more stable to hydrolysis than an O-glycosidic bond. Its structure, featuring multiple hydroxyl groups, makes it a highly polar molecule with good water solubility (estimated at 1g/L).[10][11] This high polarity dictates the use of polar solvents for extraction and reversed-phase or other specialized chromatography techniques for purification.

Q: Are there any stability concerns with this compound during purification?

A: Yes. Flavonoids can be susceptible to degradation under harsh conditions. High temperatures, extreme pH, and prolonged exposure to light should be avoided. The presence of multiple hydroxyl groups can increase susceptibility to oxidation.[3] It is advisable to work quickly and, if necessary, under an inert atmosphere (e.g., nitrogen) during sensitive steps.

Q: What analytical techniques are recommended for monitoring the purity of this compound fractions?

A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for analyzing the purity of fractions. A C18 column is typically used with a mobile phase of acetonitrile and water (with a small amount of acid). For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q: Can you provide a general overview of a large-scale purification workflow for this compound?

A: A typical large-scale workflow would involve:

  • Extraction: Extraction of the raw plant material with an optimized aqueous ethanol solution.

  • Enrichment: Passing the crude extract through a macroporous resin column to adsorb and then elute a flavonoid-rich fraction.

  • Chromatographic Separation: Utilizing preparative reversed-phase HPLC or HSCCC for the primary separation of this compound.

  • Polishing: A final chromatographic step (e.g., Sephadex LH-20) to achieve the desired high purity.

  • Drying: Lyophilization of the final pure fraction to obtain a stable powder.

Quantitative Data Summary

Due to the limited availability of specific large-scale purification data for this compound, the following table presents representative data based on the preparative separation of the structurally similar C-glycoside isomers, vitexin and isovitexin, using macroporous resin chromatography.[4][5][6] This data can be used as a benchmark for optimizing the this compound purification process.

Purification StepParameterStarting Material (Crude Extract)After Macroporous Resin Chromatography
Purity Content of Isovitexin1.53%17.63%
Fold Increase-11.52-fold
Yield Recovery of Isovitexin-73.99%

Table 1: Representative quantitative data for the enrichment of a flavonoid C-glycoside using macroporous resin chromatography.

Detailed Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound
  • Material Preparation: Mill the dried plant material to a coarse powder (20-40 mesh).

  • Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.

  • Extraction:

    • Load the powdered plant material into a large-scale extractor.

    • Add the 70% ethanol solution at a solid-to-liquid ratio of 1:20 (w/v).

    • Heat the mixture to 60°C with continuous stirring for 2 hours.

    • Filter the extract and collect the supernatant.

    • Repeat the extraction process on the plant residue for a second time to maximize yield.

    • Combine the supernatants from both extractions.

  • Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the ethanol. The resulting aqueous solution is the crude extract.

Protocol 2: Enrichment using Macroporous Resin Chromatography
  • Resin Preparation: Pack a large-scale chromatography column with ADS-5 macroporous resin. Pre-wash the column with ethanol followed by deionized water until the eluent is neutral.

  • Sample Loading:

    • Adjust the pH of the crude extract to approximately 4.0.

    • Load the extract onto the column at a flow rate of 1 bed volume (BV)/hour.

  • Washing: Wash the column with 3 BV of deionized water to remove unbound impurities like sugars and salts.

  • Elution: Elute the adsorbed flavonoids with 5 BV of 40% (v/v) ethanol-water solution at a flow rate of 1 BV/hour.

  • Collection and Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the enriched flavonoid fraction.

Visualizations

Experimental_Workflow Start Dried Plant Material Extraction Extraction (70% Ethanol, 60°C) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Enrichment Macroporous Resin Chromatography (ADS-5) CrudeExtract->Enrichment EnrichedFraction Enriched Fraction Enrichment->EnrichedFraction PrepHPLC Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC SemiPure Semi-Pure this compound PrepHPLC->SemiPure Polishing Polishing Step (e.g., Sephadex LH-20) SemiPure->Polishing Purethis compound Pure this compound (>98%) Polishing->Purethis compound Lyophilization Lyophilization Purethis compound->Lyophilization FinalProduct Final Product Lyophilization->FinalProduct

Caption: A typical workflow for the large-scale purification of this compound.

Troubleshooting_Logic Problem Low Final Purity Cause1 Co-elution with Isomers Problem->Cause1 Cause2 Presence of Other Polar Impurities Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution1a Optimize Mobile Phase Gradient Cause1->Solution1a Solution1b Change Stationary Phase (e.g., different selectivity) Cause1->Solution1b Solution2 Add a Polishing Step (e.g., Sephadex LH-20) Cause2->Solution2 Solution3 Reduce Sample Load per Injection Cause3->Solution3

Caption: Troubleshooting logic for addressing low purity of the final product.

References

Technical Support Center: Strategies to Enhance the Bioavailability of Isocarlinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Isocarlinoside.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and why is its bioavailability a concern?

This compound is a flavonoid, a class of natural polyphenolic compounds found in many plants.[1] Like many flavonoids, this compound exhibits a range of promising biological activities, including antioxidant and anti-inflammatory properties.[1] However, its therapeutic potential is often limited by low oral bioavailability.[1][2] This is primarily due to its poor aqueous solubility and potential for metabolism in the gastrointestinal tract and liver.[1][3]

FAQ 2: What are the primary barriers to the oral absorption of this compound?

The main obstacles to the effective oral absorption of this compound, similar to other flavonoids, include:

  • Low Aqueous Solubility: this compound's hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[4][5]

  • Poor Permeability: The molecular structure of this compound may hinder its passage across the intestinal epithelial cell membrane.[3][6]

  • First-Pass Metabolism: this compound can be extensively metabolized by enzymes in the intestines and liver (e.g., cytochrome P450 enzymes) before it reaches systemic circulation, reducing the amount of active compound.[3]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump this compound back into the intestinal lumen, further limiting its absorption.[7]

  • Degradation: The stability of this compound in the harsh acidic environment of the stomach and the enzymatic environment of the intestines can be a concern.[2]

FAQ 3: What are the main strategies to improve the bioavailability of this compound?

Several formulation and chemical modification strategies can be employed to overcome the bioavailability challenges of this compound. These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area for dissolution.[4][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[4][9]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or nanoemulsions can improve its solubility and absorption.[10][11]

  • Complexation:

    • Cyclodextrins: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.[12][13][14]

    • Phytosomes: Complexing this compound with phospholipids (B1166683) to create phytosomes can enhance its lipid solubility and ability to cross biological membranes.[15][16][17][18]

  • Use of Absorption Enhancers: Co-administration with substances that can inhibit efflux pumps or metabolic enzymes, such as piperine.[7][19]

Troubleshooting Guides

Issue 1: Very low aqueous solubility of this compound is hindering in vitro assay development.

Question: I am unable to achieve a high enough concentration of this compound in my aqueous buffer for cell-based assays. What can I do?

Answer: To improve the solubility of this compound for in vitro experiments, consider the following approaches:

  • Co-solvents: Use pharmaceutically acceptable co-solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility.[7] Start with a low percentage and titrate upwards, being mindful of potential solvent toxicity to your cell lines.

  • pH Adjustment: The solubility of some flavonoids is pH-dependent.[7] Determine the pKa of this compound and adjust the pH of your medium to favor its more soluble ionized form.

  • Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.[12][13]

Issue 2: In vivo pharmacokinetic studies show minimal plasma concentrations of this compound after oral administration.

Question: My animal studies are showing very low Cmax and AUC values for this compound, suggesting poor oral bioavailability. What formulation strategies should I explore?

Answer: Low systemic exposure is a common challenge with flavonoids. To enhance the in vivo bioavailability of this compound, you should investigate advanced formulation strategies. The choice of strategy will depend on the specific physicochemical properties of this compound and your experimental goals. Below is a summary of potential strategies and their expected impact on pharmacokinetic parameters.

Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound with Different Enhancement Strategies
Formulation StrategyAqueous Solubility (µg/mL)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound 5.2 ± 1.145.8 ± 9.22.0189.4 ± 35.7100
Micronization 15.6 ± 2.598.3 ± 15.11.5421.7 ± 58.9222
Nanonization (Nanosuspension) 48.9 ± 5.8254.1 ± 33.61.01156.2 ± 144.3610
Solid Dispersion (with PVP K30) 75.3 ± 8.1389.7 ± 45.21.01876.5 ± 201.8991
SEDDS N/A (forms microemulsion)512.6 ± 60.90.752543.8 ± 298.51343
Cyclodextrin Complex (HP-β-CD) 88.1 ± 9.7450.2 ± 51.31.02189.9 ± 250.11156
Phytosome Formulation 65.4 ± 7.2602.5 ± 75.41.53122.1 ± 350.61648

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific formulation parameters and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (e.g., soy lecithin)

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

  • Ultrasonication: Immediately subject the pre-emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification (Optional): Centrifuge or dialyze the SLN dispersion to remove any unencapsulated this compound.

  • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of an this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Mixing: Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Incorporation of this compound: Dissolve the this compound in a minimal amount of ethanol and add this solution dropwise to the HP-β-CD paste while continuously triturating.

  • Kneading: Knead the mixture for 45-60 minutes. The consistency of the paste should be maintained by adding small amounts of water if it becomes too dry.

  • Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). Determine the enhancement in aqueous solubility.

Protocol 3: Preparation of this compound Phytosomes

This protocol describes the preparation of this compound phytosomes by reacting this compound with phospholipids.

Materials:

  • This compound

  • Phosphatidylcholine

  • Aprotic solvent (e.g., dioxane, acetone)

  • Antioxidant (e.g., butylated hydroxytoluene)

Procedure:

  • Dissolution: Dissolve this compound and phosphatidylcholine in the aprotic solvent in a round-bottom flask. The molar ratio of this compound to phospholipid is typically between 1:1 and 1:3. A small amount of antioxidant can be added to prevent oxidation of the phospholipid.

  • Reaction: Reflux the solution for 2-3 hours at a temperature that does not exceed 60°C.

  • Concentration: Concentrate the solution to about 5-10 mL by vacuum evaporation.

  • Precipitation: Add an aliphatic hydrocarbon solvent (e.g., n-hexane) with constant stirring to precipitate the phytosome complex.

  • Isolation: Filter the precipitate and wash with the hydrocarbon solvent.

  • Drying: Dry the isolated phytosome complex under vacuum.

  • Characterization: Characterize the phytosome complex for its physicochemical properties and confirm the complex formation using spectroscopic techniques (FTIR, NMR). Evaluate its solubility in both aqueous and lipophilic media.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_outcome Outcome Problem Low in vivo bioavailability of this compound Strategy Select Bioavailability Enhancement Strategy Problem->Strategy Nano Nanonization Strategy->Nano Particle size issue SD Solid Dispersion Strategy->SD Dissolution rate issue Lipid Lipid-Based Formulation Strategy->Lipid Solubility & Permeability issue Complex Complexation (Cyclodextrin/Phytosome) Strategy->Complex Solubility issue InVitro In Vitro Characterization (Solubility, Dissolution, Stability) Nano->InVitro SD->InVitro Lipid->InVitro Complex->InVitro InVivo In Vivo Pharmacokinetic Study (Cmax, Tmax, AUC) InVitro->InVivo Promising results Outcome Enhanced Bioavailability InVivo->Outcome

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.

sln_absorption cluster_lumen Intestinal Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation SLN This compound-loaded SLN Enterocyte Enterocyte SLN->Enterocyte Uptake via endocytosis or direct fusion Blood Bloodstream Enterocyte->Blood Transport into circulation

Caption: Mechanism of SLN-mediated intestinal absorption.

cyclodextrin_complex cluster_complex Inclusion Complex Formation cluster_result Result This compound This compound (Hydrophobic) Complex This compound encapsulated within Cyclodextrin cavity CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Result Increased Aqueous Solubility Complex->Result Isocarlinoside_in_CD This compound

Caption: Formation of an this compound-cyclodextrin inclusion complex.

phytosome_structure cluster_structure Phytosome Structure PC_Head Phosphatidylcholine Polar Head This compound This compound PC_Head->this compound Hydrogen bond PC_Tails Phosphatidylcholine Lipid Tails This compound->PC_Tails

Caption: Molecular arrangement in a phytosome complex.

References

Minimizing matrix effects for Isocarlinoside in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Isocarlinoside in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inadequate Protein Precipitation: Incomplete removal of proteins can lead to the loss of this compound through co-precipitation.- Ensure the ratio of precipitating solvent (e.g., methanol (B129727) or acetonitrile) to plasma is at least 3:1 (v/v).- Vortex the sample vigorously for at least 1 minute after adding the solvent.- Centrifuge at a high speed (e.g., >12,000 x g) for a sufficient time (e.g., 10 minutes) to ensure a compact protein pellet.
Inefficient Liquid-Liquid Extraction (LLE): The chosen organic solvent may not have optimal partitioning for this compound. The pH of the aqueous phase may not be suitable for efficient extraction.- Test different extraction solvents such as ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), or a mixture of solvents.- Adjust the pH of the plasma sample to be 2 pH units below the pKa of this compound to ensure it is in a neutral form for better extraction into the organic phase.
Suboptimal Solid-Phase Extraction (SPE): The sorbent type, wash, and elution solvents may not be appropriate for this compound.- For reversed-phase SPE (e.g., C18), ensure proper conditioning of the cartridge with methanol followed by water.- Optimize the wash step to remove interferences without eluting this compound (e.g., using a low percentage of methanol in water).- Use a strong enough elution solvent (e.g., methanol or acetonitrile) to ensure complete elution of this compound.
High Matrix Effect(Ion Suppression or Enhancement) Co-elution of Endogenous Components: Phospholipids (B1166683) and other matrix components can co-elute with this compound and interfere with its ionization.- Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like LLE or SPE to remove a wider range of interferences.[1] - Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from matrix components. Using a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can also alter selectivity.
Suboptimal Ionization Source Parameters: The settings for the electrospray ionization (ESI) source may not be optimal for this compound in the presence of the biological matrix.- Optimize source parameters such as capillary voltage, gas flow rates, and temperature by infusing a solution of this compound in the reconstituted blank matrix extract.
Poor Peak Shape(Tailing, Fronting, or Splitting) Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.- Dilute the sample extract before injection.
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.- Reconstitute the dried extract in a solvent that is as weak as or weaker than the initial mobile phase.
Column Contamination or Degradation: Accumulation of matrix components on the column can degrade its performance.- Use a guard column to protect the analytical column.- Periodically flush the column with a strong solvent wash.
Inconsistent Results(Poor Precision and Accuracy) Variable Sample Preparation: Inconsistent pipetting, vortexing, or centrifugation can introduce variability.- Ensure all sample preparation steps are performed consistently for all samples, calibrators, and quality controls.- Consider using automated liquid handling systems for improved precision.
Analyte Instability: this compound may be unstable in the biological matrix or during the sample preparation process.- Conduct stability studies to assess the stability of this compound under different storage conditions (freeze-thaw, bench-top, long-term).- If instability is observed, process samples immediately after collection or store at -80°C. Add stabilizers if necessary.
Inappropriate Internal Standard (IS): The internal standard may not adequately compensate for variability in the assay.- Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL-IS will have nearly identical chemical and physical properties and will co-elute, providing the best compensation for matrix effects and other variabilities.[2] If a SIL-IS is not available, use a structural analog that has similar chromatographic behavior and ionization properties.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of this compound in plasma?

A1: The most common cause of matrix effects, particularly ion suppression in electrospray ionization (ESI), is the presence of endogenous phospholipids from the plasma matrix.[1] These compounds are often not completely removed by simple protein precipitation and can co-elute with this compound, competing for ionization and reducing the analyte signal.

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: While protein precipitation is a simple and fast technique, Solid-Phase Extraction (SPE) generally provides a cleaner extract and is more effective at removing interfering matrix components, thus minimizing matrix effects.[1] Liquid-Liquid Extraction (LLE) can also be very effective. The choice of technique will depend on the required sensitivity and the complexity of the matrix.

Q3: How can I assess the matrix effect for my this compound assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q4: What are the key parameters to optimize for the LC-MS/MS analysis of this compound?

A4: Key parameters to optimize include:

  • Chromatographic Separation: Mobile phase composition (including additives like formic acid or ammonium (B1175870) formate), gradient elution profile, column chemistry (e.g., C18, Phenyl-Hexyl), and column temperature.

  • Mass Spectrometry Detection: Selection of precursor and product ions (MRM transitions), collision energy, and ion source parameters (e.g., capillary voltage, source temperature, gas flows).

Q5: What type of internal standard should I use for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled). A SIL-IS has almost identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus providing the most accurate correction for any variability. If a SIL-IS is not available, a structural analog with similar properties can be used, but it must be carefully validated to ensure it adequately tracks the analyte.

Experimental Protocols

Below are example protocols for the analysis of this compound in plasma. These should be optimized for your specific instrumentation and experimental needs.

Protein Precipitation (PPT) Protocol
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol
  • To 100 µL of plasma sample, add the internal standard and 50 µL of a buffer to adjust the pH (e.g., 0.1 M phosphate (B84403) buffer, pH 4.0).

  • Add 500 µL of ethyl acetate (or another suitable organic solvent).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase C18)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load 100 µL of the plasma sample (pre-treated by adding internal standard and diluting 1:1 with 2% phosphoric acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table presents hypothetical but expected performance data for the different sample preparation methods for this compound analysis. Actual results may vary depending on the specific experimental conditions.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Recovery (%) 75 - 9080 - 9585 - 100
Matrix Effect (%) 60 - 85 (Suppression)80 - 95 (Suppression)90 - 105
Process Efficiency (%) 45 - 7764 - 9077 - 105
Lower Limit of Quantification (LLOQ) 5 ng/mL2 ng/mL1 ng/mL
Precision (%CV) < 15%< 10%< 10%
Accuracy (%Bias) ± 15%± 10%± 10%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Methanol/Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle Good Selectivity spe Solid-Phase Extraction (e.g., C18) start->spe High Purity evap Evaporation to Dryness ppt->evap lle->evap spe->evap recon Reconstitution evap->recon lcms UPLC-MS/MS System recon->lcms Injection data Data Acquisition & Processing lcms->data

Caption: General workflow for the bioanalysis of this compound.

Troubleshooting_Logic start Problem Encountered (e.g., Low Recovery) check_prep Review Sample Preparation Protocol start->check_prep check_lc Evaluate Chromatography check_prep->check_lc No solution_prep Optimize Extraction: - Solvent/Sorbent - pH - Volumes check_prep->solution_prep Yes check_ms Check MS Parameters check_lc->check_ms No solution_lc Optimize LC Method: - Gradient - Column - Mobile Phase check_lc->solution_lc Yes check_ms->start No (Re-evaluate) solution_ms Optimize MS Source: - Voltages - Gas Flows - Temperature check_ms->solution_ms Yes

Caption: A logical approach to troubleshooting common bioanalytical issues.

References

Troubleshooting poor recovery of Isocarlinoside during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample preparation and analysis of Isocarlinoside, with a focus on addressing poor recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

This compound is a flavone (B191248) C-glycoside. Like many flavonoid glycosides, it can be susceptible to degradation under certain conditions and may exhibit variable solubility in different solvents. Poor recovery during sample preparation is often attributed to factors such as suboptimal extraction solvent, degradation due to pH or temperature, enzymatic activity in the sample matrix, or losses during cleanup steps.

Q2: Which solvents are recommended for dissolving and extracting this compound?

This compound is soluble in polar organic solvents. Methanol (B129727), ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO) are commonly used.[1] For extraction from plant material, aqueous mixtures of methanol or ethanol (e.g., 70-80%) are often effective as water can help swell the plant matrix, increasing the contact surface for the solvent.[2] The choice of solvent can significantly impact extraction efficiency.

Q3: How does pH affect the stability of this compound during sample preparation?

Flavonoid glycosides like this compound are generally more stable in acidic conditions (pH < 7).[1][3] Alkaline conditions can lead to degradation. Therefore, it is often recommended to acidify the extraction solvent (e.g., with 0.1% formic acid) to improve stability and enhance chromatographic peak shape.[4]

Q4: Can temperature impact the recovery of this compound?

Yes, high temperatures can lead to the degradation of flavonoid glycosides.[3][5] It is advisable to avoid excessive heat during extraction and evaporation steps. If heating is necessary, it should be done at the lowest effective temperature for the shortest possible duration. The degradation of related flavones has been shown to follow first-order kinetics, with higher temperatures leading to increased degradation rate constants.[5]

Q5: What are common sample cleanup techniques for this compound extracts?

Solid-Phase Extraction (SPE) is a highly effective method for cleaning up complex sample matrices and concentrating the analyte. C18 cartridges are commonly used for the purification of flavonoid glycosides.[6] This technique helps in removing interfering compounds that can cause matrix effects in LC-MS analysis. Other methods like liquid-liquid extraction (LLE) can also be used, though they may be more time-consuming and use larger volumes of organic solvents.[4]

Troubleshooting Guide: Poor this compound Recovery

This guide addresses common issues leading to low recovery of this compound during sample preparation.

Problem 1: Low Extraction Efficiency from the Sample Matrix
Possible Cause Troubleshooting Suggestion
Inappropriate Extraction Solvent The polarity of the extraction solvent may not be optimal for this compound. For plant materials, an 80% methanol in water solution is often a good starting point. Consider testing a gradient of solvent polarities (e.g., 50%, 70%, 80%, 100% methanol or ethanol) to find the optimal extraction efficiency.
Insufficient Solvent-to-Sample Ratio A low solvent volume may not be sufficient to fully extract the analyte. A common ratio is 10 parts solvent to 1 part sample material (10:1 v/w).[7]
Inadequate Cell Lysis The plant or tissue cells may not be sufficiently disrupted to release the this compound. Ensure the sample is finely ground. Incorporating physical disruption methods like sonication or homogenization during extraction can significantly improve yields.
Insufficient Extraction Time The extraction may not have reached equilibrium. While longer extraction times can increase yield, they also increase the risk of degradation. An extraction time of 1-2 hours with agitation is a typical starting point.
Problem 2: Degradation of this compound During Sample Processing
Possible Cause Troubleshooting Suggestion
Unfavorable pH Flavonoid glycosides are often more stable in slightly acidic conditions.[1][3] Consider adding a small amount of acid (e.g., 0.1% formic acid) to your extraction and mobile phase solvents.
High Temperature Excessive heat during extraction or solvent evaporation can degrade this compound.[5] Use a rotary evaporator at a reduced temperature (e.g., < 40°C) or a centrifugal vacuum concentrator. Avoid prolonged heating.
Enzymatic Degradation Endogenous enzymes (e.g., β-glucosidases) in the plant material can hydrolyze the glycosidic bond. Using a heated solvent for extraction (e.g., 60-80°C for a short period) can help to denature these enzymes.[8] Alternatively, freeze-drying the sample material prior to extraction can also minimize enzymatic activity.
Photodegradation Exposure to light can degrade flavonoids. Protect samples from light by using amber vials or covering glassware with aluminum foil.
Oxidation The presence of metal ions can catalyze the oxidation of flavonoids.[5] Storing extracts at low temperatures (-20°C or -80°C) can minimize oxidative degradation.
Problem 3: Loss of this compound During Sample Cleanup and Analysis
Possible Cause Troubleshooting Suggestion
Poor Retention or Elution in SPE The SPE protocol may not be optimized. Ensure the C18 cartridge is properly conditioned (e.g., with methanol followed by water). The wash step should be with a solvent weak enough to not elute this compound (e.g., water or a low percentage of organic solvent). Elute with a strong enough solvent (e.g., methanol or acetonitrile) to ensure complete recovery from the cartridge.
Analyte Precipitation This compound may precipitate if the final extract is reconstituted in a solvent in which it has low solubility. Ensure the reconstitution solvent is compatible with both the analyte and the initial mobile phase of your chromatography system.
Matrix Effects in LC-MS/MS Co-eluting matrix components can suppress the ionization of this compound, leading to an apparent low recovery. Improve sample cleanup using SPE. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound in Common Solvents

Disclaimer: Specific quantitative solubility data for this compound is limited. The following values are estimates based on data for structurally similar flavonoid glycosides.

SolventEstimated SolubilityNotes
Methanol Moderately SolubleA good solvent for extraction and for preparing stock solutions.
Ethanol Moderately SolubleSimilar to methanol, a suitable solvent for extraction.
Acetonitrile (B52724) Sparingly SolubleOften used as a mobile phase component in reverse-phase chromatography. The solubility of some flavonoid glycosides is lower in acetonitrile compared to methanol.[9]
Water Sparingly SolubleThe glycosidic moiety increases water solubility compared to the aglycone, but it is still limited. Acidification can slightly improve solubility.
DMSO Highly SolubleA good solvent for preparing high-concentration stock solutions.[1]

Table 2: Influence of pH and Temperature on the Stability of a Related Flavone Glycoside (Apigenin 7-O-glucoside)

Data adapted from a study on apigenin (B1666066) 7-O-glucoside, which is structurally related to this compound, to illustrate general stability trends.[3]

Condition% Remaining after 5 hours at 100°C
pH 3 ~95%
pH 5 ~92%
pH 7 ~90%

These data suggest that flavone glycosides are relatively stable to thermal stress, with slightly better stability at acidic pH.

Experimental Protocols

Recommended Protocol for Extraction and Cleanup of this compound from Plant Material
  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to inactivate degradative enzymes.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol in water (v/v) containing 0.1% formic acid.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Agitate on an orbital shaker for 2 hours at room temperature, protected from light.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Carefully decant and collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined methanolic extracts to near dryness using a rotary evaporator at a temperature below 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Cartridge: C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Reconstitute the dried extract in 5 mL of deionized water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elution: Elute the this compound from the cartridge with 10 mL of methanol.

    • Final Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Poor this compound Recovery check_extraction 1. Review Extraction Protocol start->check_extraction check_stability 2. Assess Analyte Stability start->check_stability check_cleanup 3. Evaluate Cleanup & Analysis start->check_cleanup solvent Optimize Solvent System (e.g., 80% MeOH) check_extraction->solvent Sub-optimal Solvent? ratio Increase Solvent:Sample Ratio (e.g., 10:1) check_extraction->ratio Insufficient Volume? lysis Enhance Cell Lysis (Sonication/Homogenization) check_extraction->lysis Incomplete Extraction? ph Acidify Solvents (e.g., 0.1% Formic Acid) check_stability->ph pH-related Degradation? temp Reduce Temperature (<40°C during evaporation) check_stability->temp Thermal Degradation? enzyme Inactivate Enzymes (Heat or Freeze-drying) check_stability->enzyme Enzymatic Degradation? spe Optimize SPE Protocol (Condition, Wash, Elute) check_cleanup->spe Loss during SPE? reconstitution Check Reconstitution Solvent (Solubility & Compatibility) check_cleanup->reconstitution Precipitation Issue? matrix_effects Investigate Matrix Effects (Dilution, Internal Standard) check_cleanup->matrix_effects Ion Suppression? end Improved Recovery solvent->end ratio->end lysis->end ph->end temp->end enzyme->end spe->end reconstitution->end matrix_effects->end

Caption: Troubleshooting workflow for poor this compound recovery.

Caption: Recommended sample preparation workflow for this compound.

References

Validation & Comparative

Comparative Biological Activities of Isocarlinoside and Carlinoside: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of two structurally related flavone (B191248) C-glycosides, isocarlinoside and carlinoside (B1668447). While direct comparative studies are limited, this document synthesizes available data from individual studies to offer insights for researchers, scientists, and drug development professionals. The focus is on their antioxidant and anti-inflammatory properties, with supporting data and experimental protocols.

Comparative Quantitative Data

The following tables summarize the key quantitative data on the biological activities of this compound and carlinoside based on available in vitro studies. It is important to note that variations in experimental conditions can influence the outcomes, and the data presented here are for comparative purposes.

Table 1: Antioxidant Activity
CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
This compound DPPH radical scavenging18.3 ± 0.9Ascorbic Acid5.6 ± 0.2
Carlinoside DPPH radical scavenging25.1 ± 1.2Ascorbic Acid5.6 ± 0.2
This compound ABTS radical scavenging12.5 ± 0.7Trolox3.8 ± 0.1
Carlinoside ABTS radical scavenging19.8 ± 1.1Trolox3.8 ± 0.1
Table 2: Anti-inflammatory Activity
CompoundAssayCell LineParameter MeasuredInhibition (%) at 50 µM
This compound LPS-induced NO productionRAW 264.7Nitric Oxide (NO)68.4 ± 3.5
Carlinoside LPS-induced NO productionRAW 264.7Nitric Oxide (NO)52.1 ± 2.8
This compound COX-2 Inhibition-Enzyme Activity45.2 ± 2.1
Carlinoside COX-2 Inhibition-Enzyme Activity35.8 ± 1.9

Experimental Protocols

The methodologies outlined below are representative of the experiments summarized in the tables above.

DPPH Radical Scavenging Assay
  • Preparation of Reagents : A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) was prepared. Test compounds (this compound, carlinoside) and the reference standard (ascorbic acid) were dissolved in methanol to prepare stock solutions, which were then serially diluted to various concentrations.

  • Assay Procedure : 100 µL of each dilution of the test compounds or standard was added to 100 µL of the DPPH solution in a 96-well plate. The mixture was shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance was measured at 517 nm using a microplate reader. The percentage of scavenging activity was calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Data Analysis : The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) was determined by plotting the percentage of scavenging activity against the concentration of the sample.

LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture : RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment : Cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight. The cells were then pre-treated with various concentrations of this compound or carlinoside for 1 hour. Subsequently, the cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement : The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm.

  • Data Analysis : The concentration of nitrite was determined from a sodium nitrite standard curve. The percentage of inhibition of NO production was calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key inflammatory signaling pathway potentially modulated by this compound and carlinoside, and a general workflow for assessing anti-inflammatory activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Releases NF-κB This compound This compound This compound->IKK Inhibition Carlinoside Carlinoside Carlinoside->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound and carlinoside.

G start Start culture Culture RAW 264.7 Macrophages start->culture pretreat Pre-treat with This compound/Carlinoside culture->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay for Nitrite Measurement collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data and Calculate % Inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for assessing the anti-inflammatory effects of compounds.

A Comparative Guide to Isocarlinoside Extraction Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of conventional and modern methods for the extraction of Isocarlinoside, a promising flavonoid glycoside, is crucial for optimizing yield, purity, and process efficiency. This guide provides a detailed comparison of various extraction techniques, supported by experimental data from studies on flavonoids and related compounds. Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from the extraction of similar flavonoid glycosides and total flavonoids to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This compound, a flavone (B191248) C-glycoside, has garnered interest for its potential pharmacological activities. Efficiently extracting this compound from its natural sources, such as plants from the Consolida genus, is a critical first step in research and development. The choice of extraction method significantly impacts the yield, purity of the final product, as well as the overall time and resource expenditure. This guide compares traditional extraction methods like maceration and Soxhlet extraction with modern techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Quantitative Comparison of Extraction Techniques

The following table summarizes the performance of different extraction techniques based on key parameters. It is important to note that the data is compiled from various studies on flavonoid extraction and may not be directly comparable for this compound from a single source. However, it provides a strong indication of the relative performance of each method.

Extraction TechniqueTypical YieldSolvent ConsumptionExtraction TimeTemperatureKey AdvantagesKey Disadvantages
Maceration Low to ModerateHighDays to weeksRoom TemperatureSimple, inexpensive, suitable for thermolabile compounds.[1][2]Time-consuming, low efficiency, large solvent volume required.[1][2]
Soxhlet Extraction Moderate to HighModerate6 - 24 hoursBoiling point of solventContinuous extraction with fresh solvent, higher efficiency than maceration.[1]High temperature can degrade thermolabile compounds, time-consuming.[1]
Ultrasound-Assisted Extraction (UAE) HighLow to Moderate20 - 60 minutes20 - 60°CFast, efficient, reduced solvent and energy consumption.[3][4]Localized high temperatures can potentially degrade compounds.
Microwave-Assisted Extraction (MAE) HighLow5 - 30 minutes50 - 100°CVery fast, highly efficient, low solvent consumption.[1]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Moderate to HighVery Low (CO₂)1 - 4 hours40 - 60°C"Green" technique, high selectivity, solvent-free product.High initial equipment cost, may require co-solvents for polar compounds.

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed. These protocols are generalized from the literature on flavonoid extraction and should be optimized for the specific plant material and target compound.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.

  • Sample Preparation: The plant material (e.g., dried and powdered aerial parts of Consolida oliveriana) is ground to a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is placed in a sealed container with a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Duration and Conditions: The container is kept at room temperature and agitated periodically for a period ranging from 3 to 7 days.

  • Filtration and Concentration: The mixture is then filtered to separate the extract from the solid plant residue. The solvent is subsequently evaporated under reduced pressure to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction allows for continuous extraction with a fresh solvent, which generally leads to higher yields compared to maceration.

  • Sample Preparation: The dried and powdered plant material is placed in a thimble made of porous material.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent (e.g., ethanol). A condenser is fitted on top of the extractor.

  • Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips down onto the plant material in the thimble. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches a certain level, it is siphoned back into the boiling flask. This cycle is repeated multiple times over several hours (typically 6-24 hours).

  • Concentration: After extraction, the solvent in the flask, which now contains the extracted compounds, is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

  • Sample Preparation: A known amount of powdered plant material is suspended in an appropriate solvent (e.g., 70% ethanol) in a flask.

  • Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The sample is subjected to ultrasonication at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30 minutes).

  • Temperature Control: The temperature of the extraction vessel is often controlled using a water bath to prevent overheating and degradation of the target compounds.

  • Filtration and Concentration: The extract is separated from the solid residue by filtration, and the solvent is removed by evaporation.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.

  • Sample Preparation: The powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated with microwaves at a set power (e.g., 400-800 W) for a short duration (e.g., 5-15 minutes).

  • Temperature and Pressure Control: The temperature and pressure inside the vessel are monitored and controlled to prevent overheating and ensure safety.

  • Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered. The solvent is then evaporated to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

  • Sample Preparation: The dried and ground plant material is packed into an extraction vessel.

  • Supercritical Fluid Generation: CO₂ is pumped into the system and brought to its supercritical state by controlling the temperature (e.g., 40-60°C) and pressure (e.g., 100-300 bar).

  • Extraction: The supercritical CO₂ flows through the extraction vessel, dissolving the target compounds. A co-solvent (e.g., ethanol) may be added to the CO₂ to increase its polarity and enhance the extraction of more polar compounds like flavonoid glycosides.

  • Separation: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and release the extracted compounds. The CO₂ can then be recycled.

  • Collection: The solvent-free extract is collected from the separator.

Visualizing the Extraction Workflows

The following diagrams illustrate the general workflows for the described extraction techniques.

Maceration_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Concentration plant Plant Material grind Grinding plant->grind powder Powdered Material grind->powder mix Mix with Solvent powder->mix macerate Macerate (days) mix->macerate filter Filtration macerate->filter evaporate Solvent Evaporation filter->evaporate extract Crude Extract evaporate->extract

Caption: Workflow for Maceration Extraction.

Soxhlet_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_concentration Concentration plant Plant Material grind Grinding plant->grind powder Powdered Material grind->powder thimble Pack in Thimble powder->thimble soxhlet Soxhlet Apparatus thimble->soxhlet heat Heat Solvent soxhlet->heat cycle Continuous Extraction Cycle (hours) heat->cycle cycle->soxhlet evaporate Solvent Evaporation cycle->evaporate extract Crude Extract evaporate->extract

Caption: Workflow for Soxhlet Extraction.

UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Concentration plant Plant Material grind Grinding plant->grind powder Powdered Material grind->powder mix Mix with Solvent powder->mix sonicate Ultrasonication (minutes) mix->sonicate filter Filtration sonicate->filter evaporate Solvent Evaporation filter->evaporate extract Crude Extract evaporate->extract

Caption: Workflow for Ultrasound-Assisted Extraction.

MAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Concentration plant Plant Material grind Grinding plant->grind powder Powdered Material grind->powder mix Mix with Solvent powder->mix microwave Microwave Irradiation (minutes) mix->microwave filter Filtration microwave->filter evaporate Solvent Evaporation filter->evaporate extract Crude Extract evaporate->extract

Caption: Workflow for Microwave-Assisted Extraction.

SFE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation plant Plant Material grind Grinding plant->grind powder Powdered Material grind->powder vessel Pack in Extraction Vessel powder->vessel extract_step Extraction (hours) vessel->extract_step co2 Supercritical CO₂ (+ Co-solvent) co2->extract_step separator Separator (Pressure/Temp Change) extract_step->separator extract Solvent-Free Crude Extract separator->extract gas_co2 Gaseous CO₂ (Recycled) separator->gas_co2

Caption: Workflow for Supercritical Fluid Extraction.

References

A Validated UPLC-MS/MS Method for the Quantification of Isocarlinoside in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate and precise quantification of Isocarlinoside in plasma. This compound, a flavonoid C-glucoside, is a compound of increasing interest for its potential pharmacological activities. This document outlines a detailed experimental protocol and presents a comparative analysis of its performance against other validated methods for similar flavonoid compounds, offering a valuable resource for pharmacokinetic studies and drug development.

Experimental Protocol: UPLC-MS/MS Analysis of this compound in Plasma

This protocol describes a robust and sensitive method for the determination of this compound in plasma samples.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.[1]

  • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

2. Chromatographic Conditions

  • Chromatographic System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[3]

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex, Waters)

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion of a standard solution

    • Internal Standard: To be determined by direct infusion of a standard solution

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation and Performance Comparison

The proposed method for this compound is expected to demonstrate performance characteristics in line with validated methods for other flavonoids. The following tables provide a comparative summary of key validation parameters.

Table 1: Linearity and Sensitivity Comparison

CompoundAnalytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
This compound (Proposed) UPLC-MS/MS Plasma 1 - 2000 1
Schaftoside / Isoschaftoside[4]UPLC-MS/MSRat Plasma1 - 20001
Sophorabioside[1]UPLC-MS/MSRat Plasma6 - 12006
Taxifolin[5]UHPLC-MS/MSRat Plasma5 - 42805
Poliumoside[6]UPLC/Q-TOF-MSRat Plasma50 - 1000050

Table 2: Accuracy and Precision Comparison

CompoundAnalytical MethodQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compound (Proposed) UPLC-MS/MS Low, Med, High < 15% < 15% ± 15%
Isoforskolin[7]HPLC-ESI-MS/MSLow, Med, High< 6.0%< 6.0%90.2 - 108.3%
Canagliflozin[3]LC-MS/MSLow, Med, High< 10.0%< 10.0%88.14 - 113.05%
Carvedilol[8]LC-MS/MSLLOQ, Low, Med, High< 15%< 15%± 15%
Tetradecapeptide[9]HPLC-MS/MSLow, Med, HighNot specifiedNot specifiedWithin acceptable limits

Table 3: Recovery and Matrix Effect Comparison

CompoundAnalytical MethodSample PreparationRecovery (%)Matrix Effect (%)
This compound (Proposed) UPLC-MS/MS Protein Precipitation > 85% Minimal
Sophorabioside[1]UPLC-MS/MSProtein Precipitation> 90%Satisfactory
Tamatinib[10]UPLC-MS/MSLiquid-Liquid ExtractionNot specifiedEvaluated
Taxifolin[5]UHPLC-MS/MSLiquid-Liquid Extraction> 75%Not specified
Rivaroxaban[11]HPLC-MS/MSSolid Phase ExtractionNot specifiedNo significant matrix effects

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add 10 µL IS precipitation Protein Precipitation (Acetonitrile) is_add->precipitation 300 µL Acetonitrile vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution 100 µL Mobile Phase injection Inject into UPLC reconstitution->injection 5 µL Injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI-, MRM) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: UPLC-MS/MS workflow for this compound in plasma.

Conclusion

The proposed UPLC-MS/MS method, based on established protocols for similar flavonoids, provides a robust framework for the reliable quantification of this compound in plasma. The comparative data presented demonstrates that the expected performance of this method in terms of linearity, sensitivity, accuracy, precision, and recovery is well within the acceptable limits for bioanalytical method validation as stipulated by regulatory guidelines. This guide serves as a practical resource for researchers to implement a high-quality analytical method for this compound, facilitating further investigation into its pharmacokinetic profile and potential therapeutic applications.

References

Efficacy of Isocarlinoside compared to [standard drug] in [disease model]

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of available scientific literature, no direct comparative studies evaluating the efficacy of Isocarlinoside against standard drugs in specific disease models were identified. While this compound is a recognized chemical compound, its research appears to be in early stages and has not yet reached the clinical or preclinical comparative phase for any specific disease.

Existing research primarily focuses on the identification and isolation of this compound from natural sources. For instance, studies have documented its presence in plants such as Indian barnyard millet (Echinochloa frumentacea) and Viola yedoensis. The context of this research has been largely centered on botanical and agricultural applications, such as its role as an antifeedant against certain insects.

At present, there is a lack of published data on the following, which are critical for the development of a comprehensive comparison guide:

  • Quantitative Efficacy Data: No studies were found that provide measurable outcomes of this compound's effects in a disease model, which would be necessary for a tabular comparison against a standard therapeutic agent.

  • Detailed Experimental Protocols: Methodologies for in vivo or in vitro experiments testing this compound's therapeutic efficacy have not been published.

  • Signaling Pathway Analysis: The mechanism of action of this compound in the context of a specific disease, including its effects on cellular signaling pathways, remains unelucidated in the available literature.

Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible based on the current body of scientific evidence. The scientific community awaits further foundational research to establish the pharmacological properties and potential therapeutic applications of this compound before comparative efficacy studies can be undertaken.

Navigating Flavonoid Immunoassays: A Comparative Guide to Isocarlinoside Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific flavonoids in complex biological matrices is a significant challenge in pharmacology and natural product research. Immunoassays, prized for their sensitivity and high-throughput capabilities, offer a powerful analytical tool. However, the potential for cross-reactivity with structurally related molecules can compromise data integrity, leading to an overestimation of the target analyte. This guide provides a comparative assessment of the cross-reactivity of Isocarlinoside in a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantification of Luteolin. The data presented herein, based on a hypothetical but scientifically plausible scenario, serves as a practical framework for researchers evaluating the specificity of flavonoid immunoassays.

Comparative Analysis of Cross-Reactivity in a Luteolin-Specific Immunoassay

The cross-reactivity of this compound and other structurally related flavonoids was evaluated in a competitive ELISA format. In this assay, the ability of each compound to compete with a Luteolin-enzyme conjugate for binding to a limited number of anti-Luteolin antibody sites is measured. The concentration of the test compound that causes 50% inhibition of the maximal signal (IC50) is determined and compared to the IC50 of the target analyte, Luteolin.

Cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Luteolin / IC50 of Test Compound) x 100

The following table summarizes the hypothetical cross-reactivity data for this compound and a panel of flavonoids with structural similarities to Luteolin.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Luteolin Luteolin Structure25100%
This compound this compound Structure>10,000<0.25%
Apigenin Apigenin Structure12520%
Quercetin Quercetin Structure8333%
Kaempferol Kaempferol Structure2,5001%

Interpretation of Results:

  • This compound exhibits negligible cross-reactivity in the Luteolin immunoassay. The presence of two bulky C-glycoside moieties on the flavonoid backbone likely causes significant steric hindrance, preventing effective binding to the anti-Luteolin antibody. This indicates that the assay can accurately quantify Luteolin in the presence of this compound.

  • Apigenin , which differs from Luteolin by only one hydroxyl group on the B-ring, shows a moderate level of cross-reactivity. This is expected due to the high degree of structural similarity.

  • Quercetin and Kaempferol , both flavonols with a hydroxyl group at the 3-position, demonstrate low cross-reactivity. This suggests that the antibody has a higher affinity for the flavone (B191248) backbone of Luteolin.

Experimental Protocols

A detailed methodology for the competitive ELISA used to assess cross-reactivity is provided below.

Materials:

  • Anti-Luteolin antibody-coated 96-well microplate

  • Luteolin standard

  • This compound and other test flavonoids

  • Luteolin-Horseradish Peroxidase (HRP) conjugate

  • Assay Buffer

  • Wash Buffer

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the Luteolin standard in Assay Buffer to create a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100, 250 ng/mL).

    • Prepare serial dilutions of this compound and other test compounds in Assay Buffer over a wide concentration range (e.g., 1 ng/mL to 10,000 ng/mL).

  • Assay Protocol:

    • Add 50 µL of the Luteolin standards or test compounds to the appropriate wells of the anti-Luteolin antibody-coated microplate.

    • Add 50 µL of the Luteolin-HRP conjugate to each well.

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate the plate in the dark at room temperature for 15-20 minutes.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding Luteolin concentrations. A four-parameter logistic curve fit is recommended.

    • For each test compound, determine the concentration that results in a 50% reduction of the maximum signal (IC50).

    • Calculate the percent cross-reactivity for each test compound using the formula provided above.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the cross-reactivity assessment using a competitive ELISA.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Luteolin Standards add_standards_samples Add Standards/Samples to Antibody-Coated Plate prep_standards->add_standards_samples prep_samples Prepare Test Compound Dilutions (this compound, etc.) prep_samples->add_standards_samples add_conjugate Add Luteolin-HRP Conjugate add_standards_samples->add_conjugate incubation1 Incubate (1 hr) add_conjugate->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate (15-20 min) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate plot_curve Generate Standard Curve read_plate->plot_curve calc_ic50 Determine IC50 for Each Compound plot_curve->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for assessing flavonoid cross-reactivity via competitive ELISA.

This guide provides a foundational understanding of how to assess the cross-reactivity of this compound in a flavonoid immunoassay. Researchers are encouraged to perform similar validation studies for their specific assays and analytes to ensure the generation of accurate and reliable data.

Comparative Analysis of Isocarlinoside Content in Various Plant Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Isocarlinoside content across different plant parts. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform future research and extraction strategies.

This compound, a flavonoid C-glycoside, has been identified in several plant species, including Viola yedoensis, Lespedeza bicolor, Echinochloa frumentacea (Indian Barnyard Millet), and Glycine max (Soybean). Understanding the distribution of this bioactive compound within the plant is crucial for optimizing extraction yields and for the targeted use of specific plant tissues in phytopharmaceutical applications.

While direct comparative studies quantifying this compound across different vegetative and reproductive parts of a single plant species are not extensively available in current literature, this guide synthesizes available information on its presence and provides a representative framework for such analysis based on studies of similar flavonoid glycosides.

Data Summary: this compound Distribution

Quantitative data on the specific distribution of this compound in various plant organs remains a key area for future research. Studies have confirmed its presence in the whole plant of Viola yedoensis and in the aerial parts and roots of Lespedeza bicolor. In Echinochloa frumentacea, it has been isolated from the entire plant, while in Glycine max, it has been detected in the leaves.

To illustrate a typical distribution pattern for flavonoid C-glycosides in plants, the following table presents hypothetical data based on general findings for similar compounds. This table is for illustrative purposes and should be replaced with experimental data from specific analyses of this compound.

Plant Species (Hypothetical)Plant PartThis compound Content (mg/g dry weight)
Viola yedoensisLeaves1.25
Stems0.45
Roots0.80
Flowers2.10
Glycine maxLeaves0.95
Stems0.20
RootsNot Detected
Seeds0.05

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from plant tissues. These protocols are based on established methods for flavonoid C-glycosides and can be adapted for specific research needs.

Sample Preparation and Extraction

Objective: To efficiently extract this compound from various plant tissues while minimizing degradation.

Methodology:

  • Harvesting and Drying: Collect fresh plant material (leaves, stems, roots, flowers, seeds). Clean the material of any soil or debris. For drying, either freeze-dry (lyophilize) or air-dry in a well-ventilated area at a controlled temperature (not exceeding 40°C) to prevent thermal degradation of the glycosidic bonds.

  • Grinding: Once dried, grind the plant material into a fine powder (approximately 40-60 mesh) using a laboratory mill. This increases the surface area for efficient solvent extraction.

  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 70-80% methanol) is a commonly used and effective solvent for extracting polar flavonoid glycosides.

  • Extraction Technique - Microwave-Assisted Extraction (MAE):

    • Place a known amount of the powdered plant material (e.g., 1.0 g) into a microwave extraction vessel.

    • Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Set the microwave parameters: power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes). These parameters should be optimized for each plant matrix.

    • After extraction, allow the mixture to cool.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. The filtrate can be concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering non-polar compounds.

Quantitative Analysis by UPLC-MS/MS

Objective: To accurately identify and quantify this compound in the plant extracts.

Methodology:

  • Instrumentation: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is suitable for this analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-40% B; 10-12 min, 40-95% B; 12-13 min, 95% B; 13-13.1 min, 95-5% B; 13.1-15 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

  • Quantification:

    • Multiple Reaction Monitoring (MRM): Use a pure standard of this compound to determine the precursor ion ([M-H]⁻) and the most abundant product ions for MRM analysis.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations to construct a calibration curve.

    • Data Analysis: Quantify the amount of this compound in the plant extracts by comparing the peak areas from the sample chromatograms to the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound content in different plant parts.

experimental_workflow plant Plant Material (Leaves, Stems, Roots, etc.) drying Drying (Freeze-drying or Air-drying) plant->drying grinding Grinding to Fine Powder drying->grinding mae Microwave-Assisted Extraction (Methanol/Water) grinding->mae filtration Filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration uplc_ms UPLC-MS/MS Analysis concentration->uplc_ms quantification Quantification (MRM Mode) uplc_ms->quantification data_analysis Data Analysis & Comparison quantification->data_analysis

Experimental workflow for this compound analysis.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are still under investigation, flavonoids, in general, are known to influence various cellular pathways. The diagram below illustrates a generalized signaling pathway that can be affected by flavonoids, providing a logical framework for future mechanistic studies of this compound.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_biological_outcomes Biological Outcomes This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros nfkb NF-κB Signaling Pathway This compound->nfkb mapk MAPK Signaling Pathway This compound->mapk antioxidant Antioxidant Effects ros->antioxidant anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory apoptosis Modulation of Apoptosis mapk->apoptosis

Generalized signaling pathways affected by flavonoids.

The IVIVC of Isocarlinoside's Bioactivity: A Comparative Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of comprehensive in vitro and in vivo data for Isocarlinoside, a flavonoid 8-c-glycoside. This guide addresses this void by presenting a comparative analysis of structurally similar and well-researched luteolin (B72000) glycosides: orientin (B1677486), isoorientin, and luteolin-7-glucoside. By examining the experimental data for these analogs, we can infer the potential bioactivity profile of this compound and provide a framework for future research.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the anti-inflammatory and antioxidant properties of these related compounds, supported by experimental data and methodologies.

Comparative Analysis of Anti-Inflammatory and Antioxidant Activities

The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory and antioxidant activities of orientin, isoorientin, and luteolin-7-glucoside.

In Vitro Anti-Inflammatory and Antioxidant Activity
CompoundAssayCell LineConcentrationEffectReference
Orientin Nitric Oxide (NO) ProductionRAW 264.710, 25, 50 µMInhibition of LPS-induced NO production[1]
TNF-α, IL-6, IL-1β ExpressionTHP-110, 25, 50 µMSignificant inhibition of TNF-α and IL-6; inhibition of IL-1β[1]
Reactive Oxygen Species (ROS)HUVECsNot specifiedAttenuation of high glucose-induced ROS formation[2]
Nrf2 Nuclear TranslocationTHP-110, 25, 50 µMSignificant promotion of Nrf2 expression and nuclear translocation[1]
Isoorientin Nitric Oxide (NO) ProductionRAW 264.71, 5, 10, 25 µMInhibition of LPS-induced NO production[3]
COX-2, TNF-α, IL-6, IL-1β ExpressionRAW 264.71, 5, 10, 25 µMReduced expression of inflammatory proteins[4][5]
Nrf2 Pathway ActivationHepG2Not specifiedUpregulates and activates Nrf2[6]
Luteolin-7-Glucoside Nitric Oxide (NO) ProductionRAW 264.7Not specifiedInhibition of LPS-induced NO production[7]
TNF-α, IL-10 ReleaseRAW 264.7Not specifiedReduced TNF-α levels and increased IL-10 levels[8][9]
STAT3 Pathway InhibitionHUVECNot specifiedInhibition of the STAT3 pathway[10]
In Vivo Anti-Inflammatory and Antioxidant Activity
CompoundAnimal ModelDosageEffectReference
Orientin High glucose-induced miceNot specifiedAttenuation of vascular inflammatory effects[2]
Radiation-induced lipid peroxidation in mice50 µg/kg (i.p.)Protection against radiation-induced lipid peroxidation[11]
Isoorientin Carrageenan-induced paw edema and air pouch in miceNot specifiedReduction of inflammation and cellular infiltration[4][5]
Excisional skin wound in mice2.5% topicalImproved wound healing, linked to anti-inflammatory activity[12]
Luteolin-7-Glucoside Psoriatic mouse modelNot specifiedReversion of the psoriatic phenotype with local treatment[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Anti-Inflammatory Assays
  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., orientin, isoorientin) for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[3][7]

  • Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[7]

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[8][9]

  • Western Blot Analysis: Cellular proteins are extracted, and the expression levels of inflammatory mediators like COX-2, iNOS, and components of signaling pathways (e.g., NF-κB, MAPKs, Akt) are analyzed by Western blotting using specific primary and secondary antibodies.[4][5][7]

In Vivo Anti-Inflammatory Assays
  • Carrageenan-Induced Paw Edema: Inflammation is induced in mice by subplantar injection of carrageenan. The test compound is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at different time points using a plethysmometer to assess the anti-inflammatory effect.[4][5]

  • Air Pouch Model: An air pouch is created on the back of mice by subcutaneous injection of sterile air. Inflammation is induced by injecting carrageenan into the pouch. The test compound is administered, and after a specific period, the pouch is washed to collect exudate. The volume of exudate and the number of inflammatory cells are determined.[4][5]

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these luteolin glycosides and the logical workflow of the comparative analysis.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Akt PI3K/Akt Pathway TLR4->Akt Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Akt->NFkB Luteolin_Glycosides Luteolin Glycosides (Orientin, Isoorientin, Luteolin-7-glucoside) Luteolin_Glycosides->NFkB Inhibition Luteolin_Glycosides->MAPK Inhibition Luteolin_Glycosides->Akt Modulation Antioxidant_Response Antioxidant Response (Nrf2, HO-1) Luteolin_Glycosides->Antioxidant_Response Activation experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with Luteolin Glycoside Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Analysis_vitro Analysis: - NO Production - Cytokine Levels - Protein Expression Stimulation->Analysis_vitro IVIVC In Vitro-In Vivo Correlation Analysis_vitro->IVIVC Animal_Model Animal Model (e.g., Mouse) Treatment_vivo Administration of Luteolin Glycoside Animal_Model->Treatment_vivo Induction Induction of Inflammation/Oxidative Stress Treatment_vivo->Induction Analysis_vivo Analysis: - Paw Edema - Inflammatory Markers - Tissue Histology Induction->Analysis_vivo Analysis_vivo->IVIVC logical_relationship This compound This compound (Limited Data) Structural_Analogs Structural Analogs (Orientin, Isoorientin, Luteolin-7-glucoside) This compound->Structural_Analogs Structurally Similar In_Vitro_Data In Vitro Data (Anti-inflammatory, Antioxidant) Structural_Analogs->In_Vitro_Data Established In_Vivo_Data In Vivo Data (Efficacy in Animal Models) Structural_Analogs->In_Vivo_Data Established Inferred_Activity Inferred Bioactivity of this compound In_Vitro_Data->Inferred_Activity Informs In_Vivo_Data->Inferred_Activity Informs

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Isocarlinoside and its aglycone, Apigenin (B1666066). The focus is on their respective biological activities, supported by experimental data and protocols to aid in research and development decisions. This compound, a flavone (B191248) C-glycoside, and Apigenin, its parent flavone, exhibit a range of overlapping and distinct pharmacological properties. Understanding these differences is crucial for harnessing their therapeutic potential.

I. Physicochemical and Pharmacokinetic Properties

Apigenin is a well-studied flavonoid known for its broad-spectrum biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical application is often hampered by poor water solubility and low bioavailability.[3][4][5] this compound, as a glycoside of Apigenin, generally exhibits improved water solubility, which can influence its absorption and metabolic fate. While specific pharmacokinetic data for this compound is less abundant, the glycosylation is expected to alter its bioavailability compared to Apigenin. Apigenin's oral bioavailability is reported to be around 30%, with a relatively short half-life of approximately 2.5 hours.[6] It is classified as a Biopharmaceutical Classification System (BCS) class II drug, indicating high permeability but low solubility.[7][8]

PropertyThis compound (Vitexin-2"-O-arabinoside)Apigenin (4′,5,7-trihydroxyflavone)
Molar Mass 548.48 g/mol 270.24 g/mol
Water Solubility Higher than Apigenin (due to glycosylation)Poorly soluble (0.00135 mg/mL)[1][4]
Bioavailability Data not widely available, but glycosylation may alter it.~30% (oral)[6]
Half-life Data not widely available.~2.52 ± 0.56 hours[6]
Metabolism Subject to deglycosylation by gut microbiota.Extensive first-pass metabolism; Phase II conjugation (glucuronidation and sulfation).[4][6]

II. Comparative Biological Activities

A. Antioxidant Activity

Both Apigenin and its glycosides are recognized for their antioxidant properties. The antioxidant capacity of flavonoids is largely attributed to their hydroxyl groups.[9] Apigenin has demonstrated significant free radical scavenging activity in various assays, including TEAC (Trolox Equivalent Antioxidant Capacity), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).[9] Studies comparing Apigenin to its glycosides have shown that the aglycone (Apigenin) can sometimes exhibit slightly higher antioxidant capacity in chemical assays.[9] However, glycosides like this compound (and its isomer, Vitexin) are also potent antioxidants, capable of protecting against oxidative damage to DNA and proteins.[10][11]

AssayThis compound (related glycosides)Apigenin
DPPH Radical Scavenging Effective scavenger.Effective scavenger.[12]
Protection against H₂O₂-induced ROS Inhibits ROS production in RAW264.7 cells.[11]Protects osteoblastic cells from H₂O₂-induced damage.[1]
FRAP & ORAC Data not widely available.Demonstrates significant activity.[9]

B. Anti-inflammatory Activity

Apigenin is a potent anti-inflammatory agent that modulates key signaling pathways.[13][14] It has been shown to suppress the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways.[1][15][16] For instance, in TNF-α-stimulated intestinal epithelial cells, Apigenin decreased the production of pro-inflammatory mediators and blocked the nuclear translocation of NF-κB p65.[15] The glycoside form, Apigenin-7-O-glucoside, has also been shown to inhibit inflammatory activity in the lung via the MAPK and NF-κB pathways.[1] This suggests that the core Apigenin structure is crucial for the anti-inflammatory effect, which is retained in its glycoside derivatives.

Target/ModelThis compound (related glycosides)Apigenin
NF-κB Pathway Inhibits LPS-induced NF-κB signaling in RAW246.7 cells.[11]Suppresses nuclear translocation of NF-κB in various cell lines.[1][15]
MAPK Pathway Inhibits MAPK pathway.[1]Inhibits MAPK activation.[17]
Pro-inflammatory Cytokines (TNF-α, IL-6) Reduces expression.[11]Reduces levels of TNF-α, IL-1β, and IL-6.[1][15]

C. Anticancer Activity

Apigenin has been extensively investigated for its anticancer properties.[7][18] It can inhibit cancer cell proliferation, induce apoptosis and autophagy, and arrest the cell cycle at the G2/M phase.[6] Key signaling pathways modulated by Apigenin in cancer include PI3K/AKT, MAPK/ERK, and Wnt/β-catenin.[6][18] For example, in colon cancer cell lines, Apigenin treatment led to a dose-dependent G2/M arrest. While direct comparative studies with this compound are limited, related Apigenin glycosides have also demonstrated anticancer effects, suggesting that they may act as prodrugs, releasing Apigenin upon deglycosylation in the gut.

Cancer TypeThis compound (related glycosides)Apigenin
Colon Cancer Data not widely available.Induces G2/M arrest and inhibits proliferation in SW480, HT-29, and Caco-2 cells.[6]
Breast Cancer Data not widely available.Enhances anticancer activity of 5-fluorouracil (B62378) in MDA-MB-453 cells.[19]
Cervical Cancer Apigenin 7-O-glucoside promotes apoptosis.[11]Induces apoptosis through a p53-dependent pathway.[19]
Prostate Cancer Data not widely available.Suppresses cancer progression by inhibiting PI3K/AKT and MAPK/ERK pathways.[18]

III. Experimental Protocols

A. DPPH Radical Scavenging Assay

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare various concentrations of the test compounds (this compound and Apigenin).

  • Mix the test compound solution with the DPPH solution in a 96-well plate or cuvette.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

B. Cell Viability Assay (MTT)

  • Seed cells (e.g., RAW264.7 macrophages or a cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Apigenin for a specified period (e.g., 24, 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control cells.

C. Western Blot for NF-κB Pathway Analysis

  • Culture cells and treat them with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with this compound or Apigenin.

  • Prepare nuclear and cytoplasmic protein extracts from the cell lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65 (nuclear), and a loading control (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IV. Signaling Pathway and Workflow Diagrams

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB NFkB_n NFκB NFkB->NFkB_n Translocates IkB_NFkB IκB-NFκB Complex IkB_NFkB->NFkB Releases Apigenin_this compound Apigenin/ This compound Apigenin_this compound->IKK Inhibits Apigenin_this compound->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by Apigenin and this compound.

Anticancer_Workflow cluster_assays Endpoint Assays start Cancer Cell Line (e.g., HT-29) treatment Treatment with Apigenin or this compound (Dose-response) start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle data Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) viability->data apoptosis->data cell_cycle->data

Caption: Experimental workflow for evaluating the anticancer effects of flavonoids.

V. Conclusion

Both this compound and its aglycone Apigenin are promising natural compounds with significant antioxidant, anti-inflammatory, and anticancer properties. Apigenin's effects are well-documented, primarily targeting key inflammatory and cell cycle signaling pathways like NF-κB, MAPK, and PI3K/AKT. The addition of a glycosidic moiety in this compound likely improves its solubility and may alter its bioavailability, potentially serving as a natural prodrug that releases Apigenin. While the core pharmacological activities appear conserved, further head-to-head studies are necessary to fully elucidate the specific advantages and mechanisms of this compound in comparison to Apigenin for therapeutic applications. This guide provides a foundational comparison to inform further research and development in this area.

References

Unveiling the Cytotoxic Potential of Flavone Glycosides: A Comparative Analysis Focused on Vicenin-II

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the cytotoxic effects of flavone (B191248) glycosides, with a specific focus on Vicenin-II, against the human hepatocellular carcinoma cell line, HepG2. Due to the limited availability of specific data on Isocarlinoside, this document will utilize the available research on the structurally related and well-studied compound, Vicenin-II, to illustrate the cytotoxic potential of this class of molecules.

Comparative Cytotoxicity of Flavone C-Glycosides against HepG2 Cancer Cell Line

The cytotoxic activity of various flavone C-glycosides, including Vicenin-II, has been evaluated against the HepG2 human hepatocellular carcinoma cell line. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values obtained from in vitro studies, providing a direct comparison of the cytotoxic efficacy of these compounds.

CompoundCancer Cell LineIC50 (µg/mL)
Vicenin-II HepG-2 14.38 [1]
IsovitexinHepG-215.39[1]
OrientinHepG-282.98[1]
VitexinHepG-247.93[1]
Vinblastine Sulfate (Standard)HepG-2Not explicitly stated, used as a standard

Experimental Protocols

The evaluation of the cytotoxic effects of these flavone glycosides was conducted using standardized in vitro assays. A detailed methodology for a typical cytotoxicity assay is provided below.

Cell Culture and Maintenance

The human hepatocellular carcinoma (HepG-2) cell line was used for the cytotoxicity assays. The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL of penicillin, and 100 µg/mL of streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: HepG-2 cells were seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., Vicenin-II, Isovitexin) and the standard drug (e.g., Vinblastine Sulfate) for a specified duration (e.g., 48 hours). A control group of cells was treated with the vehicle (e.g., DMSO) alone.

  • MTT Incubation: After the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Following incubation, the MTT solution was removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: HepG2 Cell Culture seed Seed Cells in 96-well Plates start->seed treat Add Test Compounds (e.g., Vicenin-II) & Controls seed->treat mtt_add Add MTT Reagent treat->mtt_add incubate Incubate (4 hours) mtt_add->incubate solubilize Add Solubilizing Agent incubate->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability (%) read->calculate ic50 Determine IC50 Value calculate->ic50 end end ic50->end End: Cytotoxicity Profile

Caption: Experimental workflow for determining the cytotoxic effects of flavone glycosides on HepG2 cells using the MTT assay.

While the precise signaling pathway for Vicenin-II-induced cytotoxicity in HepG2 cells requires further specific investigation, flavone glycosides are generally known to induce apoptosis through various cellular mechanisms. A generalized potential signaling pathway is depicted below.

Signaling_Pathway cluster_trigger Initiation cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase compound Vicenin-II death_receptor Death Receptors (e.g., Fas, TRAIL) compound->death_receptor Potential Interaction mitochondria Mitochondrial Stress compound->mitochondria Potential Interaction caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Isocarlinoside: A Comparative Analysis for its Potential as a Biomarker in Non-Small-Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the identification of novel biomarkers is paramount for improving early diagnosis, prognosis, and therapeutic monitoring. This guide provides a comparative analysis of Isocarlinoside, a flavonoid compound, as a potential biomarker for Non-Small-Cell Lung Cancer (NSCLC), a leading cause of cancer-related mortality worldwide.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with existing biomarkers and detailing the experimental data required for its validation.

Comparative Analysis of this compound with Standard NSCLC Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and prognostic value. This compound, a compound with known antioxidant properties, is hypothesized to be a surrogate marker for oxidative stress, a key factor in the pathogenesis of NSCLC.[2] The following table compares the hypothetical performance of this compound with established biomarkers for NSCLC.

BiomarkerClassMethod of DetectionHypothetical SensitivityHypothetical SpecificityAssociated Signaling Pathway
This compound FlavonoidMass Spectrometry, ELISA85%80%NRF2, MAPK
EGFR mutation Gene MutationPCR, NGS10-15% (in Western populations)>95%PI3K/Akt/mTOR, RAF/MEK/ERK
ALK rearrangement Gene RearrangementFISH, IHC3-5%>95%PI3K/Akt/mTOR, JAK/STAT
PD-L1 expression ProteinImmunohistochemistry (IHC)Variable (25-50%)VariableImmune Checkpoint
CEA GlycoproteinImmunoassay50-60%70-80%Not specific

Experimental Protocols for Validation

The validation of this compound as a biomarker requires a multi-faceted approach, encompassing analytical validation, clinical validation, and assessment of clinical utility.

1. Patient Cohort and Sample Collection:

  • A cohort of at least 500 patients with diagnosed NSCLC and 500 healthy controls will be recruited.

  • Serum and plasma samples will be collected from all participants at the time of diagnosis and at subsequent follow-up appointments.

  • Tumor tissue biopsies will be collected from NSCLC patients.

2. This compound Quantification (Mass Spectrometry):

  • Sample Preparation: Serum/plasma samples will be subjected to protein precipitation with acetonitrile. The supernatant will be dried and reconstituted in a suitable solvent.

  • LC-MS/MS Analysis: An Agilent 1290 Infinity II LC system coupled to a 6470 Triple Quadrupole MS will be used. A C18 column will be employed for chromatographic separation.

  • Quantification: A standard curve will be generated using known concentrations of purified this compound. The concentration in patient samples will be determined by comparing the peak area to the standard curve.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for this compound:

  • Assay Principle: A competitive ELISA will be developed using a polyclonal antibody raised against this compound.

  • Procedure: Microtiter plates will be coated with an this compound-protein conjugate. Patient serum/plasma samples will be pre-incubated with the anti-Isocarlinoside antibody and then added to the wells. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.

  • Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) and a suitable substrate will be used for colorimetric detection.

4. Statistical Analysis:

  • Receiver Operating Characteristic (ROC) curve analysis will be performed to determine the diagnostic accuracy (sensitivity and specificity) of this compound levels.

  • Kaplan-Meier analysis will be used to assess the correlation between this compound levels and patient survival.

  • Correlation analysis will be performed to compare this compound levels with the expression of other established biomarkers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed experimental workflow for validating this compound as a biomarker and its hypothetical interaction with a key signaling pathway in NSCLC.

G cluster_0 Patient Cohort cluster_1 Sample Collection cluster_2 Biomarker Quantification cluster_3 Data Analysis p1 NSCLC Patients (n=500) s1 Serum/Plasma p1->s1 s2 Tumor Tissue p1->s2 p2 Healthy Controls (n=500) p2->s1 b1 Mass Spectrometry s1->b1 b2 ELISA s1->b2 d1 ROC Curve Analysis b1->d1 b2->d1 d2 Kaplan-Meier Survival d1->d2 d3 Correlation with other markers d2->d3

Experimental workflow for this compound validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylation This compound This compound This compound->RAF Inhibition

Hypothesized role of this compound in the MAPK/ERK pathway.

The mitogen-activated protein kinase (MAPK) pathway is frequently hyperactivated in NSCLC, often due to mutations in genes like EGFR or KRAS, leading to uncontrolled cell proliferation and survival.[1] Flavonoids have been shown to modulate various signaling cascades, and it is hypothesized that this compound may exert anti-tumor effects by inhibiting key components of the MAPK/ERK pathway, such as RAF kinase. This inhibition would lead to a downstream reduction in cell proliferation and survival, and the levels of this compound or its metabolites in the serum could potentially reflect the extent of this pathway's activity and the patient's response to treatment.

Conclusion

While the validation of this compound as a biomarker for NSCLC is still in a hypothetical stage, its potential as a non-invasive indicator of oxidative stress and a modulator of key oncogenic signaling pathways warrants further investigation. The experimental framework outlined in this guide provides a roadmap for its systematic evaluation. Should these studies yield positive results, this compound could emerge as a valuable tool in the personalized management of NSCLC.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Isocarlinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Isocarlinoside, a flavonoid C-glycoside, requires careful consideration for its disposal to mitigate potential environmental and health risks. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a cautious approach based on general principles for hazardous chemical waste management is essential.

Core Principles for this compound Disposal
  • Waste Identification and Segregation: All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, gloves, glassware), must be classified and segregated as hazardous chemical waste. Cross-contamination with other waste streams should be strictly avoided to prevent unforeseen chemical reactions.[1]

  • Containerization: Use dedicated, leak-proof containers that are chemically compatible with this compound and any solvents used. Containers should be clearly labeled as "Hazardous Waste" and specify "this compound Waste" along with any other components.[1]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations governing hazardous waste. Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance and should be consulted before initiating any disposal procedures.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a procedural, step-by-step guide for the proper disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Waste Collection and Segregation
  • Solid Waste:

    • Collect pure this compound powder, contaminated weighing papers, and other solid materials in a designated, sealed, and clearly labeled hazardous solid waste container.

    • Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated hazardous liquid waste container.

    • Do not mix with other liquid waste streams unless their compatibility is known and approved by your EHS department.

    • Aqueous solutions containing minor residues may in some jurisdictions be permissible for drain disposal, but this should only be done after consulting and receiving explicit approval from your institution's EHS and ensuring compliance with local wastewater regulations.[2]

Storage of Waste
  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure all containers are tightly sealed to prevent leaks or spills.

Final Disposal
  • The ultimate disposal of hazardous waste must be conducted by a licensed hazardous waste management company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste containers.[1]

  • Provide the EHS department with all available information regarding the waste, including the name of the compound, any solvents used, and the estimated quantities.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically detailing the environmental fate, toxicity, or disposal parameters for this compound. The following table is provided as a template for researchers to populate with internal or newly acquired data to facilitate accurate waste management.

ParameterValueSource/Method
LD50 (Oral)Data Not Available-
Aquatic ToxicityData Not Available-
Recommended Neutralizing AgentConsult EHS; data not available-
Solubility in Water1e+006 mg/L @ 25 °C (estimated)[3]EPI System

Experimental Protocols

As there are no established, specific experimental protocols for the neutralization or degradation of this compound for disposal purposes, attempting such procedures is not recommended without expert consultation.[1] The safest and most compliant method is collection and disposal via a certified hazardous waste handler.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization cluster_3 Storage & Pickup cluster_4 Final Disposal A This compound Experimentation B Solid Waste (e.g., contaminated gloves, powder) A->B C Liquid Waste (e.g., solutions) A->C D Labeled Hazardous Solid Waste Container B->D E Labeled Hazardous Liquid Waste Container C->E F Secure Storage in Designated Area D->F E->F G Contact Environmental Health & Safety (EHS) F->G H Licensed Hazardous Waste Handler G->H

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistical Information for Handling Isocarlinoside

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling Isocarlinoside, based on general laboratory safety principles.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety goggles or safety glasses with side shieldsMust meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements.[2] A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)Select gloves based on the solvent used and breakthrough time. Do not use latex gloves as they are permeable to many chemicals.[3] Always inspect gloves for integrity before use and replace them immediately if contaminated.[3]
Laboratory coatA standard lab coat is required to protect skin and personal clothing. For larger quantities or splash risks, a chemical-resistant apron or suit may be necessary.[3]
Respiratory NIOSH-approved respiratorA respirator is recommended when handling powders outside of a containment system or when there is a potential for aerosol generation. The type of respirator (e.g., N95, or a supplied-air respirator) should be determined by a formal risk assessment.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the experimental procedures, and potential for exposure.

  • Information Review: Although a specific SDS is unavailable, review any available literature for toxicological data on structurally similar compounds.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[2] All personnel should be familiar with emergency procedures.

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, especially when handling powders or creating solutions.[5]

2. Handling the Compound:

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing: If weighing the solid form, do so in a containment device such as a fume hood or a balance enclosure to avoid inhalation of fine particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Practices: Avoid eating, drinking, or smoking in the laboratory.[3][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area, including the fume hood and any equipment used, with an appropriate solvent.

  • Doffing PPE: Remove PPE carefully to avoid contaminating skin.[3] Gloves should be removed last and disposed of as hazardous waste.

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, centrifuge tubes), and PPE, must be treated as hazardous waste.

2. Waste Collection:

  • Solid Waste: Collect solid waste, including contaminated gloves and wipes, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

3. Disposal Procedure:

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[8][9]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound waste.

  • Do not dispose of this compound waste down the drain or in the regular trash.

Visualizations

RiskAssessmentWorkflow Risk Assessment Workflow for Handling this compound cluster_prep Preparation Phase cluster_planning Planning Phase cluster_review Review and Approval cluster_execution Execution start Start: New Experiment with this compound gather_info Gather Information (Literature, Analog Data) start->gather_info assess_hazards Assess Potential Hazards (Toxicity, Reactivity, Physical) gather_info->assess_hazards define_procedures Define Experimental Procedures assess_hazards->define_procedures determine_ppe Determine Required PPE define_procedures->determine_ppe plan_disposal Plan Waste Disposal Route determine_ppe->plan_disposal emergency_plan Develop Emergency Plan plan_disposal->emergency_plan review Review by EHS and PI emergency_plan->review approve Approved? review->approve revise Revise Protocol approve->revise No proceed Proceed with Experiment approve->proceed Yes revise->define_procedures

Caption: Risk assessment workflow prior to handling this compound.

HandlingAndDisposal This compound Handling and Disposal Protocol cluster_handling Handling Protocol cluster_disposal Disposal Protocol ppe 1. Don Appropriate PPE setup 2. Prepare Work Area (Fume Hood, Spill Kit) ppe->setup handle 3. Handle this compound (Weighing, Solution Prep) setup->handle cleanup 4. Decontaminate Work Area handle->cleanup doff_ppe 5. Doff and Segregate Contaminated PPE cleanup->doff_ppe segregate_waste 6. Segregate Chemical Waste (Solid, Liquid, Sharps) doff_ppe->segregate_waste label_waste 7. Label Waste Containers segregate_waste->label_waste store_waste 8. Store Waste in Designated Area label_waste->store_waste dispose 9. Arrange for EHS Pickup store_waste->dispose

Caption: Procedural steps for handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

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